molecular formula C4HBr2IN2 B1416445 3,5-Dibromo-2-iodopyrazine CAS No. 1092352-02-7

3,5-Dibromo-2-iodopyrazine

Cat. No.: B1416445
CAS No.: 1092352-02-7
M. Wt: 363.78 g/mol
InChI Key: BPZGVGFFYNDSBN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodopyrazine (CAS 1092352-02-7) is a valuable trihalogenated pyrazine building block in medicinal chemistry and organic synthesis. Its distinct reactivity profile, featuring bromine and iodine substituents at different positions, allows for sequential and site-selective cross-coupling reactions, such as Suzuki couplings, to create complex disubstituted pyrazine derivatives . This compound serves as a critical synthetic intermediate in pioneering research programs. It has been utilized in the development of novel pyrazine-based compounds evaluated as potent, allosteric inhibitors of the NS2B-NS3 protease of Flaviviruses, including Zika, dengue, and West Nile virus . Furthermore, the 2(1H)-pyrazinone scaffold, accessible from intermediates like this compound, is being explored as a novel motif in the design of kinase inhibitors for anticancer drug discovery . The iodine at the 2-position is particularly reactive in palladium-catalyzed carbonylation reactions, enabling the synthesis of diverse carboxamide libraries . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3,5-dibromo-2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2IN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZGVGFFYNDSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311242
Record name 3,5-Dibromo-2-iodopyrazine
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Molecular Weight

363.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-02-7
Record name 3,5-Dibromo-2-iodopyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-02-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-iodopyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-2-iodopyrazine, a key building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices, ensuring a reproducible and well-understood process for researchers.

Strategic Importance and Synthetic Approach

Polyhalogenated pyrazines are valuable synthons, offering multiple, distinct reaction sites for the construction of complex molecular architectures. This compound is particularly useful as the three halogen atoms exhibit differential reactivity, enabling sequential and site-selective cross-coupling reactions. The iodine atom is the most reactive site for reactions like Suzuki, Stille, or Sonogashira couplings, followed by the bromine atoms.

The synthesis of this tri-halogenated pyrazine is most effectively achieved through a Directed ortho-Metalation (DoM) strategy.[1][2] This approach leverages the inherent electronic properties of the pyrazine ring and a directing group to achieve high regioselectivity, a challenge in classical electrophilic aromatic substitution reactions.[1][3]

The Principle of Directed ortho-Metalation (DoM)

DoM is a powerful tool in aromatic chemistry where a substituent on the ring, known as a Directing Metalation Group (DMG), coordinates to an organolithium reagent.[1][2] This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate.[1][3] In the case of 3,5-dibromopyrazine, the pyrazine nitrogen atoms themselves act as the DMG, directing the deprotonation to the adjacent C-2 position. The resulting lithiated species can then be quenched with an electrophile, in this case, an iodine source, to yield the desired product.[4]

The key advantages of this strategy are:

  • High Regioselectivity: Metalation occurs exclusively at the C-2 position, avoiding the formation of other isomers.

  • Mild Reaction Conditions: The reaction can be performed at low temperatures, which is often necessary for the stability of the organolithium intermediates.

  • Functional Group Tolerance: The DoM approach can be compatible with a range of functional groups.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,5-dibromopyrazine via a DoM reaction.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )ConcentrationAmountMoles (mmol)
3,5-DibromopyrazineC₄H₂Br₂N₂237.88-1.00 g4.21
Lithium Diisopropylamide (LDA)C₆H₁₄LiN107.122.0 M in THF/heptane/ethylbenzene2.31 mL4.63
Iodine (I₂)I₂253.81-1.17 g4.63
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-20 mL-
Saturated aq. Na₂S₂O₃Na₂S₂O₃158.11-As needed-
Saturated aq. NaCl (Brine)NaCl58.44-As needed-
Anhydrous MgSO₄MgSO₄120.37-As needed-
Diethyl Ether (Et₂O)C₄H₁₀O74.12-For extraction-
HexanesC₆H₁₄86.18-For purification-
Step-by-Step Synthesis Workflow
  • Reaction Setup: A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Initial Solution: 3,5-dibromopyrazine (1.00 g, 4.21 mmol) is added to the flask, followed by anhydrous THF (20 mL). The mixture is stirred until the solid is completely dissolved.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. Lithium diisopropylamide (LDA) solution (2.0 M, 2.31 mL, 4.63 mmol, 1.1 equivalents) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a dark color, indicating the formation of the lithiated species. The reaction is stirred at -78 °C for 1 hour.

  • Iodination (Quench): A solution of iodine (1.17 g, 4.63 mmol, 1.1 equivalents) in 10 mL of anhydrous THF is prepared in a separate, dry flask. This iodine solution is then added dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the addition of 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted iodine.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous NaCl (brine), dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product start_mat 3,5-Dibromopyrazine in Anhydrous THF step1 1. Cool to -78 °C start_mat->step1 step2 2. Add LDA (1.1 eq) Stir for 1h @ -78 °C step1->step2 Deprotonation step3 3. Add I₂ in THF (1.1 eq) step2->step3 Iodination step4 4. Warm to RT Stir for 2h step3->step4 workup1 Quench with Na₂S₂O₃ step4->workup1 workup2 Extract with Et₂O workup1->workup2 workup3 Dry (MgSO₄) & Concentrate workup2->workup3 purify Column Chromatography or Recrystallization workup3->purify product This compound purify->product

Caption: Overall workflow for the synthesis of this compound.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~8.45 (s, 1H). The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region.
¹³C NMR (CDCl₃, 101 MHz)Four distinct signals are expected. The carbon bearing the iodine (C-2) will be at a lower field, while the other carbons (C-3, C-5, C-6) will have chemical shifts influenced by the attached halogens and nitrogen atoms.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass, along with a characteristic isotopic pattern for two bromine atoms. Expected m/z for [C₄HBr₂IN₂]⁺ ≈ 363.74.
Infrared (IR) Characteristic peaks for C-H stretching in the aromatic region, C=N and C=C stretching of the pyrazine ring.
Mechanistic Rationale Diagram

The mechanism involves the coordination of the Lewis acidic lithium of LDA to the Lewis basic nitrogen of the pyrazine ring, which facilitates the deprotonation at the ortho C-2 position.

Caption: Mechanism of Directed ortho-Metalation for iodination of 3,5-dibromopyrazine.

Safety, Handling, and Storage

  • Handling: Halogenated organic compounds should be handled in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Reagents: Organolithium reagents like LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of chemical waste in accordance with local and national regulations.

References

  • Directed ortho metalation - Wikipedia. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. [Link]

  • Iodination - Common Conditions. [Link]

  • Safety Data Sheet - Axxence. [Link]

Sources

A Technical Guide to 3,5-Dibromo-2-iodopyrazine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 3,5-Dibromo-2-iodopyrazine, a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will explore its core molecular structure, physicochemical and spectroscopic properties, validated synthetic pathways, and characteristic reactivity. The document highlights the compound's utility as a versatile building block, particularly in transition metal-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous clinically approved therapeutics, including treatments for cancer and infectious diseases.[2] The strategic incorporation of halogen atoms onto the pyrazine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while also providing reactive handles for synthetic elaboration.[3][4][5]

This compound is a prime example of a highly functionalized pyrazine. Its unique substitution pattern—featuring two bromine atoms and a more labile iodine atom—offers a platform for sequential and regioselective chemical modifications. This guide aims to serve as a detailed resource, consolidating the known properties and synthetic utility of this compound to support its application in advanced chemical synthesis.

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis. This section details the chemical identity, structural features, and physical characteristics of this compound.

Chemical Identity

The key identifiers and quantitative properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
Chemical Formula C₄HBr₂IN₂N/A
Molecular Weight 362.77 g/mol N/A
CAS Number 1393361-55-1N/A
Appearance Off-white to yellow solidN/A
Structural Analysis

The structure of this compound is defined by a central pyrazine ring substituted with two bromine atoms at positions 3 and 5, and an iodine atom at position 2. The remaining carbon at position 6 is bonded to a hydrogen atom.

The presence of three electron-withdrawing halogen atoms significantly decreases the electron density of the aromatic ring, influencing its reactivity. The carbon-halogen bonds exhibit different strengths and polarizabilities (C-I < C-Br), which is the primary determinant of the compound's regioselective reactivity in cross-coupling reactions.

Caption: 2D representation of this compound connectivity.

Spectroscopic Profile

While a detailed experimental spectrum is proprietary to specific batches, the expected spectroscopic characteristics can be predicted based on the structure:

  • ¹H NMR: A single signal (singlet) is expected in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the lone proton at the C6 position.

  • ¹³C NMR: Four distinct signals for the carbon atoms of the pyrazine ring are expected. The chemical shifts will be significantly influenced by the attached halogens, with the carbon bearing the iodine (C2) expected at a lower field compared to those bearing bromine (C3, C5).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I). The molecular ion peak [M]⁺ would be observed around m/z 362.

Synthesis and Reactivity

The utility of this compound stems from its role as a synthetic intermediate. Its preparation and subsequent reactions are critical for drug development professionals.

Synthetic Pathways

The synthesis of polysubstituted pyrazines often involves sequential halogenation of a pyrazine precursor. A common strategy involves the controlled bromination and iodination of aminopyrazines, followed by diazotization and substitution. For instance, a plausible route could start from 2-aminopyrazine, proceeding through dibromination and then a Sandmeyer-type reaction for iodination.

A related synthesis for a halogenated pyrazine amine involves the sequential halogenation of pyrazin-2-amine.[6] First, dibromination is achieved using bromine in acetic acid. Subsequent iodination with N-iodosuccinimide (NIS) introduces the iodine atom to yield the trihalogenated amine precursor.[6] This precursor can then be deaminated to produce the target molecule.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination cluster_2 Step 3: Deamination A Pyrazin-2-amine B 5,6-Dibromopyrazin-2-amine A->B Br₂ / Acetic Acid C 3-Iodo-5,6-dibromopyrazin-2-amine B->C NIS / DCM D This compound C->D Diazotization (e.g., NaNO₂, H⁺)

Caption: Generalized workflow for the synthesis of a trihalogenated pyrazine.

Chemical Reactivity and Mechanistic Insights

The key feature governing the reactivity of this compound is the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bonds. This hierarchy allows for highly regioselective reactions.

Primary Reaction Site: The C2 position (bearing the iodine) is the primary site for reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • Metal-Halogen Exchange: Reaction with organolithium or Grignard reagents, typically at low temperatures.

This selective reactivity enables the introduction of a wide variety of substituents at the C2 position while leaving the two bromine atoms intact for subsequent functionalization, making it an exceptionally powerful building block in multi-step syntheses.[3]

Reactivity_Logic Start This compound Condition Reaction Type? Start->Condition Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Condition->Suzuki Boronic Acid Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Condition->Sonogashira Alkyne Other Other Couplings (e.g., Buchwald-Hartwig) Condition->Other Amine, etc. Product 2-Substituted-3,5-dibromopyrazine Suzuki->Product Sonogashira->Product Other->Product

Caption: Logical flow of regioselective cross-coupling at the C2 position.

Applications in Research and Drug Development

Halogenated heterocycles are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3]

Versatile Synthetic Intermediate

This compound's capacity for sequential, site-selective cross-coupling reactions makes it an ideal starting material for creating diverse libraries of polysubstituted pyrazines. A chemist can first introduce a substituent at the C2 position via Suzuki coupling, then perform a second, different coupling reaction at one of the bromine positions under more forcing conditions. This step-wise approach provides precise control over the final molecular architecture, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Relevance in Medicinal Chemistry

The pyrazine core is found in a wide array of biologically active compounds and approved drugs.[1][2] Halogenated pyrazines, in particular, have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] The ability to use this compound to systematically vary substituents around the pyrazine core allows medicinal chemists to fine-tune a compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Identification: While specific toxicity data is not widely published, similar halogenated heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system.[7] They may be harmful if swallowed.

  • Handling and PPE: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate characterized by its unique and exploitable pattern of halogenation. The differential reactivity of its C-I and C-Br bonds provides a powerful tool for the regioselective synthesis of complex, polysubstituted pyrazines. This capability makes it an indispensable resource for researchers and scientists in drug discovery and materials science, enabling the efficient construction of novel molecular entities with tailored properties.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Library of Medicine. [Link]

  • The Role of Halogenated Organic Compounds like Methyl 3,6-Dibromopyrazine-2-carboxylate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. MDPI. [Link]

  • 2-Bromo-5-iodopyrazine | C4H2BrIN2. PubChem. [Link]

Sources

Spectroscopic Characterization of 3,5-Dibromo-2-iodopyrazine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic 3,5-Dibromo-2-iodopyrazine

This compound is a highly functionalized pyrazine derivative of significant interest in synthetic chemistry. Its unique arrangement of three distinct halogen atoms on a nitrogen-containing aromatic scaffold makes it a versatile building block for the development of novel pharmaceuticals and advanced materials. The selective reactivity of the carbon-halogen bonds (typically C-I > C-Br) under various cross-coupling conditions allows for stepwise and site-specific molecular elaboration.

While the use of this compound in synthetic applications has been noted in academic literature, a comprehensive, publicly available repository of its spectroscopic data is conspicuously absent. This guide, therefore, serves as a vital resource for researchers. It provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopy and supported by comparative data from structurally analogous molecules. Furthermore, it outlines robust, field-proven protocols for acquiring and validating this data experimentally.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents a unique case for spectroscopic analysis. The pyrazine ring contains a single, isolated proton, which is expected to simplify the ¹H NMR spectrum. The ¹³C NMR spectrum will be influenced by the strong electron-withdrawing and heavy-atom effects of the three different halogens.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The predicted data below is based on analysis of related compounds such as 2,5-diiodopyrazine and various brominated pyridines.[1][2][3]

Predicted ¹H NMR Data

The molecule possesses only one proton at the C6 position. Therefore, the ¹H NMR spectrum is expected to be exceptionally simple, showing a single singlet.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Justification
H68.5 - 8.7Singlet (s)N/AThe proton is highly deshielded by the two electronegative nitrogen atoms in the pyrazine ring and the adjacent bromine atom. Its chemical shift is predicted to be similar to the protons in 2,5-diiodopyrazine (δ 8.63 ppm).[1][4] The absence of adjacent protons results in a singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts are heavily influenced by the directly attached halogens.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C2~118The C-I bond exhibits a strong "heavy atom effect," which induces a significant upfield shift (lower ppm value) for the attached carbon. This is a well-documented phenomenon. For comparison, the iodinated carbons in 2,5-diiodopyrazine appear at δ 116.6 ppm.[1][4]
C3~145The C3 carbon is attached to a bromine atom and is adjacent to two nitrogen atoms, leading to a downfield shift.
C5~147Similar to C3, the C5 carbon is bonded to a bromine atom and is deshielded by the adjacent nitrogen atoms. Its environment is slightly different from C3 due to the proximity to the C6-H bond versus the C2-I bond.
C6~155This carbon is bonded to a hydrogen and is situated between two nitrogen atoms, resulting in the most downfield chemical shift among the ring carbons, similar to the protonated carbons in 2,5-diiodopyrazine (δ 154.1 ppm).[1][4]
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation :

    • Accurately weigh 15-20 mg of high-purity this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ may be used if solubility is an issue.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup (400 MHz Spectrometer) :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum using a 30° pulse width and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to ~220 ppm. Due to the lower natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 5 seconds to ensure accurate integration and observation of all carbon signals.

  • Data Processing :

    • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

cluster_workflow NMR Acquisition Workflow Sample Prep Sample Preparation (15-20mg in 0.7mL CDCl3) Instrument Setup Instrument Setup (Lock, Shim, Tune) Sample Prep->Instrument Setup 1H Acquisition ¹H Spectrum Acquisition (16 Scans) Instrument Setup->1H Acquisition 13C Acquisition ¹³C Spectrum Acquisition (1024+ Scans) Instrument Setup->13C Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) 1H Acquisition->Processing 13C Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Sources

A Technical Guide to the Reactivity and Electronic Properties of the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Importance of the Pyrazine Core

For professionals engaged in the intricate dance of molecular design, particularly within drug development, the pyrazine ring represents a scaffold of profound utility. As a six-membered diazine, its structure is deceptively simple, yet its electronic landscape is rich with nuance that dictates a unique and highly exploitable reactivity profile.[1][2] This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of the pyrazine core. We will dissect its electronic properties to explain the causality behind its chemical behavior and illustrate how these fundamental principles are leveraged in the synthesis of complex, biologically active molecules. This document is structured not as a rigid textbook chapter, but as a logical journey from first principles to practical application, designed for the practicing researcher.

Section 1: The Electronic Architecture of Pyrazine

The reactivity of any aromatic system is a direct consequence of its electronic structure. For pyrazine, the introduction of two nitrogen atoms at the 1 and 4 positions of a benzene ring fundamentally alters its properties.

Aromaticity and Electron Distribution

Pyrazine is unequivocally an aromatic compound, adhering to Hückel's rule with a planar, cyclic, conjugated system containing 6 π-electrons.[3] However, its aromatic character is markedly different from benzene. The two nitrogen atoms, being more electronegative than carbon, exert a powerful inductive and mesomeric (resonance) electron-withdrawing effect. This polarizes the C-N bonds and significantly reduces the electron density of the four carbon atoms, creating what is known as a π-deficient ring system.[1][2][4] This π-deficiency is the single most important concept in understanding pyrazine's reactivity.

Resonance structures clearly illustrate this effect, placing partial positive charges on all four ring carbons, which highlights their electrophilic nature.[5][6][7]

cluster_0 Resonance Structures of Pyrazine struct1 Pyrazine struct2 Contributor 1 struct1->struct2 struct3 Contributor 2 struct2->struct3 struct4 Contributor 3 struct3->struct4 struct5 Contributor 4 struct4->struct5 SNAr_vs_EAS Pyrazine Pyrazine Ring EAS_Node Electrophilic Aromatic Substitution (EAS) Pyrazine->EAS_Node High Activation Energy SNAr_Node Nucleophilic Aromatic Substitution (SNAr) (with leaving group) Pyrazine->SNAr_Node Low Activation Energy EAS_Conditions Conditions: Strong Acid (E+) EAS_Node->EAS_Conditions SNAr_Conditions Conditions: Nucleophile (Nu-) SNAr_Node->SNAr_Conditions EAS_Intermediate Highly Unstable Cationic Intermediate (High Energy) EAS_Conditions->EAS_Intermediate EAS_Result Reaction is Unfavorable (Highly Deactivated) EAS_Intermediate->EAS_Result SNAr_Intermediate Resonance-Stabilized Anionic Intermediate (Meisenheimer Complex) SNAr_Conditions->SNAr_Intermediate SNAr_Result Reaction is Favorable (Activated Ring) SNAr_Intermediate->SNAr_Result

Caption: Comparative energy pathways for EAS vs. SNAr on the pyrazine ring.

In some instances, particularly with strong nucleophiles like amide ions, substitution can occur through a ring-opening-ring-closure mechanism known as ANRORC. [3]

Reactivity at the Nitrogen Centers

The nitrogen lone pairs, while rendering the ring basic, are also nucleophilic. Pyrazine readily reacts with alkyl halides to form mono-quaternary salts and can be oxidized (e.g., with peroxy acids) to form pyrazine N-oxides. [3][5]This N-oxidation is synthetically useful as it modifies the ring's electronics, making it more amenable to certain transformations. [3][8]

Section 3: The Pyrazine Scaffold in Modern Drug Discovery

The unique electronic and steric properties of the pyrazine ring make it a privileged scaffold in medicinal chemistry. [4][9]It serves as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems like benzene or pyridine, offering advantages in modulating solubility, metabolic stability, and target binding. [10]The nitrogen atoms are excellent hydrogen bond acceptors, a critical feature for anchoring a ligand within the active site of a protein target. [10][11] A multitude of FDA-approved drugs incorporate the pyrazine moiety, underscoring its therapeutic importance across various disease areas. [4][12][13]

Drug Therapeutic Class Role of Pyrazine Moiety
Bortezomib Proteasome Inhibitor (Anticancer) Core structural component interacting with the enzyme active site. [4]
Glipizide Sulfonylurea (Anti-diabetic) Part of the key structure responsible for binding to the SUR1 subunit of the K-ATP channel. [4]
Pyrazinamide Anti-tubercular Agent Pro-drug that is converted to its active form, pyrazinoic acid, which disrupts membrane function in M. tuberculosis. [4]
Amiloride Potassium-Sparing Diuretic Blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule. [4]
Varenicline Smoking Cessation Agent Partial agonist of the α4β2 nicotinic acetylcholine receptor; the pyrazine ring is fused to another heterocycle. [4]

| Eszopiclone | Nonbenzodiazepine Hypnotic (Insomnia) | The pyrazine ring is a key part of the pharmacophore that binds to the GABA-A receptor. [4]|

Section 4: Field-Proven Methodologies

Experimental Protocol: Synthesis of 2-Methoxypyrazine via SNAr

This protocol provides a self-validating workflow for a representative nucleophilic aromatic substitution on a pyrazine core.

Objective: To replace the chlorine atom of 2-chloropyrazine with a methoxy group using sodium methoxide.

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • Sodium Methoxide (1.2 eq)

  • Anhydrous Methanol (as solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (Silica gel 60 F₂₅₄), developing chamber

  • Rotary evaporator

Workflow:

Setup 1. Reaction Setup - Dissolve NaOMe in anhydrous MeOH - Add 2-chloropyrazine - Equip with condenser Reflux 2. Heating - Heat to reflux (approx. 65°C) - Stir vigorously Setup->Reflux Monitor 3. Monitoring - Use TLC (e.g., 3:1 Hexanes:EtOAc) - Spot starting material and reaction mixture - Visualize under UV light Reflux->Monitor ~2-4 hours Workup_Quench 4. Workup: Quench & Evaporate - Cool to room temp - Quench with sat. NaHCO₃ - Remove MeOH via rotary evaporation Monitor->Workup_Quench Upon completion Workup_Extract 5. Workup: Extraction - Extract with DCM (3x) - Combine organic layers Workup_Quench->Workup_Extract Workup_Wash 6. Workup: Washing & Drying - Wash with brine - Dry over anhydrous MgSO₄ Workup_Extract->Workup_Wash Purify 7. Purification & Characterization - Filter and concentrate in vacuo - Purify via column chromatography if needed - Characterize by ¹H NMR, ¹³C NMR, and MS Workup_Wash->Purify

Caption: Step-by-step workflow for a typical SNAr reaction on a pyrazine substrate.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a round-bottom flask, add 2-chloropyrazine (1.0 eq) at room temperature under a nitrogen atmosphere.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitoring: The reaction's progress must be monitored to prevent side-product formation. Every 30 minutes, take a small aliquot and spot it on a TLC plate against the starting material. Elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete (as judged by TLC), cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄.

  • Isolation and Characterization: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 2-methoxypyrazine. If necessary, purify the product by flash column chromatography on silica gel. The identity and purity of the final product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

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Halogenated Pyrazine Derivatives: A Technical Guide for Synthetic Advancement and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] The introduction of halogens onto this electron-deficient ring fundamentally alters its physicochemical properties, creating a versatile class of compounds known as halogenated pyrazine derivatives. These derivatives are instrumental as synthetic intermediates and as active pharmacophores. This guide provides an in-depth exploration of the synthesis, reactivity, and application of halogenated pyrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated experimental protocols, and survey the impact of these compounds in modern drug discovery and advanced materials.

The Strategic Importance of Halogenation on the Pyrazine Core

The pyrazine ring's inherent electron-deficient nature, a result of its two electronegative nitrogen atoms, makes it a unique building block.[2][3] Halogenation serves several critical functions:

  • Modulation of Electronic Properties: Halogens, as electron-withdrawing groups, further decrease the electron density of the pyrazine ring.[4] This enhances its stability and influences its reactivity in substitution reactions. The trifluoromethoxy (OCF3) group, sometimes called a "super-halogen," is particularly notable for its strong electron-withdrawing inductive effect and high lipophilicity.[5]

  • Creation of Synthetic Handles: Halogen atoms are excellent leaving groups in transition metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of substituents, a cornerstone of modern synthetic chemistry for building molecular complexity.[1][6]

  • Pharmacokinetic and Pharmacodynamic Tuning: In drug design, halogens can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity. Halogen bonds, analogous to hydrogen bonds, can play a direct role in a ligand's ability to bind to its protein target, particularly in enzyme classes like protein kinases.[7][8]

Core Synthesis and Functionalization Strategies

The creation of functionalized halogenated pyrazines relies on a robust toolkit of synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, the reactivity of the starting materials, and the tolerance of other functional groups.

Direct Halogenation

Direct halogenation of an existing pyrazine ring is a common starting point. However, the electron-deficient nature of the ring can make it less reactive towards electrophilic substitution than benzene. More forcing conditions or specific catalysts are often required. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS).[9]

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of halogenated pyrazines is unlocked through their use in palladium-catalyzed cross-coupling reactions. These reactions form the backbone of modern drug discovery and materials science synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The success of a cross-coupling reaction is critically dependent on the choice of the palladium catalyst and, just as importantly, the phosphine ligand.

  • Electron-Rich, Bulky Ligands: Ligands such as those used in Buchwald-Hartwig amination are designed to be both electron-rich and sterically bulky.[10] The electron-rich nature enhances the rate of the oxidative addition step (the insertion of palladium into the carbon-halogen bond), which is often rate-limiting. The bulkiness promotes the final reductive elimination step, which forms the desired product and regenerates the active catalyst.

  • Bidentate vs. Monodentate Ligands: First-generation catalysts often used simple monodentate phosphine ligands. The development of bidentate ligands like BINAP and DPPF was a significant advancement, as they form more stable complexes with the palladium center, preventing catalyst decomposition and allowing for the coupling of a wider range of substrates, including primary amines.[10]

Key Cross-Coupling Methodologies:

  • Suzuki-Miyaura Coupling (C-C bond formation): This reaction couples the halopyrazine with an organoboron reagent (boronic acid or ester) and is one of the most versatile and widely used methods due to its mild conditions and high functional group tolerance.[1] Chloropyrazines, while less reactive than their bromo- or iodo- counterparts, are excellent substrates for this reaction.[6]

  • Buchwald-Hartwig Amination (C-N bond formation): This reaction is indispensable for synthesizing arylamines by coupling a halopyrazine with a primary or secondary amine.[10][11] It has largely replaced harsher, classical methods and is fundamental in the synthesis of many pharmaceuticals.[10]

  • Sonogashira Coupling (C-C bond formation): This method couples a halopyrazine with a terminal alkyne, providing access to alkynyl-substituted pyrazines, which are important structural motifs.[6]

  • Negishi Coupling (C-C bond formation): This reaction utilizes an organozinc reagent and is a powerful tool for carbon-carbon bond formation, offering a complementary approach to Suzuki coupling.[6]

The general reactivity trend for the halogen leaving group in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[12]

Applications in Drug Discovery and Medicinal Chemistry

The halogenated pyrazine scaffold is a cornerstone of modern drug design, appearing in numerous FDA-approved drugs and clinical candidates.[9][13] Its ability to participate in key binding interactions and its favorable pharmacokinetic properties make it a highly sought-after motif.

Protein Kinase Inhibitors

A significant number of pyrazine-based drugs target protein kinases, enzymes that play a central role in cellular signaling pathways.[14] The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket.[15] Halogen substituents can further enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.[7]

Drug NameTarget Kinase(s)Therapeutic AreaRole of Halogenated Pyrazine
Gilteritinib FLT3/AXLAcute Myeloid LeukemiaThe pyrazine core is central to the pharmacophore, participating in hinge binding.[14]
Bortezomib 26S ProteasomeMultiple MyelomaWhile not a kinase inhibitor, the pyrazine ring is a key structural element of this first-in-class proteasome inhibitor.[9][16]
Acalabrutinib BTKB-cell MalignanciesContains a pyrazine moiety that contributes to its potent and selective covalent inhibition.[14]
Antimicrobial and Anti-infective Agents

Halogenated pyrazines have also shown significant promise as antimicrobial agents. The antitubercular drug Pyrazinamide is a classic example.[13] More recent research has explored novel halogenated pyrazine-based chalcones that exhibit potent antifungal and antimycobacterial activity.[4][17] In these compounds, the electron-withdrawing nature of the halogen is thought to contribute to their biological effect.[4]

Applications in Materials Science

Beyond medicine, the unique electronic properties of the pyrazine ring make its halogenated derivatives valuable in materials science.[2]

  • Organic Electronics: The electron-deficient nature of the pyrazine core facilitates favorable charge transfer properties. This has led to their incorporation into π-conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs).[2][18]

  • UV Absorbers: Pyrazine derivatives are used as precursors for UV absorbers and light stabilizers, which protect materials like plastics and coatings from photodegradation.[19]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating experimental workflows.

Protocol: Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrazine

This protocol describes a representative C-C bond formation, a critical step in building molecular complexity from a di-halogenated pyrazine core.[1]

Objective: To synthesize a 2,5-diarylpyrazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_validation Validation reagents Combine: - 2,5-Dichloropyrazine - Arylboronic Acid (2.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) setup Assemble reaction in oven-dried flask. Purge with N2/Ar for 15 min. reagents->setup heat Heat reaction to 80-100 °C. Monitor by TLC or LC-MS. setup->heat Inert Atmosphere quench Cool to RT. Quench with H2O. Extract with organic solvent. heat->quench Reaction Complete dry Dry organic layer (e.g., Na2SO4). Filter and concentrate. quench->dry purify Purify via flash column chromatography. dry->purify char Characterize by: - 1H NMR - 13C NMR - HRMS purify->char Pure Product

Caption: Suzuki Coupling Experimental Workflow

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-dichloropyrazine (1.0 mmol), the desired arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, 10 mL) via syringe.

    • Causality Insight: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle. The water is necessary to dissolve the inorganic base.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected 2,5-diarylpyrazine structure.

Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

This protocol details a C-N bond formation, a reaction of immense importance for synthesizing pharmaceutical intermediates.[6][11]

Objective: To synthesize a 2-(alkylamino)pyrazine via a palladium-catalyzed Buchwald-Hartwig amination.

Catalytic Cycle Diagram:

G pd0 Pd(0)L2 pd2_halide L2Pd(II)(Ar)X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amido L2Pd(II)(Ar)NR2 pd2_halide->pd2_amido Ligand Exchange & Deprotonation (HNR2, Base) pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., G3-Xantphos, 0.02 mmol), a bulky phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

    • Causality Insight: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile in the reaction. The glovebox is used to prevent deactivation of the catalyst and base by air and moisture.

  • Reactant Addition: Add 2-chloropyrazine (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) to the vial, followed by an anhydrous, aprotic solvent like toluene or dioxane (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification & Validation: Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography and validate the final product's structure and purity by NMR and HRMS.

Future Outlook

The field of halogenated pyrazine derivatives continues to evolve. Future research will likely focus on:

  • Novel Catalytic Systems: Development of more efficient, cheaper, and greener catalysts (e.g., using earth-abundant metals) for cross-coupling reactions.[20]

  • Photoredox and Electrochemical Methods: Utilizing light or electricity to drive halogenation and functionalization reactions under even milder conditions.

  • Expanded Applications: Exploring new therapeutic areas, such as targeted protein degradation (PROTACs), where the pyrazine core can serve as a versatile linker or ligand. Further development in organic electronics will also leverage the tunable properties of these compounds.[18]

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem.
  • Application Notes and Protocols for Novel Pyrazine-Based Compounds in Materials Science - Benchchem.
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals.
  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - RSC Publishing.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
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  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
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  • Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling | Request PDF - ResearchGate. Available from: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. Available from: [Link]

  • Understanding Pyrazine Derivatives: Synthesis and Applications.
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An In-depth Technical Guide to 3,5-Dibromo-2-iodopyrazine: From Synthesis to Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Niche Halogenated Heterocycle

3,5-Dibromo-2-iodopyrazine is a polysubstituted heteroaromatic compound that, despite its apparent novelty in mainstream chemical literature, holds potential as a versatile building block in organic synthesis and drug discovery. The strategic placement of three distinct halogen atoms on the pyrazine core offers a rich platform for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of its proposed synthesis, characterization, and the broader historical and scientific context of halogenated pyrazines, offering valuable insights for researchers and professionals in the chemical sciences.

Key Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₄HBr₂IN₂
Molecular Weight 362.79 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate
CAS Number Not found in major chemical databases, suggesting it may be a novel or infrequently synthesized compound.

The Strategic Synthesis of this compound: A Proposed Pathway

The absence of a documented direct synthesis for this compound necessitates a logical, proposed pathway based on established methodologies for the halogenation of pyrazine and related heterocyclic systems. A plausible and efficient route would involve the sequential halogenation of a suitable pyrazine precursor.

A likely starting material for this synthesis is 2-aminopyrazine, which can undergo electrophilic bromination followed by a Sandmeyer-type iodination.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Sandmeyer Iodination 2-Aminopyrazine 2-Aminopyrazine 3,5-Dibromo-2-aminopyrazine 3,5-Dibromo-2-aminopyrazine 2-Aminopyrazine->3,5-Dibromo-2-aminopyrazine NBS, H₂SO₄ 3,5-Dibromo-2-aminopyrazine_2 3,5-Dibromo-2-aminopyrazine Diazonium_Salt Diazonium Salt Intermediate 3,5-Dibromo-2-aminopyrazine_2->Diazonium_Salt NaNO₂, H₂SO₄, 0-5°C This compound This compound Diazonium_Salt->this compound KI

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a detailed, hypothetical procedure for the synthesis of this compound, grounded in established chemical principles.

Part 1: Synthesis of 3,5-Dibromo-2-aminopyrazine

  • Reaction Setup: To a stirred solution of 2-aminopyrazine (1 equivalent) in concentrated sulfuric acid at 0°C, add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,5-Dibromo-2-aminopyrazine.

Part 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Dissolve the synthesized 3,5-Dibromo-2-aminopyrazine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5°C. To this, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains within the 0-5°C range. Stir for an additional 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) (3 equivalents) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution at room temperature.

  • Reaction Progression and Work-up: Stir the mixture at room temperature for 2-4 hours, then heat to 60-70°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Extraction and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be further purified by recrystallization or column chromatography.

Characterization and Structural Elucidation

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a singlet for the remaining proton on the pyrazine ring. Its chemical shift would be influenced by the three surrounding halogen atoms.

    • ¹³C NMR would display four distinct signals corresponding to the four carbon atoms of the pyrazine ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms and one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-N and C-H bonds within the pyrazine ring.

A Historical Perspective on Halogenated Pyrazines

While the specific history of this compound is not documented, the broader class of halogenated pyrazines has a significant history in organic chemistry and materials science. Pyrazine itself, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, has been a subject of study for over a century.

The introduction of halogen atoms to the pyrazine ring dramatically alters its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. Halogenated pyrazines have been utilized in the development of:

  • Pharmaceuticals: The pyrazine core is a common scaffold in medicinal chemistry. Halogenated derivatives serve as key intermediates in the synthesis of various therapeutic agents, including antivirals, antibacterials, and kinase inhibitors. The halogens provide handles for late-stage functionalization to optimize pharmacological properties.

  • Agrochemicals: Similar to their role in pharmaceuticals, halogenated pyrazines are precursors to a range of herbicides, insecticides, and fungicides.

  • Functional Materials: The unique electronic and photophysical properties of substituted pyrazines have led to their incorporation into organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

The synthesis of polyhalogenated pyrazines has historically relied on methods such as direct halogenation of the pyrazine ring or the cyclization of halogenated precursors. The development of modern cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, has significantly expanded the utility of halogenated pyrazines as building blocks in complex molecule synthesis.

Conclusion: A Foundation for Future Discovery

This compound represents an intriguing, albeit underexplored, member of the halogenated pyrazine family. While its specific discovery and history remain to be fully documented, its potential as a synthetic intermediate is clear. The proposed synthetic pathway, based on well-established chemical transformations, provides a solid foundation for its preparation and subsequent exploration. As the demand for novel, functionalized heterocyclic compounds continues to grow in various scientific disciplines, the systematic investigation of molecules like this compound will undoubtedly pave the way for new discoveries and applications.

References

  • PubChem. 3,5-Dibromo-1,2-dihydropyrazin-2-one. National Center for Biotechnology Information. [Link].

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An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from reaction kinetics and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3,5-Dibromo-2-iodopyrazine, a halogenated heterocyclic compound. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and discusses the interpretation of such data. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing the solubility of novel or specialized compounds.

Introduction to this compound and Its Solubility

This compound is a polyhalogenated pyrazine derivative. Halogenated pyrazines are significant building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The pyrazine ring is a core structure in various biologically active molecules, and the presence of multiple halogen atoms (two bromine, one iodine) provides distinct sites for further chemical modification through cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.

Molecular Structure and Inferred Properties:

  • Formula: C₄HBr₂IN₂

  • Structure: A pyrazine ring substituted with two bromine atoms and one iodine atom.

  • Inferred Polarity: The molecule is expected to be largely non-polar or weakly polar. The pyrazine core itself is polar due to the two nitrogen atoms, but the large, hydrophobic halogen substituents will dominate the molecular surface, likely reducing its affinity for highly polar solvents like water.[3]

  • Expected Physical State: Given its molecular weight and potential for strong intermolecular interactions (halogen bonding), it is likely a crystalline solid at ambient temperature.[3]

Understanding the solubility of this compound is paramount for its practical application. In synthetic chemistry, solubility dictates the choice of reaction solvents, concentration limits, and purification strategies (e.g., crystallization). In drug development, poor aqueous solubility can lead to low bioavailability and formulation challenges.[4] Therefore, a systematic evaluation of its solubility in a range of common laboratory solvents is a foundational step in its characterization.

Theoretical Framework for Predicting Solubility

While experimental determination is essential, a theoretical understanding helps in solvent selection and data interpretation. The principle of "like dissolves like" is the primary guide.[5]

2.1 Polarity and van der Waals Forces The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's crystal lattice energy and the solvent's cohesive energy. Given the structure of this compound, dispersion forces (van der Waals) will be the dominant interaction mechanism in non-polar solvents.

2.2 Hydrogen Bonding The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.[6] This suggests that the compound may exhibit some solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors. However, the steric hindrance and electron-withdrawing effects of the adjacent large halogen atoms may modulate this interaction.

2.3 Hansen Solubility Parameters (HSP) For a more quantitative prediction, Hansen Solubility Parameters provide a powerful tool.[7] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]

A material is assigned three HSP values (δD, δP, δH). Solvents with HSP values similar to the solute are more likely to dissolve it.[9] While the HSP for this compound are not published, they could be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[10][11]

Experimental Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining thermodynamic equilibrium solubility is the shake-flask method.[12][13] This "gold standard" approach involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.[14][15]

3.1 Rationale for Method Selection The shake-flask method is chosen for its accuracy and reliability in establishing thermodynamic solubility, which represents the true saturation point of a compound under specific conditions.[13] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution and precipitation.[14] For a comprehensive technical profile, thermodynamic solubility is the required metric.

3.2 Materials and Equipment

  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade solvents with varying polarities (e.g., Heptane, Toluene, Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol, Water, Dimethyl Sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C).[16]

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1][17]

    • Volumetric flasks and pipettes for standard preparation.

3.3 Detailed Experimental Protocol

Step 1: Preparation of Vials

  • Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~10-20 mg per 2 mL of solvent is typically sufficient, but this may need adjustment based on preliminary tests.[18]

  • Perform each solvent experiment in triplicate to ensure reproducibility.[16]

Step 2: Equilibration

  • Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Securely cap the vials.

  • Place the vials on an orbital shaker or rotator set to a constant temperature (typically 25 °C) and agitate. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause grinding or particle size reduction.

  • Allow the mixtures to equilibrate for a sufficient time. For many compounds, 24 to 48 hours is adequate. It is best practice to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.[19]

Step 3: Sample Separation

  • After equilibration, remove the vials and allow the solid to settle.

  • To separate the saturated solution (supernatant) from the excess solid, centrifugation is often preferred over filtration initially to minimize potential compound loss due to filter adsorption.[17] Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm) into a clean HPLC vial. This step removes any remaining microscopic particulates.[20]

Step 4: Quantification by HPLC-UV

  • Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A C18 column is a common starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and UV detection wavelength should be optimized for sharp peak shape and maximum absorbance.[4]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).[5] Run these standards on the HPLC to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

  • Sample Analysis: Dilute the filtered supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Inject the diluted samples into the HPLC system.

  • Calculation: Use the peak area from the sample chromatogram and the equation of the line from the calibration curve to calculate the concentration of the solute in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent.

3.4 Workflow Visualization

The entire experimental process can be visualized as follows:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solute into triplicate vials B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge vials to pellet excess solid C->D E Filter supernatant (0.22 µm syringe filter) D->E G Dilute filtered sample into linear range E->G F Prepare calibration standards H Analyze standards & samples by HPLC-UV F->H G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be summarized in a clear, tabular format. Although experimental data is not available, a hypothetical dataset is presented below to illustrate how results should be structured and interpreted.

Table 1: Hypothetical Solubility of this compound at 25 °C

SolventPolarity IndexSolvent TypeSolubility (mg/mL)Solubility (mol/L)Qualitative Class
Heptane0.1Non-polar< 0.1< 0.0003Very Slightly Soluble
Toluene2.4Non-polar5.20.014Sparingly Soluble
Dichloromethane (DCM)3.1Polar Aprotic25.80.071Soluble
Tetrahydrofuran (THF)4.0Polar Aprotic85.10.235Freely Soluble
Acetone5.1Polar Aprotic43.50.120Soluble
Ethyl Acetate4.4Polar Aprotic18.90.052Soluble
Acetonitrile5.8Polar Aprotic9.70.027Sparingly Soluble
Methanol5.1Polar Protic2.10.006Slightly Soluble
Water10.2Polar Protic< 0.01< 0.00003Practically Insoluble
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 200> 0.551Very Soluble

Interpretation of Hypothetical Data:

  • Insolubility in Non-polar and Highly Polar Solvents: The very low solubility in heptane (non-polar) and water (highly polar) is expected. Heptane lacks any polarity to interact with the pyrazine nitrogens, while the large, hydrophobic halogenated structure cannot overcome the strong hydrogen-bonding network of water.

  • Peak Solubility in Moderately Polar Aprotic Solvents: The highest solubility is observed in solvents like THF and DCM. This suggests that the polarity of these solvents is well-matched to the overall polarity of the solute molecule, leading to favorable dipole-dipole and dispersion interactions.

  • Limited Solubility in Protic Solvents: The low solubility in methanol, despite its polarity, indicates that hydrogen bonding between the solvent and the solute's nitrogen atoms is not a primary driver of solubility, likely due to steric hindrance from the bulky ortho-iodine and bromo substituents.

  • High Solubility in DMSO: DMSO is a highly effective, strong polar aprotic solvent capable of dissolving a wide range of compounds, which explains the high solubility observed.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining and understanding the solubility profile of this compound. By combining theoretical principles with a detailed, step-by-step experimental protocol based on the industry-standard shake-flask method, researchers can generate reliable and accurate solubility data. This information is crucial for the effective design of synthetic routes, purification schemes, and, if applicable, the formulation of drug delivery systems. The presented methodology is not only applicable to the title compound but also serves as a robust template for the characterization of other novel chemical entities in the fields of chemistry and pharmaceutical sciences.

References

  • Anwar, A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Available at: [Link]

  • Ganesan, D. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • Hansen, C.M. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Schoff, C.K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link]

  • Just-D'Itri, V., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]

  • Saleh, S.F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Bergström, C.A.S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazine. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrazines

The pyrazine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active compounds, including anticancer agents, antivirals, and kinase inhibitors. The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its efficacy, selectivity, and pharmacokinetic profile.

Among the various methods for pyrazine derivatization, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional versatility, mild reaction conditions, and broad functional group tolerance.[3][4] This powerful carbon-carbon bond-forming reaction has become an indispensable tool for synthetic chemists.[3] This guide provides a detailed exploration of the use of 3,5-Dibromo-2-iodopyrazine as a versatile building block in Suzuki-Miyaura cross-coupling, enabling the selective and sequential introduction of diverse substituents onto the pyrazine core.

Understanding the Chemoselectivity of this compound

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its three halogen substituents. In Palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[5] The energy barrier for this step is inversely related to the bond dissociation energy of the carbon-halogen bond. The established reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl.

This predictable reactivity hierarchy allows for a high degree of chemoselectivity when reacting this compound. The C-I bond at the 2-position is significantly more reactive towards oxidative addition than the C-Br bonds at the 3- and 5-positions. This enables the selective mono-functionalization at the C2 position under carefully controlled conditions, leaving the two bromine atoms available for subsequent transformations.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (e.g., this compound) ArylHalide->OxAdd

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Mono-Arylation at the C2-Position

This protocol details the selective coupling of an arylboronic acid at the C2-position of this compound. The key to achieving high selectivity is the use of a slight excess of the pyrazine substrate relative to the boronic acid and conducting the reaction at a moderate temperature to minimize the competing reaction of the less reactive C-Br bonds.

Reaction Scheme:
Materials and Reagents:
Reagent/MaterialGradeSupplier
This compound≥97%Major Chemical Supplier
Arylboronic AcidVariesMajor Chemical Supplier
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeMajor Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major Chemical Supplier
1,4-DioxaneAnhydrous, ≥99.8%Major Chemical Supplier
WaterDeionizedIn-house
Diethyl EtherACS GradeMajor Chemical Supplier
Brine (Saturated NaCl solution)In-houseIn-house
Magnesium Sulfate (MgSO₄)AnhydrousMajor Chemical Supplier
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-Aryl-3,5-dibromopyrazine.

Protocol 2: Sequential Di-Arylation

This protocol outlines the subsequent coupling at one of the C-Br positions of the 2-Aryl-3,5-dibromopyrazine intermediate obtained from Protocol 1. This allows for the synthesis of unsymmetrically substituted pyrazines. Harsher reaction conditions (higher temperature and a more active catalyst system) are generally required to activate the C-Br bond.

Reaction Scheme:

Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in mono-arylation - Incomplete reaction. - Catalyst deactivation. - Poor quality of boronic acid.- Increase reaction time or temperature slightly (e.g., to 90 °C). - Use a different phosphine ligand. - Ensure the boronic acid is pure and dry.
Formation of di-substituted product in Protocol 1 - Reaction temperature too high. - Reaction time too long. - Over-stoichiometry of boronic acid.- Decrease the temperature to 70-75 °C. - Carefully monitor the reaction and stop it upon consumption of the starting material. - Use a 1:1 or slight excess of the pyrazine substrate.
No reaction in Protocol 2 - Insufficiently active catalyst system. - Steric hindrance from the C2 substituent.- Switch to a more active catalyst system, such as a palladacycle or a catalyst with a more electron-rich ligand. - Increase the reaction temperature.
Debromination or other side reactions - Presence of water or protic impurities. - Reaction temperature too high.- Ensure all reagents and solvents are anhydrous. - Optimize the reaction temperature.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyrazines. The inherent differences in the reactivity of its halogen atoms provide a reliable handle for achieving selective and sequential functionalization via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reaction conditions, researchers can control the outcome of the coupling to produce mono- or di-substituted pyrazines with a high degree of precision. The protocols and guidelines presented in this document offer a solid foundation for the successful application of this powerful synthetic strategy in drug discovery and materials science.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group, University of Illinois. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by In-situ Crystallization. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. ResearchGate. Available at: [Link]

  • Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PMC. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

  • Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions. ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyrazines

Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional organic materials. The introduction of an alkynyl moiety via the Sonogashira coupling reaction is a powerful strategy for elaborating the pyrazine core, enabling the construction of complex molecular architectures with diverse biological activities and material properties.[1] 3,5-Dibromo-2-iodopyrazine is a versatile building block, offering multiple points for sequential functionalization. This application note provides a detailed guide to the regioselective Sonogashira coupling of this substrate, focusing on the underlying principles, experimental protocols, and optimization strategies.

The Principle of Regioselective Coupling: Exploiting Halogen Reactivity

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2][3][4]

For a polyhalogenated substrate like this compound, the key to a successful and selective reaction lies in the differential reactivity of the halogen atoms. The rate of the oxidative addition step in the palladium catalytic cycle is highly dependent on the carbon-halogen bond strength. This reactivity trend is well-established and follows the order: I > Br > Cl.[5] Consequently, the carbon-iodine bond at the C2 position of the pyrazine ring is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the carbon-bromine bonds at the C3 and C5 positions. This inherent difference in reactivity allows for a highly regioselective Sonogashira coupling at the C2 position under carefully controlled conditions.[2]

Catalytic Cycle for Selective Sonogashira Coupling

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int Ar-Pd(II)(X)L₂ Pd0->Pd_int Oxidative Addition (Ar-I) Pd_alkynyl Ar-Pd(II)(C≡CR)L₂ Pd_int->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination product Ar-C≡CR Pd_alkynyl->product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_int Base Base CuX CuX Cu_acetylacetylide Cu_acetylacetylide ArX This compound ArX->Pd_int

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Recommended Protocol for Selective C2 Alkynylation

This protocol is designed for the selective Sonogashira coupling of a terminal alkyne to the C2 position of this compound.

Materials and Reagents:
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Experimental Workflow:

Experimental_Workflow Figure 2: Experimental Workflow for Selective C2 Alkynylation start Start: Dry Schlenk Flask under Inert Atmosphere reagents Add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%) start->reagents solvent_base Add anhydrous DMF/THF and Et₃N (2.0-3.0 equiv) reagents->solvent_base degas Degas the mixture (e.g., Ar bubbling for 15 min) solvent_base->degas alkyne Add terminal alkyne (1.1-1.2 equiv) dropwise degas->alkyne reaction Stir at room temperature to 50°C Monitor by TLC or LC-MS alkyne->reaction workup Quench with aq. NH₄Cl Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purify Dry, concentrate, and purify by column chromatography workup->purify product Obtain 2-alkynyl-3,5-dibromopyrazine purify->product

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure:
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

  • Solvent and Base Addition: Add anhydrous DMF (or THF) to achieve a substrate concentration of approximately 0.1-0.2 M. Then, add freshly distilled triethylamine (2.5 equiv.).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with argon for 10-15 minutes. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50°C may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3,5-dibromopyrazine.

Key Reaction Parameters and Optimization

The success of the selective Sonogashira coupling depends on the careful control of several parameters. The following table summarizes key considerations for optimizing the reaction.

ParameterRecommended ConditionsRationale & Optimization Notes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ is often more stable and soluble.[6] For less reactive substrates, catalyst loading may be increased. Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands can also be effective.
Copper Co-catalyst CuI (4-10 mol%)CuI facilitates the formation of the copper acetylide intermediate, accelerating the reaction.[4] Ensure high purity of CuI as impurities can hinder the reaction.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv.)The base neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne.[3] Et₃N often serves as both the base and a co-solvent.
Solvent DMF, THF, or AcetonitrileDMF is a good choice for less reactive substrates due to its higher boiling point and polarity.[1] THF is suitable for reactions at or near room temperature. Ensure the solvent is anhydrous.
Temperature Room Temperature to 50°CThe high reactivity of the C-I bond allows for mild reaction conditions.[5] Higher temperatures may lead to side reactions or coupling at the less reactive C-Br positions.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[1]

Troubleshooting Common Issues

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed.

    • Increase the catalyst loading slightly.

    • Consider a different palladium catalyst or a more electron-rich phosphine ligand.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • This indicates the presence of oxygen. Improve the degassing procedure and maintain a strict inert atmosphere.

    • Using copper-free Sonogashira conditions can sometimes mitigate this issue, although reaction times may be longer.[6]

  • Incomplete Reaction:

    • Increase the reaction time or temperature moderately.

    • Add a slight excess of the terminal alkyne.

    • Ensure the base is of high quality and used in sufficient quantity.

Conclusion and Future Directions

The protocol described provides a reliable and highly regioselective method for the synthesis of 2-alkynyl-3,5-dibromopyrazines. The resulting products are valuable intermediates for further functionalization at the C3 and C5 positions through subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This sequential approach allows for the controlled and diverse elaboration of the pyrazine core, providing access to a wide range of novel compounds for drug discovery and materials science applications.

References

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]

  • Hosseini, S. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4584-4611. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Heravi, M. M., et al. (2009). Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. Tetrahedron, 65(34), 6847-6878. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Not Voodoo. [Link]

  • Reeves, J. T., et al. (2020). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 22(1), 213-217. [Link]

  • Prakash, G. V., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(19), 6374-6377. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira Coupling Reaction. YouTube. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(51), 13546-13550. [Link]

  • Sadzevičienė, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(6), 54-71. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • D'Amato, E. M., & Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(36), 8234-8236. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10178-10189. [Link]

  • Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2011(12), 2259-2267. [Link]

  • Islam, K., et al. (2021). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. Organic & Biomolecular Chemistry, 19(44), 9685-9694. [Link]

  • Vilkauskaitė, G., et al. (2011). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. European Journal of Organic Chemistry, 2011(26), 5123-5133. [Link]

Sources

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrazines

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to precisely install amine functionalities onto the pyrazine ring is a critical step in the synthesis of these complex molecules, often modulating their biological activity and physical properties. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging carbon-nitrogen (C-N) bonds, offering a versatile and functional-group-tolerant method where traditional approaches fall short.[3][4]

This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 3,5-Dibromo-2-iodopyrazine, a versatile building block poised for sequential, site-selective functionalization. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a robust, step-by-step protocol for the initial amination at the most reactive site, and discuss strategies for subsequent aminations.

Understanding the Reaction: Causality and Regioselectivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that involves the formation of a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[3][5] The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding and optimizing the reaction conditions.

The Catalytic Cycle

The generally accepted mechanism involves several key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[4][6]

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Palladium-Amido Complex Palladium-Amido Complex Oxidative Addition Complex->Palladium-Amido Complex R2NH, Base Product Complex Product Complex Palladium-Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-NR2) Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 3 Intermediate 3

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Regioselectivity with this compound

The substrate, this compound, presents three potential sites for amination. The regiochemical outcome of the reaction is dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the Pd(0) catalyst. The general trend for halide reactivity in palladium-catalyzed cross-coupling is:

C-I > C-Br > C-Cl

This trend is a consequence of the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst.[7] Therefore, it is highly probable that the initial mono-amination will occur selectively at the 2-position (the site of the iodo substituent).

Subsequent amination at one of the bromo-positions is possible but will require more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system) due to the lower reactivity of the C-Br bond.[8]

Experimental Protocols

Protocol 1: Selective Mono-amination at the 2-Position

This protocol is designed for the selective amination at the C-I bond of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the amine (1.1-1.2 eq), the phosphine ligand (2-5 mol%), the palladium source (1-2.5 mol%), and the base (1.4-2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the pyrazine starting material.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-amino-3,5-dibromopyrazine.

Protocol 2: Subsequent Amination at a Bromo-Position (Potential Di-amination)

To achieve a second amination, more forcing conditions are generally required. This can be attempted in a stepwise manner after isolation of the mono-aminated product or in a one-pot procedure with a higher loading of the amine and more stringent conditions from the outset.

Procedure (Stepwise):

  • Reaction Setup: Using the purified 2-amino-3,5-dibromopyrazine (1.0 eq) from Protocol 1, set up the reaction as described above, using a second amine (or the same amine) (1.1-1.2 eq), a robust catalyst system (e.g., a more sterically hindered ligand), and base (1.4-2.0 eq).

  • Reaction Execution: Heat the reaction to a higher temperature, typically 110-130 °C. The reaction time will likely be longer, and progress should be carefully monitored.

  • Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol 1.

Data Presentation: Tabulated Reaction Parameters

ParameterProtocol 1: Mono-amination (at C-I)Protocol 2: Di-amination (at C-Br)
Substrate This compound2-Amino-3,5-dibromopyrazine
Amine (eq) 1.1 - 1.21.1 - 1.2
Palladium Catalyst (mol%) 1 - 2.52 - 5
Ligand (mol%) 2 - 54 - 10
Base NaOtBu, Cs₂CO₃NaOtBu, K₃PO₄
Base (eq) 1.4 - 2.02.0 - 2.5
Solvent Toluene, DioxaneToluene, Dioxane, xylene
Temperature (°C) 80 - 100110 - 130
Typical Reaction Time (h) 2 - 1212 - 24

Visualization of the Reaction Workflow

Reaction_Workflow Start This compound Mono 2-Amino-3,5-dibromopyrazine Start->Mono Buchwald-Hartwig Amination (Protocol 1: 80-100 °C) Di 2,5-Diamino-3-bromopyrazine (Potential Product) Mono->Di Buchwald-Hartwig Amination (Protocol 2: >110 °C)

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous clinically evaluated and approved kinase inhibitors.[1][2][3] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel pyrazine-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format to empower researchers in their drug discovery endeavors.

Introduction: The Pyrazine Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of such diseases, and the pyrazine scaffold has emerged as a key player in this therapeutic landscape. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the aromatic system and allows for crucial interactions with the hinge region of the ATP-binding pocket of kinases.[4] This interaction often mimics the hydrogen bonding of the adenine portion of ATP, making pyrazine-based compounds effective ATP-competitive inhibitors.[2]

The general structure of many pyrazine-based kinase inhibitors allows for substitution at multiple positions, enabling the exploration of different regions of the kinase active site to enhance potency and selectivity. This guide will focus on a modular synthetic approach that allows for the systematic variation of these substituents.

Synthetic Strategy: A Modular Approach to Pyrazine-Based Kinase Inhibitors

A common and effective strategy for the synthesis of a diverse library of pyrazine-based kinase inhibitors involves a multi-step sequence starting from readily available pyrazine precursors. This approach allows for the late-stage introduction of various functionalities, facilitating the exploration of structure-activity relationships (SAR). Here, we will focus on a synthetic route analogous to the preparation of potent FLT3 inhibitors like gilteritinib, which showcases key modern cross-coupling methodologies.

Overview of the Synthetic Workflow

The overall synthetic strategy is depicted below. It involves the sequential functionalization of a dihalopyrazine core using a combination of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

G A 2,5-Dichloropyrazine B 2-Amino-5-chloropyrazine A->B SNA_r_ with Amine C 2-Amino-5-bromo-3-ethylpyrazine B->C Sandmeyer Reaction & Halogenation D Key Pyrazine Core C->D Suzuki Coupling E Final Kinase Inhibitor D->E Buchwald-Hartwig Amination

Caption: General synthetic workflow for pyrazine-based kinase inhibitors.

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative 2,5-disubstituted pyrazine kinase inhibitor.

Protocol 1: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile

This protocol describes the synthesis of a key intermediate for many pyrazine-based kinase inhibitors.

  • Rationale: The dichloropyrazine core is a versatile starting material for sequential functionalization. The nitrile and ethyl groups are introduced early in the synthesis to provide handles for further modifications and to mimic the structure of known kinase inhibitors.

  • Procedure:

    • To a solution of 2-aminopyrazine (10.0 g, 105 mmol) in N,N-dimethylformamide (DMF, 100 mL), add N-chlorosuccinimide (NCS, 29.5 g, 221 mmol) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice water (500 mL) and extract with ethyl acetate (3 x 200 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3,5-dichloropyrazine-2-carbonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the introduction of an aryl group at one of the chloro positions of the pyrazine core.

  • Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[5] It offers a broad substrate scope and functional group tolerance. The choice of a palladium catalyst and ligand is crucial for efficient coupling.[6] Dioxane and water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents.[7]

  • Procedure:

    • To a degassed solution of 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (5.0 g, 23.0 mmol) and the desired arylboronic acid or ester (1.1 eq, 25.3 mmol) in a 4:1 mixture of 1,4-dioxane and water (100 mL), add potassium carbonate (3.0 eq, 69.0 mmol).

    • Purge the mixture with argon for 15 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq, 1.15 mmol) to the reaction mixture.

    • Heat the reaction to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

    • Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the mono-arylated pyrazine.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the introduction of an amine at the remaining chloro position.

  • Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, particularly with sterically hindered or electron-rich amines.[8][9] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.[10]

  • Procedure:

    • In a sealed tube, combine the mono-arylated chloropyrazine from the previous step (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable phosphine ligand like XPhos (0.1 eq).

    • Add anhydrous toluene to the mixture and degas with argon for 15 minutes.

    • Seal the tube and heat the reaction to 110 °C for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the final kinase inhibitor.

Structure-Activity Relationship (SAR) and Rational Design

The modular synthesis described above is ideal for exploring the SAR of pyrazine-based kinase inhibitors. By systematically varying the substituents at the 2- and 5-positions, one can probe the different pockets of the kinase active site to optimize potency and selectivity.

Position of SubstitutionGeneral ObservationsRationale
Pyrazine Nitrogen Acts as a hydrogen bond acceptor with the kinase hinge region.Mimics the adenine core of ATP.[4]
2-Position (e.g., Amine) Can form additional hydrogen bonds with the hinge or solvent-exposed region.Enhances binding affinity and can influence selectivity.
5-Position (e.g., Aryl group) Projects into the hydrophobic pocket of the kinase.Modifications can improve potency and modulate pharmacokinetic properties.[11]
Other Substituents Can be introduced to target specific sub-pockets or improve solubility and metabolic stability.Fine-tuning of the overall drug-like properties.[12]

Biological Evaluation: Protocols for Kinase Inhibition and Cellular Activity

Once synthesized, the novel pyrazine derivatives must be evaluated for their biological activity. This typically involves a two-tiered approach: a biochemical assay to determine direct kinase inhibition and a cell-based assay to assess cellular potency.

Biochemical Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for determining the IC₅₀ of an inhibitor against a purified kinase.

  • Rationale: TR-FRET assays are non-radioactive and offer a high signal-to-background ratio, making them suitable for high-throughput screening.[13][14] The assay measures the inhibition of substrate phosphorylation by the kinase.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + ATP + ULight-Substrate B Phosphorylated ULight-Substrate A->B Phosphorylation D TR-FRET Signal B->D C Eu-Antibody C->D Inhibitor Inhibitor Inhibitor->A Inhibits

Caption: Workflow for a LANCE Ultra TR-FRET kinase assay.

  • Protocol:

    • Reagent Preparation:

      • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

      • Prepare a 4X ATP solution in kinase buffer. The final concentration should be at the Km for ATP for the specific kinase.

      • Prepare a 4X ULight™-labeled substrate solution in kinase buffer.

      • Prepare serial dilutions of the pyrazine inhibitor in DMSO, followed by a dilution in kinase buffer to create a 4X inhibitor solution.

      • Prepare a 4X detection mix containing a Europium-labeled anti-phospho-substrate antibody and EDTA in detection buffer.

    • Assay Procedure (384-well plate):

      • Add 2.5 µL of 4X inhibitor solution to the appropriate wells. For control wells, add 2.5 µL of kinase buffer with the same percentage of DMSO.

      • Add 2.5 µL of 4X ULight™-substrate solution to all wells.

      • Add 5 µL of 2X kinase solution to all wells to initiate the reaction.

      • Incubate the plate at room temperature for 60-90 minutes.

      • Stop the reaction by adding 5 µL of 4X detection mix to all wells.

      • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Data Acquisition:

      • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission at 615 nm (Europium) and 665 nm (ULight™).

      • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Data Analysis:

      • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software like GraphPad Prism to determine the IC₅₀ value.[15][16][17][18]

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of the synthesized inhibitors on the proliferation of cancer cell lines.

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19] It is a widely used method to determine the cytotoxic potential of compounds.

  • Protocol:

    • Cell Seeding:

      • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

      • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the pyrazine inhibitor in complete growth medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.

      • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • MTT Addition and Incubation:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate the plate for 4 hours at 37 °C.

    • Formazan Solubilization:

      • Carefully remove the medium from the wells.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[15][16][17][18]

Signaling Pathway Visualization

Understanding the signaling pathways targeted by the synthesized inhibitors is crucial for elucidating their mechanism of action. For instance, a potent FLT3 inhibitor would be expected to block the downstream signaling cascades that promote cell proliferation and survival in FLT3-mutated acute myeloid leukemia (AML).

G FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Pyrazine-based FLT3 Inhibitor Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway and the point of intervention for a pyrazine-based inhibitor.

Conclusion

The pyrazine scaffold is a highly versatile and valuable platform for the design and synthesis of potent and selective kinase inhibitors. The modular synthetic strategies outlined in this guide, utilizing modern cross-coupling reactions, provide a robust framework for generating diverse chemical libraries. By combining rational design based on SAR with rigorous biological evaluation using the detailed protocols provided, researchers can efficiently identify and optimize novel pyrazine-based kinase inhibitors for further preclinical and clinical development.

References

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. ([Link])

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ([Link])

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. ([Link])

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ([Link])

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ([Link])

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. ([Link])

  • Solvent effects in palladium catalysed cross-coupling reactions. ([Link])

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. ([Link])

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ([Link])

  • How to determine an IC50. ([Link])

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  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ([Link])

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ([Link])

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ([Link])

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  • Determination of IC50 values using GraphPad Prism. ([Link])

  • Buchwald–Hartwig amination. ([Link])

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. ([Link])

  • GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD. ([Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ([Link])

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ([Link])

  • LANCE Ultra TR-FRET technology for kinase assays. In these kinase... ([Link])

  • Buchwald-Hartwig Amination. ([Link])

  • Buchwald-Hartwig Amination. ([Link])

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ([Link])

  • Compound 1h's 1 H and 13 C-NMR spectra, and HSQC and HMBC correlations. ([Link])

  • Gilteritinib. ([Link])

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. ([Link])

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile. ()
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ([Link])

  • Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. ([Link])

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. ([Link])

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. ([Link])

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazine Scaffolds

Pyrazine rings are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials. Their unique electronic properties and ability to act as hydrogen bond acceptors make them critical pharmacophores. The functionalization of the pyrazine core, however, can be challenging. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring, starting from readily accessible halopyrazines.[1][2]

This guide provides a detailed overview and field-tested protocols for the most common and effective palladium-catalyzed reactions with 2-iodopyrazines. The focus is on providing not just the "how" but also the "why," offering insights into the rationale behind procedural choices to empower researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

The Nature of 2-Iodopyrazines in Cross-Coupling

2-Iodopyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3] The electron-deficient nature of the pyrazine ring further enhances this reactivity. However, this same electron deficiency can also present challenges, such as increased susceptibility to side reactions or catalyst deactivation. Careful selection of the catalyst, ligands, base, and solvent is therefore crucial for achieving high yields and purity.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures.[3][5] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[5]

Expertise & Experience: Why Suzuki?

The key advantages of the Suzuki coupling are the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.[5] For 2-iodopyrazines, the choice of a suitable base is critical. The base activates the boronic acid, facilitating the transmetalation step of the catalytic cycle.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodopyrazine with Phenylboronic Acid

Materials:

  • 2-Iodopyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-iodopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 1 mL of dioxane.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
ComponentReagent/ConditionMolar Ratio (to 2-iodopyrazine)Notes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄1-5 mol%Pd(II) sources are reduced in situ to the active Pd(0) species.[6]
Ligand PPh₃, SPhos, XPhos2-4 eq. to PdBulky, electron-rich phosphine ligands can improve reaction efficiency, especially for challenging substrates.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 eq.The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF-A mixed aqueous/organic solvent system is common.
Temperature 60-110 °C-Reaction temperature depends on the reactivity of the coupling partners.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Iodopyrazine Ar-Pd(II)-I(L2) Pyrazinyl-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Pyrazinyl-Pd(II)-Aryl Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Arylpyrazine Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is indispensable for the synthesis of conjugated enynes and aryl alkynes, which are important building blocks in materials science and medicinal chemistry.

Expertise & Experience: Key Considerations for Sonogashira Reactions

A hallmark of the traditional Sonogashira coupling is the use of a copper(I) co-catalyst, typically copper(I) iodide (CuI).[9] The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[9] The reaction is typically carried out in the presence of an amine base, which serves to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[9] While effective, the use of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[7] Therefore, copper-free Sonogashira protocols have also been developed.

Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene

Materials:

  • 2-Iodopyrazine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve 2-iodopyrazine (1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add phenylacetylene (1.1 mmol), followed by triethylamine (3.0 mmol).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Sonogashira Conditions
ComponentReagent/ConditionMolar Ratio (to 2-iodopyrazine)Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol%Both Pd(II) and Pd(0) pre-catalysts are commonly used.[9][10]
Copper Co-catalyst CuI2-10 mol%Essential for the classical Sonogashira mechanism.
Base Et₃N, Diisopropylamine (DIPA)2-3 eq. or as solventThe amine acts as both a base and can serve as a ligand for the palladium center.[9]
Solvent THF, DMF, Acetonitrile-Anhydrous conditions are typically required.[8]
Temperature Room Temperature to 60 °C-The reaction is often run at mild temperatures.[9]
Visualization: Sonogashira Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification Setup Flame-dried Schlenk Flask under N2/Ar Dissolve Dissolve 2-Iodopyrazine in anhydrous THF Setup->Dissolve Add_Reagents Add Phenylacetylene and Triethylamine Dissolve->Add_Reagents Add_Catalysts Add Pd(PPh3)2Cl2 and CuI Add_Reagents->Add_Catalysts Stir Stir at Room Temperature (8-12 hours) Add_Catalysts->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Remove Solvent Monitor->Concentrate Reaction Complete Extract Dissolve in DCM, Wash with NH4Cl(aq) Concentrate->Extract Purify Column Chromatography Extract->Purify

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Stille Coupling: Versatility with Organostannanes

The Stille reaction couples an organohalide with an organotin compound (organostannane).[11][12] It is a highly versatile reaction due to the tolerance of a wide range of functional groups and the stability of organostannane reagents to air and moisture.[12][13]

Expertise & Experience: The Pros and Cons of Stille Coupling

A significant advantage of the Stille coupling is that the transmetalation step does not require a base, which can be beneficial for substrates with base-sensitive functional groups.[5] However, a major drawback is the toxicity of organotin compounds and the difficulty in removing the tin byproducts from the reaction mixture.[12]

Experimental Protocol: Stille Coupling of 2-Iodopyrazine with (Tributylstannyl)benzene

Materials:

  • 2-Iodopyrazine

  • (Tributylstannyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add 2-iodopyrazine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and TFP (0.06 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) followed by (tributylstannyl)benzene (1.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate. Dissolve the residue in diethyl ether (20 mL).

  • Tin Removal: Stir the ether solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite, wash the Celite with ether, and concentrate the filtrate. Purify the crude product by column chromatography.

Data Summary: Typical Stille Coupling Conditions
ComponentReagent/ConditionMolar Ratio (to 2-iodopyrazine)Notes
Palladium Catalyst Pd₂(dba)₃, Pd(PPh₃)₄1-3 mol%A Pd(0) source is typically used directly.
Ligand PPh₃, TFP, AsPh₃2-4 eq. to PdThe choice of ligand can influence the rate of transmetalation.
Additive LiCl, CuIStoichiometric or catalyticAdditives can accelerate the transmetalation step.
Solvent Toluene, THF, DMF-Anhydrous, non-protic solvents are preferred.
Temperature 80-120 °C-Higher temperatures are often required compared to Suzuki or Sonogashira couplings.
Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Iodopyrazine Ar-Pd(II)-I(L2) Pyrazinyl-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-SnBu3 Ar-Pd(II)-Ar'(L2) Pyrazinyl-Pd(II)-Aryl Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Arylpyrazine Reductive_Elimination->Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Iodopyrazine Ar-Pd(II)-I(L2) Pyrazinyl-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-I(L2)->Amine_Coordination R2NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)-NR2(L2) Pyrazinyl-Pd(II)-Amide Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Aminopyrazine Reductive_Elimination->Product

Sources

Application Notes and Protocols: 3,5-Dibromo-2-iodopyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Materials

The field of materials science is in constant pursuit of novel molecular architectures to unlock next-generation electronic and optical properties. Halogenated heterocycles, particularly pyrazines, are of significant interest due to their inherent electron-deficient nature, which makes them excellent candidates for n-type organic semiconductors.[1][2][3] This document introduces 3,5-Dibromo-2-iodopyrazine , a hitherto underexplored or potentially novel trifunctional pyrazine building block. While direct literature on this specific isomer is scarce, its unique arrangement of three distinct halogen atoms—one iodine and two bromine substituents—presents a compelling platform for programmed, site-selective synthesis of advanced materials.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) under transition-metal-catalyzed cross-coupling conditions is a cornerstone of modern organic synthesis.[4][5] this compound is designed to harness this principle, offering a hierarchical approach to molecular elaboration. The highly reactive C-I bond allows for initial, mild functionalization, followed by subsequent reactions at the two C-Br bonds under more forcing conditions. This sequential reactivity opens avenues for the precise construction of complex, non-symmetrical conjugated molecules, polymers, and coordination networks.[6]

These application notes will serve as a forward-looking guide for researchers, providing a theoretical framework and practical protocols for the synthesis and utilization of this compound in the development of innovative materials for organic electronics and beyond.

Physicochemical and Reactivity Profile (Predicted)

Based on the analysis of analogous compounds, the key physicochemical properties and reactivity of this compound can be predicted.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₄HBr₂IN₂Based on the pyrazine core with the specified halogen substituents.
Molecular Weight 362.79 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Likely a pale yellow to off-white solidSimilar to other polyhalogenated pyridines and pyrazines.[7]
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO)The halogen substituents increase lipophilicity.
Reactivity C-I bond is the most reactive site for cross-coupling, followed by the C-Br bonds.Based on the established reactivity trend of halogens in palladium-catalyzed reactions.[4][5]

Proposed Synthesis of this compound

Given the electron-deficient nature of the pyrazine ring, direct electrophilic halogenation can be challenging.[8] A plausible synthetic route would involve a multi-step sequence starting from a pre-functionalized pyrazine derivative. A potential pathway could involve the diazotization of a corresponding aminopyrazine precursor.

Protocol 1: Proposed Synthesis via Diazotization

This protocol is adapted from analogous syntheses of polyhalogenated pyridines.[9]

Materials:

  • 2-Amino-3,5-dibromopyrazine (hypothetical precursor)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Dissolve 2-amino-3,5-dibromopyrazine in concentrated sulfuric acid at 0°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

    • Stir the reaction mixture for 30 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the diazonium salt solution to the potassium iodide solution at 0°C. Vigorous gas evolution (N₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Causality: This method is proposed based on the reliable Sandmeyer-type reaction, which is a standard method for converting aromatic amines to halides via a diazonium intermediate. The choice of potassium iodide provides the iodide nucleophile to displace the diazonium group.

Applications in Materials Science

The trifunctional nature of this compound makes it a versatile building block for a range of materials with potential applications in organic electronics.

Synthesis of Non-Symmetrical Conjugated Molecules

The sequential reactivity of the C-I and C-Br bonds allows for the programmed synthesis of complex, non-symmetrical molecules for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

G A This compound B Step 1: Selective C-I Cross-Coupling (e.g., Suzuki, Sonogashira, Stille) Reagents: R1-B(OH)2, Pd(PPh3)4, Base A->B Mild Conditions C 2-(R1)-3,5-dibromopyrazine B->C D Step 2: C-Br Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Reagents: R2-B(OH)2, Pd catalyst, Base C->D Harsher Conditions E 2-(R1)-3-(R2)-5-bromopyrazine D->E F Step 3: Final C-Br Cross-Coupling Reagents: R3-B(OH)2, Pd catalyst, Base E->F Harsher Conditions G 2-(R1)-3-(R2)-5-(R3)-pyrazines F->G

Caption: Sequential cross-coupling workflow for this compound.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of an alkyne to the most reactive C-I position.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of THF and TEA (2:1), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-alkynyl-3,5-dibromopyrazine.

Causality: The Sonogashira reaction is known to proceed under mild conditions, which favors the selective oxidative addition of the palladium catalyst to the weaker C-I bond over the stronger C-Br bonds.

Synthesis of Conjugated Polymers

This compound can be used as a monomer in polymerization reactions to create novel conjugated polymers for applications in organic solar cells and sensors. The pyrazine unit imparts desirable electron-accepting properties to the polymer backbone.[10][11][12]

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B Bis-boronic ester derivative A->B Miayura Borylation D Suzuki Polycondensation B->D C Co-monomer (e.g., dibromo-thiophene) C->D E Conjugated Polymer with Pyrazine Units D->E Formation of

Caption: Proposed pathway for synthesizing pyrazine-containing polymers.

Protocol 3: Synthesis of a Pyrazine-Containing Polymer via Suzuki Polycondensation

This protocol outlines a general procedure for the synthesis of a conjugated polymer using a derivative of this compound.

Prerequisite: The this compound must first be converted to a more reactive monomer for polycondensation, for example, by converting the C-I and one C-Br bond to boronic esters via a Miyaura borylation, leaving one C-Br for a subsequent polymerization. Alternatively, a di-Grignard or di-stannyl derivative could be prepared.

Materials:

  • A bis(boronic ester) derivative of pyrazine

  • A dibromo-aromatic co-monomer (e.g., 2,5-dibromothiophene)

  • Pd₂(dba)₃

  • SPhos (or another suitable phosphine ligand)

  • Potassium Carbonate (K₂CO₃)

  • Toluene and water (as a solvent mixture)

Procedure:

  • In a Schlenk flask, combine the pyrazine bis(boronic ester) monomer (1.0 eq), the dibromo-aromatic co-monomer (1.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.04 eq).

  • Add a 2M aqueous solution of K₂CO₃ and toluene.

  • Degas the mixture with argon for 30 minutes.

  • Heat the reaction mixture to 90-100°C and stir for 24-48 hours.

  • Cool the reaction to room temperature and pour it into methanol to precipitate the polymer.

  • Filter the polymer and wash sequentially with methanol, acetone, and hexane.

  • Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues.

  • Dry the final polymer under vacuum.

Causality: Suzuki polycondensation is a robust and widely used method for synthesizing conjugated polymers. The choice of a palladium catalyst with a bulky electron-rich phosphine ligand like SPhos is crucial for achieving high molecular weight polymers.

Conclusion

While this compound remains a molecule to be fully explored, its unique halogenation pattern presents a compelling case for its potential as a highly versatile building block in materials science. The principles of selective cross-coupling reactions provide a clear roadmap for its application in the synthesis of complex organic molecules and conjugated polymers. The protocols outlined in these notes are intended to provide a solid foundation for researchers to begin investigating the properties and applications of this promising new compound.

References

  • BenchChem. (2025). A Comparative Guide to Pyrazine-Based Building Blocks.
  • Tian, Y.-H., & Kertesz, M. (2009). Low-Bandgap Pyrazine Polymers: Ladder-Type Connectivity by Intramolecular S···N(sp2) Interactions and Hydrogen Bonds. Macromolecules, 42(7), 2309–2312.
  • NSF Public Access Repository. (n.d.). Pyrazinacene conjugated polymers. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-2-iodopyridine. Retrieved from [Link]

  • MDPI. (n.d.). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Retrieved from [Link]

  • RSC Publishing. (2024).
  • MySkinRecipes. (n.d.). 3,5-Dibromo-2-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-1,2-dihydropyrazin-2-one. Retrieved from [Link]

  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central.
  • Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central.
  • Benchchem. (2025). Selective reaction at the iodine vs. bromine position in 3-Bromo-2-iodofuran.
  • Understanding Pyrazine Derivatives: Synthesis and Applications. (n.d.).
  • ResearchGate. (2025). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
  • ResearchGate. (2025). Halogen-free pyrazine additives enabling nonhalogenated solvent-processed organic solar cells with efficiency over 20%. Retrieved from [Link]

  • NIH. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • BenchChem. (2025). Benchmarking Pyrazine-Based Materials in Organic Electronic Devices: A Comparative Guide.
  • Progress in the application of diazine compounds in optoelectronic functional materials. (2014). Acta Physico - Chimica Sinica, 30(4), 589-607.
  • NIH. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • PubChem. (n.d.). Iodopyrazine. Retrieved from [Link]

  • ResearchGate. (2025). Thieno[3,4‐b]pyrazines and Their Applications to Low Band Gap Organic Materials. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications.

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Application Notes and Protocols for the Regioselective Functionalization of the 3,5-Dibromo-2-iodopyrazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazines in Medicinal Chemistry

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and ion channels. The strategic introduction of diverse functional groups onto the pyrazine ring is paramount for modulating the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.

3,5-Dibromo-2-iodopyrazine is a versatile building block, offering three distinct points for chemical modification. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under palladium-catalyzed cross-coupling conditions provides a powerful tool for the regioselective functionalization of this heterocycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the 2-position of the this compound ring, leveraging the enhanced reactivity of the iodo substituent.

Guiding Principles of Regioselectivity: A Mechanistic Overview

The regioselective functionalization of this compound is primarily governed by the well-established principles of palladium-catalyzed cross-coupling reactions. The key to this selectivity lies in the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[2] The relative reactivity of carbon-halogen bonds in this step follows the order: C-I > C-Br > C-Cl.[3][4] This inherent difference in reactivity allows for the selective activation of the C-I bond at the 2-position of the pyrazine ring under carefully controlled reaction conditions, leaving the two C-Br bonds at the 3- and 5-positions intact for subsequent transformations.

This selective approach enables a modular and efficient strategy for the synthesis of complex, multi-substituted pyrazine derivatives, which is highly desirable in drug discovery campaigns.

Experimental Workflows and Protocols

The following sections detail the experimental protocols for the regioselective functionalization of this compound at the 2-position via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions described in this guide.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Coupling Partner, and Base to a Schlenk Flask B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Isolated Product G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, and it is particularly well-suited for the regioselective arylation or vinylation of the 2-position of this compound.[2][5]

Reaction Scheme

Suzuki_Coupling cluster_reactants cluster_products Pyrazine This compound BoronicAcid Ar-B(OH)2 Pyrazine->BoronicAcid + CoupledProduct 2-Aryl-3,5-dibromopyrazine BoronicAcid->CoupledProduct Pd Catalyst, Base

Caption: Regioselective Suzuki-Miyaura coupling at the C-2 position.

Detailed Protocol
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl or vinylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand; 1-5 mol%).

    • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-3,5-dibromopyrazine.

Table of Recommended Conditions
Catalyst/LigandBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)90
Pd(dppf)Cl₂Cs₂CO₃Toluene100
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110

Note: The optimal conditions may vary depending on the specific boronic acid used.

Regioselective Sonogashira Coupling

The Sonogashira coupling provides an efficient route for the introduction of alkyne moieties, which are valuable functional groups in drug discovery for their ability to act as bioisosteres and participate in further transformations.[6][7]

Reaction Scheme

Sonogashira_Coupling cluster_reactants cluster_products Pyrazine This compound Alkyne R-C≡CH Pyrazine->Alkyne + CoupledProduct 2-Alkynyl-3,5-dibromopyrazine Alkyne->CoupledProduct Pd Catalyst, Cu(I) co-catalyst, Base Buchwald_Hartwig_Amination cluster_reactants cluster_products Pyrazine This compound Amine R¹R²NH Pyrazine->Amine + CoupledProduct 2-Amino-3,5-dibromopyrazine Amine->CoupledProduct Pd Catalyst, Ligand, Base

Sources

Application Notes & Protocols: Strategic One-Pot Synthesis Utilizing 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3,5-Dibromo-2-iodopyrazine in Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyrazine core is a privileged scaffold, integral to a multitude of clinically relevant pharmaceuticals and functional organic materials.[1][2] The targeted synthesis of highly substituted pyrazine derivatives is therefore a critical endeavor for drug development professionals and researchers. This compound emerges as a uniquely powerful building block for this purpose. Its trifunctional halogenation presents a tiered reactivity profile, enabling controlled, sequential, and site-selective functionalization in a one-pot fashion. This attribute significantly streamlines synthetic routes, enhances efficiency, and broadens the accessible chemical space for novel molecular architectures.

The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst compared to the C-Br bonds.[3][4] This reactivity gradient allows for selective functionalization at the 2-position, leaving the two bromine atoms at the 3- and 5-positions available for subsequent transformations under more forcing conditions. This intrinsic property is the cornerstone of the one-pot strategies detailed within these application notes.

These protocols are designed for researchers, scientists, and drug development professionals to leverage the unique reactivity of this compound for the efficient construction of complex, multi-substituted pyrazine derivatives.

Core Principle: Orthogonal Reactivity in Sequential Cross-Coupling

The successful implementation of one-pot syntheses with this compound hinges on the principle of orthogonal reactivity. The distinct bond dissociation energies and polarizabilities of the C-I and C-Br bonds allow for a programmed sequence of cross-coupling reactions.

Orthogonal_Reactivity reagent This compound intermediate 2-Substituted-3,5-dibromopyrazine reagent->intermediate Step 1: C-I Bond Functionalization (e.g., Suzuki, Sonogashira, Heck) Milder Conditions product 2,3,5-Trisubstituted Pyrazine intermediate->product Step 2: C-Br Bond Functionalization (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions

Caption: Sequential functionalization workflow for this compound.

This strategic approach avoids the need for intermediate isolation and purification, thereby reducing solvent waste, saving time, and often improving overall yields.[5][6]

Application Note 1: One-Pot Sequential Suzuki-Miyaura Cross-Coupling

This protocol details a one-pot, two-step Suzuki-Miyaura cross-coupling for the synthesis of 2,3,5-triarylpyrazines. The initial, milder reaction condition targets the C-I bond, followed by a subsequent coupling at the C-Br positions by modifying the reaction conditions.

Protocol: One-Pot Synthesis of 2-(4-methoxyphenyl)-3,5-bis(phenyl)pyrazine

Materials:

Reagent/MaterialM.W.AmountMolesStoichiometry
This compound362.79363 mg1.0 mmol1.0 eq
(4-methoxyphenyl)boronic acid151.96167 mg1.1 mmol1.1 eq
Phenylboronic acid121.93305 mg2.5 mmol2.5 eq
Pd(PPh₃)₄1155.5629 mg0.025 mmol0.025 eq
SPhos410.4731 mg0.075 mmol0.075 eq
Pd₂(dba)₃915.7223 mg0.025 mmol0.025 eq
K₂CO₃138.21415 mg3.0 mmol3.0 eq
K₃PO₄212.27849 mg4.0 mmol4.0 eq
1,4-Dioxane-15 mL--
Water-3 mL--

Step-by-Step Procedure:

Step 1: Selective Suzuki-Miyaura Coupling at the C-I Position

  • To a dry 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (363 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (167 mg, 1.1 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Stir the mixture at 60 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours, showing the consumption of the starting material and the formation of 2-(4-methoxyphenyl)-3,5-dibromopyrazine.

Step 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Positions

  • Once Step 1 is complete, cool the reaction mixture to room temperature.

  • To the same flask, add phenylboronic acid (305 mg, 2.5 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (31 mg, 0.075 mmol), and K₃PO₄ (849 mg, 4.0 mmol).

  • Add an additional 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor for the disappearance of the dibromo intermediate and the formation of the final product.

Work-up and Purification:

  • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-3,5-bis(phenyl)pyrazine.

Suzuki_Workflow cluster_0 Step 1: C-I Coupling (60 °C) cluster_1 Step 2: C-Br Coupling (100 °C) A This compound + (4-methoxyphenyl)boronic acid C 2-(4-methoxyphenyl)- 3,5-dibromopyrazine A->C Suzuki Coupling B Pd(PPh₃)₄ / K₂CO₃ B->C D Add Phenylboronic acid C->D One-Pot Transition F 2-(4-methoxyphenyl)- 3,5-bis(phenyl)pyrazine D->F Suzuki Coupling E Pd₂(dba)₃ / SPhos / K₃PO₄ E->F

Caption: One-pot sequential Suzuki-Miyaura coupling workflow.

Application Note 2: One-Pot Sequential Sonogashira/Suzuki Cross-Coupling

This protocol illustrates a powerful one-pot sequence combining a copper-free Sonogashira coupling at the C-I position with a subsequent Suzuki coupling at the C-Br positions.[7][8] This strategy is highly effective for synthesizing pyrazine derivatives with both aryl and alkynyl substituents.

Protocol: One-Pot Synthesis of 2-(phenylethynyl)-3,5-diphenylpyrazine

Materials:

Reagent/MaterialM.W.AmountMolesStoichiometry
This compound362.79363 mg1.0 mmol1.0 eq
Phenylacetylene102.14123 mg (0.13 mL)1.2 mmol1.2 eq
Phenylboronic acid121.93305 mg2.5 mmol2.5 eq
Pd(PPh₃)₂Cl₂701.9021 mg0.03 mmol0.03 eq
RuPhos465.5728 mg0.06 mmol0.06 eq
Pd(OAc)₂224.507 mg0.03 mmol0.03 eq
Cs₂CO₃325.821.14 g3.5 mmol3.5 eq
Triethylamine (TEA)101.190.42 mL3.0 mmol3.0 eq
Tetrahydrofuran (THF), anhydrous-15 mL--
Water-1.5 mL--

Step-by-Step Procedure:

Step 1: Copper-Free Sonogashira Coupling at the C-I Position

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (363 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and anhydrous THF (10 mL).

  • Add triethylamine (0.42 mL, 3.0 mmol) followed by phenylacetylene (0.13 mL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC or LC-MS for the formation of 2-(phenylethynyl)-3,5-dibromopyrazine.

Step 2: Suzuki Coupling at the C-Br Positions

  • Upon completion of the Sonogashira coupling, add phenylboronic acid (305 mg, 2.5 mmol), Pd(OAc)₂ (7 mg, 0.03 mmol), RuPhos (28 mg, 0.06 mmol), and Cs₂CO₃ (1.14 g, 3.5 mmol) to the reaction flask.

  • Add degassed water (1.5 mL).

  • Heat the mixture to 80 °C and stir for 16-24 hours, monitoring for the formation of the final product.

Work-up and Purification:

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel to yield 2-(phenylethynyl)-3,5-diphenylpyrazine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Progress of each step should be meticulously monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for confirmation of the consumption of the starting material and the formation of the intermediate before proceeding to the next step.

  • Intermediate Identification: In initial runs, it is advisable to take an aliquot after the first step, perform a mini-workup, and confirm the structure of the mono-functionalized intermediate (e.g., 2-aryl-3,5-dibromopyrazine) by ¹H NMR and MS analysis. This validates the regioselectivity of the initial coupling.

  • Final Product Characterization: The final purified product must be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Conclusion

This compound is a highly valuable and versatile building block for the efficient, one-pot synthesis of complex polysubstituted pyrazines. The differential reactivity of the C-I and C-Br bonds provides a robust platform for sequential, site-selective cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. The protocols provided herein offer a practical guide for researchers to harness this reactivity, thereby accelerating the discovery and development of novel chemical entities in medicinal chemistry and materials science.

References

  • Synthesis of substituted pyrazines from N-allyl malonamides.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05501a]
  • Synthesis of substituted pyrazines.Google Patents (US9458115B2). [URL: https://patents.google.
  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1401309X]
  • Synthesis of 3, 5-dibromo-4-iodopyridine.Google Patents (CN102898359A). [URL: https://patents.google.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10724618/]
  • 3,5-Dibromo-2-iodopyridine.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromo-2-iodopyridine]
  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles.ResearchGate. [URL: https://www.researchgate.net/publication/329111409_Efficient_One-Pot_Two-Component_Modular_Synthesis_of_35-Disubstituted_Pyrazoles]
  • The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.Benchchem. [URL: https://www.benchchem.com/product/b901509]
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5144857/]
  • 3-Bromo-5-iodo-2-methoxy-6-methylpyridine.Benchchem. [URL: https://www.benchchem.com/product/b1011836]
  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.Google Patents (CN102924369A). [URL: https://patents.google.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10844781/]
  • Transition metal-catalyzed functionalization of pyrazines.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40460a]
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10814674/]
  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review.ResearchGate. [URL: https://www.researchgate.net/publication/256473111_Unequivocal_Role_of_Pyrazine_Ring_in_Medicinally_Important_Compounds_A_Review]
  • One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25032982/]
  • Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene.Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01191j]
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00936b]
  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/634d521d43fa583a480a4f5f]
  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.Benchchem. [URL: https://www.benchchem.com/product/b1328373]
  • Application Notes and Protocols: Sonogashira Coupling Reactions with 1,1-Diethoxyhex-2-yne.Benchchem. [URL: https://www.benchchem.com/product/b1358052]
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Sources

Troubleshooting & Optimization

Common side reactions and by-products in 3,5-Dibromo-2-iodopyrazine couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3,5-Dibromo-2-iodopyrazine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and by-products encountered during synthesis. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols.

Section 1: General Considerations & Substrate Reactivity

This first section addresses fundamental questions about the unique reactivity of this compound, which is critical for planning any successful cross-coupling strategy.

Q1: I am planning a sequential cross-coupling with this compound. Which halogen site is the most reactive?

A1: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energy (BDE). For this compound, the order of reactivity is overwhelmingly C-I > C-Br . The C-I bond is significantly weaker and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[1] This inherent reactivity difference is the cornerstone of any regioselective strategy. You can selectively couple at the 2-position (iodo) under milder conditions, leaving the two bromo groups at the 3- and 5-positions available for a subsequent, more forcing coupling reaction.

Q2: My reaction is giving a complex mixture, and I suspect protodehalogenation. What is this side reaction and why does it happen?

A2: Protodehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom, leading to a hydrodehalogenated by-product (e.g., 3,5-Dibromopyrazine from your starting material). This process can occur at any of the halogen positions but is more likely under certain conditions.

The mechanism can be complex, but it often involves the reaction of the organopalladium intermediate (Ar-Pd-X) with a proton source before the desired coupling can occur.[2] Common proton sources in a reaction mixture include adventitious water, the amine base itself, or even the solvent. Electron-deficient heteroaromatics like pyrazine are particularly susceptible.

Key Causes:

  • Presence of Water: Even trace amounts of water can be detrimental.

  • High Temperatures: Increased temperature can accelerate the rate of decomposition pathways, including protodehalogenation.

  • Choice of Base: Some bases or their conjugate acids can act as proton donors.

  • Prolonged Reaction Times: Allowing a reaction to stir for too long after completion can increase the likelihood of by-product formation.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, with a substrate like this compound, specific challenges can arise.

Q3: I'm attempting a Suzuki coupling to replace the iodine, but my main by-product is the homocoupling of my boronic acid (a biaryl). What causes this and how can I stop it?

A3: Homocoupling of the boronic acid is a frequent and frustrating side reaction that leads to the formation of a symmetrical biaryl from your coupling partner, reducing the yield of your desired product and complicating purification.[3] This side reaction is primarily promoted by the presence of molecular oxygen.[4][5] Oxygen can facilitate a palladium(II)-mediated pathway that leads directly to the homocoupled product, competing with the main catalytic cycle.[6]

Troubleshooting Workflow for Boronic Acid Homocoupling:

G start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas base Is the timing of base and boronic acid addition optimized? degas->base Yes sol_degas Action: Improve degassing. Use freeze-pump-thaw (3x) or subsurface sparging with Ar/N2 for 20-30 min. degas->sol_degas No catalyst Is the catalyst system optimal? base->catalyst Yes sol_base Action: Add boronic acid last, after the mixture has been heated under inert gas. base->sol_base No sol_catalyst Action: Screen different Pd sources (e.g., precatalysts) and ligands. catalyst->sol_catalyst Potentially

Caption: Troubleshooting workflow for homocoupling.

Preventative Measures:

  • Rigorous Degassing: The most critical step. Use a "freeze-pump-thaw" cycle (3 times is standard) for your solvent and reaction mixture. Alternatively, subsurface sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is effective.[4][6]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction.

  • Order of Addition: One effective strategy is to pre-heat the mixture of the pyrazine, base, and solvent under an inert atmosphere before adding the boronic acid and finally the catalyst.[4] This can help minimize the time the boronic acid is exposed to potentially oxidizing conditions before the main catalytic cycle begins.

Q4: My Suzuki reaction is sluggish and gives low yield, even at the C-I position. What can I do to improve it?

A4: Low yields with electron-deficient heterocycles are a common issue.[7] The electron-withdrawing nature of the pyrazine ring can impact multiple steps in the catalytic cycle.

Key Optimization Parameters:

  • Ligand Choice: The ligand is critical. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[8] They can accelerate both the oxidative addition and the reductive elimination steps.

  • Base Selection: The base activates the boronic acid for transmetalation.[9] If a milder base like Na₂CO₃ is not effective, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, particularly if your coupling partner is sterically hindered or electron-deficient.[8]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is standard. Ensure your organic solvent is high quality and anhydrous (if using a mixed system, the water is added deliberately).

  • Catalyst Pre-activation: Using a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure a more efficient generation of the active Pd(0) species compared to sources like Pd(OAc)₂.[8]

ParameterStandard ConditionTroubleshooting ActionRationale
Ligand P(t-Bu)₃, PPh₃Screen bulky biarylphosphine ligands (XPhos, SPhos)Accelerates key catalytic steps for hindered/deactivated substrates.[8]
Base Na₂CO₃, K₂CO₃Switch to K₃PO₄ or Cs₂CO₃Stronger bases can facilitate slow transmetalation steps.[8]
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Use a Buchwald G3/G4 precatalystProvides a more reliable and rapid generation of the active Pd(0) catalyst.
Temperature 80-90 °CIncrementally increase to 100-110 °COvercomes higher activation energy barriers.

Section 3: Sonogashira Coupling Troubleshooting

The Sonogashira coupling is invaluable for installing alkyne moieties. Its primary challenges often revolve around the copper co-catalyst.

Q5: I am performing a Sonogashira coupling at the iodo position, but I am observing significant formation of a di-yne by-product. What is this and how can I prevent it?

A5: This by-product is the result of alkyne homocoupling, commonly known as the Glaser-Hay coupling.[10][11] This is an oxidative dimerization of your terminal alkyne, promoted by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[10][11][12] This side reaction is a major competitor to the desired cross-coupling pathway.

Preventative Strategies:

  • Strictly Anaerobic Conditions: As with Suzuki homocoupling, rigorous exclusion of oxygen is paramount. Ensure your solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon is preferred).[11]

  • Minimize Catalyst Loading: Using the lowest effective loading of both the palladium catalyst and the copper(I) iodide co-catalyst can help suppress the homocoupling pathway.[13]

  • Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to switch to a "copper-free" Sonogashira protocol.[10][11][14] These reactions often require a different ligand system and may need slightly higher temperatures, but they completely avoid the primary cause of alkyne dimerization.

G cluster_0 Desired Sonogashira Cycle cluster_1 Glaser Coupling Side Reaction pd0 Pd(0)L2 pd2 Ar-Pd(II)-I pd0->pd2 Oxidative Addition (Ar-I) cu_acetylide R-C≡C-Cu alkyne R-C≡C-H pd_alkyne Ar-Pd(II)-C≡C-R cu_acetylide->pd_alkyne Transmetalation product Ar-C≡C-R (Product) pd_alkyne->product Reductive Elimination dimer R-C≡C-C≡C-R (Dimer By-product) alkyne2 R-C≡C-H cu_acetylide2 R-C≡C-Cu cu_acetylide2->dimer Oxidative Dimerization base Base (e.g., Et3N) base->cu_acetylide base->cu_acetylide2 cuI CuI cuI->cu_acetylide cuI->cu_acetylide2 o2 O2 (Air) o2->dimer

Caption: Competing Sonogashira and Glaser coupling pathways.

Section 4: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a key method for forming C-N bonds. With a polyhalogenated substrate, side reactions can affect yield and purity.

Q6: I am trying to perform a Buchwald-Hartwig amination at one of the C-Br positions (after having coupled the C-I site). The reaction is clean but the conversion is low. How can I drive it to completion?

A6: C-Br bonds are less reactive than C-I bonds, and the electron-deficient pyrazine core can make oxidative addition more challenging. Low conversion is often a result of suboptimal reaction conditions for this more difficult coupling.

Key Parameters for C-Br Amination:

  • Stronger Base: While Suzuki reactions can work with carbonates, Buchwald-Hartwig aminations almost always require a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[15][16]

  • Ligand Selection: This is arguably the most important factor. The choice of ligand is highly dependent on the specific amine and aryl halide. For C-Br couplings on electron-poor systems, specialized biarylphosphine ligands are essential. A screening approach is often necessary. Start with a versatile ligand like XantPhos or a Josiphos-type ligand.[17]

  • Higher Temperature: C-Br bond activation requires more thermal energy than C-I activation. Reactions are typically run at higher temperatures, often in high-boiling solvents like toluene or dioxane, from 80 °C to 110 °C.[16]

  • Catalyst System: As with other couplings, modern palladium precatalysts can provide more consistent results.

Q7: Besides low conversion, what other side reactions should I look out for in a Buchwald-Hartwig amination with this substrate?

A7: A key side reaction to be aware of is hydrodehalogenation , where the bromine is replaced by a hydrogen.[18] This occurs via a competing pathway where an intermediate arylpalladium hydride species undergoes reductive elimination instead of the desired C-N bond formation. This can be exacerbated by bases that have β-hydrogens or by the presence of moisture. Using a base like LHMDS or K₃PO₄ can sometimes mitigate this issue compared to alkoxide bases.

Section 5: Experimental Protocols

General Protocol for Screening and Optimization of a Suzuki Coupling

This protocol is a starting point for optimizing the coupling at the C-2 (iodo) position of this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 15-20 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the pyrazine.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern precatalyst like XPhos Pd G3, 0.5–2 mol%).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., start at 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for consumption of starting material and formation of both the desired product and key by-products (homocoupled boronic acid, protodehalogenated pyrazine).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]

  • Title: How to prevent metal catalysed homocoupling reaction of boronic acids? Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL: [Link]

  • Title: Deciphering Complexity in Pd–Catalyzed Cross-Couplings Source: ChemRxiv URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

  • Title: Deciphering complexity in Pd–catalyzed cross-couplings Source: PMC - NIH URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters URL: [Link]

  • Title: Copper-free Sonogashira coupling Source: The chemical reaction database URL: [Link]

  • Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: PMC - NIH URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: PMC - NIH URL: [Link]

  • Title: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine Source: Royal Society of Chemistry URL: [Link]

  • Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL: [Link]

  • Title: Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling Source: ACS Publications URL: [Link]

  • Title: Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone Source: ResearchGate URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ArODES URL: [Link]

  • Title: Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Purification of Crude 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural support for the purification of crude 3,5-Dibromo-2-iodopyrazine. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered after synthesis, ensuring the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, oily residue. Is this normal?

A: Yes, this is quite common. The synthesis of halogenated heterocycles can produce colored impurities and residual high-boiling solvents (like DMSO or DMF) that result in a dark oil or waxy solid. The key is to confirm the presence of your desired product via a preliminary analytical method like Thin Layer Chromatography (TLC) or LC-MS before proceeding with a full-scale purification.

Q2: What is the best general-purpose technique for purifying this compound?

A: For most crude reaction mixtures, silica gel column chromatography is the most effective and widely used method.[1] It offers the best resolution for separating the target compound from unreacted starting materials, regioisomers, and other byproducts. Recrystallization can be an excellent secondary step to achieve analytical-grade purity or as a primary method if the crude material is already of moderate purity (>90%).[2][3]

Q3: How do I choose the right solvent system for column chromatography?

A: The ideal solvent system should provide a retention factor (Rf) for your product of approximately 0.25-0.35 on a TLC plate. A common and effective eluent system is a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1] Start by testing various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) via TLC to find the optimal separation.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A: Halogenated pyridines and pyrazines can sometimes be sensitive to the acidic nature of standard silica gel.[4] You can deactivate the silica by preparing a slurry with your column eluent and adding 0.5-1% triethylamine (Et₃N) before packing the column. This neutralizes acidic sites and can prevent degradation. Alternatively, using a different stationary phase like neutral alumina is an option.

Q5: Can I use recrystallization instead of chromatography?

A: Recrystallization is highly effective for removing minor impurities but is generally poor at separating large quantities of byproducts with similar solubility profiles.[5][6] If your crude TLC shows one major spot (your product) and only faint impurity spots, recrystallization is a viable and efficient option. If multiple high-intensity spots are present, chromatography is necessary.

Purification Workflow Overview

The following diagram outlines the general decision-making process for purifying crude this compound.

G crude Crude Reaction Product workup Aqueous Work-Up (Extraction & Wash) crude->workup analysis Analyze by TLC/LC-MS workup->analysis chromatography Column Chromatography analysis->chromatography Multiple spots or low purity recrystallization Recrystallization analysis->recrystallization One major spot, minor impurities pure_product Pure this compound chromatography->pure_product recrystallization->pure_product char Characterize Purity (NMR, MS, MP) pure_product->char

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem EncounteredProbable Cause(s)Recommended Solution & Scientific Rationale
Multiple Spots on TLC After Reaction 1. Incomplete Reaction: Unreacted starting material (e.g., 3,5-dibromopyrazine or 2-amino-3,5-dibromopyrazine) remains. 2. Over-halogenation: Formation of undesired di-iodo or tri-bromo species.[7] 3. Isomer Formation: Synthesis may yield regioisomers that are difficult to separate.[8]Solution: Proceed with silica gel column chromatography. Rationale: Chromatography is designed to separate compounds based on their differential adsorption to the stationary phase. Less polar compounds (like starting materials) will typically elute before the more polar, multi-halogenated product. A shallow gradient (a slow increase in the polar eluent) is crucial for separating closely-related isomers.[4]
Product Won't Crystallize During Recrystallization 1. Too Much Solvent: The concentration of the product is below its saturation point, even when cold.[5] 2. Inappropriate Solvent: The product is too soluble in the chosen solvent, even at low temperatures.[3] 3. Presence of "Oily" Impurities: Impurities can inhibit the formation of a crystal lattice.Solutions: 1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. If the volume is already minimal, add a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.[9] 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] If impurities are the issue, a preliminary pass through a short silica plug may be required.
Low Recovery After Column Chromatography 1. Product is Highly Retained: The eluent system is not polar enough to move the product down the column. 2. Product Degradation: The compound is unstable on the silica gel (see FAQ #4). 3. Co-elution with Impurity: Fractions containing the product were discarded because they were not perfectly clean on TLC.Solutions: 1. Gradually increase the polarity of your eluent (e.g., from 5% to 10% ethyl acetate in hexanes). 2. Deactivate the silica with triethylamine or use neutral alumina.[4] 3. Combine fractions that are mostly pure and re-purify via a second column or, preferably, by recrystallization to remove the final traces of impurity.
TLC Spots are Streaking or Tailing 1. Sample Overload: Too much crude material was spotted on the TLC plate. 2. Compound is Acidic/Basic: The pyrazine nitrogen can interact strongly with acidic sites on the silica. 3. Insoluble Material: The sample was not fully dissolved in the spotting solvent.Solutions: 1. Dilute your sample before spotting it on the plate. 2. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the TLC developing chamber. 3. Ensure your sample is completely dissolved before spotting. Use a stronger solvent like dichloromethane if needed, ensuring it fully evaporates before developing.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol assumes the optimal eluent was determined by TLC to be 9:1 Hexanes:Ethyl Acetate.

  • Slurry Preparation: In a beaker, add silica gel (e.g., 60-120 mesh) to your starting eluent (e.g., 95:5 hexanes:ethyl acetate). Use approximately 50-100 g of silica for every 1 g of crude material. Swirl to create a homogenous, pourable slurry.

  • Column Packing: Secure a glass column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs down evenly without air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). In a separate flask, add a small amount of silica gel (~2-3 times the weight of your crude product) and your dissolved sample. Evaporate the solvent completely to create a dry, free-flowing powder ("dry loading").[4] Carefully add this powder to the top of the packed column.

  • Elution: Begin adding your eluent to the column. Start with a less polar mixture (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate) to elute highly nonpolar impurities.[4] Gradually increase the polarity according to your TLC analysis.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the composition of the fractions by TLC.[1]

  • Solvent Removal: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general procedure; the ideal solvent must be determined experimentally.[3][10] A mixture of ethanol and water is a common choice for halogenated nitrogen heterocycles.

  • Solvent Selection: The ideal solvent will dissolve the crude product when hot but not at room temperature or colder.[5][6] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[3]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cooling too quickly will trap impurities.[10] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization for Purity Confirmation

After purification, it is essential to confirm the identity and purity of the final product.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural confirmation and purity assessment.The spectrum should show two distinct signals in the aromatic region (typically singlets or narrow doublets), corresponding to the two protons on the pyrazine ring. The absence of signals from starting materials or other byproducts indicates high purity.[1][11]
¹³C NMR Confirms the carbon skeleton.Expect to see four distinct signals for the pyrazine ring carbons. The chemical shifts will be influenced by the attached halogens.[1][11]
Mass Spec (MS) Confirms molecular weight.The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak (M+H)+ corresponding to the molecular weight of C₄HBr₂IN₂ (~361.76 g/mol ). The isotopic pattern will be characteristic of a compound containing two bromine atoms.[1]
Melting Point Assesses purity.A pure compound will have a sharp, well-defined melting point range. A broad melting range typically indicates the presence of impurities.[12]
Purity Analysis Troubleshooting Diagram

G start Purified Product nmr Run ¹H NMR start->nmr ms Run Mass Spec nmr->ms Clean spectrum chromatography Re-purify: Column Chromatography nmr->chromatography Extra peaks present mp Measure Melting Point ms->mp Correct Mass ms->chromatography Incorrect Mass success Product is Pure mp->success Sharp melting range recrystallize Re-purify: Recrystallization mp->recrystallize Broad melting range chromatography->start recrystallize->start

Caption: Decision tree for final purity analysis and validation.

References

  • The Royal Society of Chemistry. (2013).
  • Smolecule. (n.d.). 3-Bromo-6-iodopyrazine-2-carbonitrile.
  • JoVE Science Education Database. (n.d.).
  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Unknown Source. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Organic Syntheses. (2015).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.

Sources

Technical Support Center: Sonogashira Coupling of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the Sonogashira coupling of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve yields and troubleshoot common issues encountered with these often-challenging substrates. Pyrazines are a cornerstone in medicinal chemistry, and their efficient functionalization is paramount. This document provides in-depth, field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide: From Low Yields to Clean Reactions

This section addresses the most common problems encountered during the Sonogashira coupling of pyrazine halides. We will diagnose the symptoms, explore the underlying chemical principles, and provide actionable solutions.

Problem 1: Low to No Product Yield

A low or non-existent yield is the most frequent issue. A systematic approach is crucial for diagnosis.[1]

Possible Causes & Recommended Solutions

  • Catalyst Inactivation or Inhibition:

    • Cause: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, acting as a ligand and inhibiting or deactivating the catalyst.[2] This is particularly problematic with less sterically demanding catalyst systems.

    • Solution 1 (Ligand Choice): Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or dppf can shield the palladium center, preventing coordination by the pyrazine nitrogen and accelerating the rate-limiting oxidative addition step.[3][4][5]

    • Solution 2 (Catalyst Quality): The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure the reaction conditions can facilitate its reduction to Pd(0).[6] Conversely, Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture; use a fresh batch or one stored properly under an inert atmosphere.[1]

  • Low Substrate Reactivity:

    • Cause: The reactivity of the pyrazine halide is critical. The general trend is I > Br > Cl.[1] Chloropyrazines are significantly less reactive and often require more forcing conditions due to the strength of the C-Cl bond, which makes oxidative addition difficult.[1][7]

    • Solution: For chloropyrazines, increase the reaction temperature (80-120 °C may be necessary), use a more active catalyst system (e.g., a palladacycle or a catalyst with a highly active ligand), and extend the reaction time.[5] If synthesis allows, converting the chloride to a bromide or iodide will dramatically improve reactivity.

  • Inappropriate Reaction Conditions:

    • Cause: The solvent and base system is not optimal for the specific substrates. The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause substrate degradation.[8]

    • Solution: For amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), they can often be used as both the base and solvent.[6] For inorganic bases like K₂CO₃ or Cs₂CO₃, polar aprotic solvents such as DMF, dioxane, or acetonitrile are common choices.[8][9] Ensure all solvents and reagents are anhydrous and thoroughly degassed, as oxygen can lead to side reactions.[1]

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a diyne byproduct, resulting from the coupling of two terminal alkyne molecules, is a common yield-reducing side reaction.

Possible Causes & Recommended Solutions

  • Presence of Oxygen with Copper Catalyst:

    • Cause: The copper(I) co-catalyst, while accelerating the desired reaction, is a known promoter of the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[3][6] This is often called the Glaser coupling.[6][10]

    • Solution 1 (Rigorous Inert Atmosphere): Ensure a strictly inert atmosphere. This involves using Schlenk techniques or a glovebox. Solvents and liquid reagents must be thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1]

    • Solution 2 (Reducing Atmosphere): In some cases, using a hydrogen gas mixture diluted with nitrogen or argon can significantly reduce homocoupling to as low as 2%.[10]

    • Solution 3 (Switch to Copper-Free Protocol): The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6][11][12] Copper-free Sonogashira reactions are well-established and often provide cleaner results for sensitive substrates, though they may require adjustments to the ligand, base, or temperature to proceed efficiently.[13]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a visual indicator that the palladium catalyst has crashed out of the catalytic cycle.

Possible Causes & Recommended Solutions

  • High Temperatures or Impurities:

    • Cause: The palladium catalyst, particularly Pd(0) species, can be thermally unstable. High reaction temperatures or impurities in the reagents or solvent can promote the aggregation of palladium atoms into inactive palladium black.[1]

    • Solution: First, ensure the purity of all reagents and solvents. If high temperatures are required (e.g., for a chloropyrazine), select a more thermally stable catalyst system. Using robust ligands can help stabilize the palladium species in solution. Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting palladium black formation.[1][14] Consider switching to DMF or dioxane.

Visual Guide 1: Sonogashira Catalytic Cycle

The Sonogashira reaction operates through two interconnected catalytic cycles. Understanding this mechanism is key to effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A trans-R¹-Pd(II)L₂(X) Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B cis-R¹-Pd(II)L₂(C≡CR²) PdII_A->PdII_B Transmetalation (from Cu Cycle) PdII_B->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_B->Product CuX Cu(I)X Cu_Alkyne π-Alkyne-Cu Complex CuX->Cu_Alkyne H-C≡CR² Cu_Acetylide Cu(I)-C≡CR² Cu_Alkyne->Cu_Acetylide Base (-BH⁺X⁻) Cu_Acetylide->CuX Transmetalation (to Pd Cycle) R1X Pyrazine-X R2CH H-C≡CR² Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q1: Which type of pyrazine halide should I use for the best results? A1: The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[1] Iodopyrazines are the most reactive and will generally give the highest yields under the mildest conditions, often at room temperature. Bromopyrazines are also very effective but may require heating.[1] Chloropyrazines are the least reactive and present the greatest challenge, typically requiring higher temperatures and more specialized, highly active catalyst systems.[7]

Q2: When is a copper-free Sonogashira protocol the better choice? A2: A copper-free protocol is highly recommended when your terminal alkyne is expensive or prone to homocoupling (Glaser coupling).[6] It is also advantageous when synthesizing complex molecules where residual copper could be problematic for purification or downstream applications. While copper increases the reaction rate, modern catalyst systems with advanced ligands can often achieve high yields without it.[12][13]

Q3: How do electron-withdrawing or -donating groups on the pyrazine ring affect the reaction? A3: The pyrazine ring itself is electron-deficient due to the two nitrogen atoms. This inherent property generally activates the C-X bond towards oxidative addition, which is often the rate-limiting step of the reaction.[15] Additional electron-withdrawing groups (e.g., cyano groups) can further enhance this reactivity.[15] Conversely, strong electron-donating groups on the pyrazine ring can decrease the reactivity of the halide, potentially requiring more forcing conditions for the coupling to proceed efficiently.[16]

Q4: My reaction looks dark or black, but I'm still getting product. Is this normal? A4: While the formation of a heavy black precipitate (palladium black) indicates significant catalyst decomposition, many successful Sonogashira reactions can appear dark brown or black.[14] This can be due to the formation of highly colored, soluble palladium-alkyne complexes or a small amount of colloidal palladium that remains catalytically active. Do not terminate the reaction based on color alone. Monitor the reaction progress by TLC or LC-MS to determine if the starting material is being consumed and the product is forming.[3]

Data & Protocols

Table 1: Recommended Starting Conditions for Pyrazine Halides
Pyrazine HalideReactivityRecommended Catalyst / LigandRecommended BaseSolventTypical Temp. (°C)
Iodopyrazine HighPdCl₂(PPh₃)₂ / CuIEt₃N or DIPEAEt₃N, THF, DMF25 - 50
Bromopyrazine MediumPd(PPh₃)₄ / CuI or Pd(dppf)Cl₂Cs₂CO₃ or K₂CO₃Dioxane, DMF60 - 100
Chloropyrazine LowPd₂(dba)₃ / XPhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane, Toluene100 - 120

Note: These are starting points. Optimization of catalyst loading (0.5-5 mol%), ligand ratio, and base equivalents is often necessary.

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Bromopyrazine

This protocol is a standard starting point for coupling a bromopyrazine with a terminal alkyne.

  • Setup: To an oven-dried Schlenk flask, add the bromopyrazine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., anhydrous DMF or Et₃N, 0.2-0.5 M). Add the terminal alkyne (1.2-1.5 equiv) followed by the amine base (if not used as the solvent, e.g., DIPEA, 2-3 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling side products.

  • Setup: To an oven-dried Schlenk flask, add the pyrazine halide (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., anhydrous dioxane). Add the terminal alkyne (1.5 equiv) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).[3]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C).

  • Monitoring & Work-up: Follow the monitoring and work-up procedures as described in Protocol 1.

Visual Guide 2: Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Reaction Yield is Low check_sm Is Starting Material (SM) Consumed? start->check_sm no_reaction No Reaction or Slow Conversion check_sm->no_reaction No side_products SM Consumed, but Major Side Products Formed check_sm->side_products Yes catalyst_issue Potential Catalyst Issue: - Deactivated (Pd Black) - Inhibited by pyrazine - Wrong reactivity (Pd(0)/Pd(II)) no_reaction->catalyst_issue conditions_issue Potential Conditions Issue: - Temp too low (esp. for Cl/Br) - Wrong solvent/base combo - Reagents not anhydrous/degassed no_reaction->conditions_issue homocoupling Is Diyne (Glaser) Homocoupling Observed? side_products->homocoupling other_side_rxn Other Side Reactions side_products->other_side_rxn solve_catalyst Solution: - Use bulky, e⁻-rich ligand (XPhos) - Use fresh, high-purity catalyst - Ensure inert atmosphere catalyst_issue->solve_catalyst solve_conditions Solution: - Increase temperature - Screen solvents/bases - Use Schlenk technique/degas conditions_issue->solve_conditions homocoupling->other_side_rxn No solve_homocoupling Solution: - Rigorously degas all reagents - Switch to Copper-Free Protocol - Use reducing atmosphere (H₂/N₂) homocoupling->solve_homocoupling Yes

Caption: A decision tree for systematically troubleshooting low-yield Sonogashira reactions.

References

  • BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583–3601. [Link]

  • ResearchGate. (2015). (PDF) Transition metal-catalyzed functionalization of pyrazines. [Link]

  • BenchChem. (n.d.). How to avoid low yields in cross-coupling reactions of 3-chloropyridazines.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Saptal, V. B., et al. (2024).
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. [Link]

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Vilé, G., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Sharma, G. V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985–7006. [Link]

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • Girase, P. S., & Sekar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(16), 3320–3335. [Link]

  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Anantharaj, S., & Venkataraman, K. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(7), 2990–2992. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Mondal, T., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(21), 18981–18995. [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]

  • RSC Publishing. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • NIH. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Thieme. (n.d.). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]

Sources

Troubleshooting low conversion rates in 3,5-Dibromo-2-iodopyrazine reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dibromo-2-iodopyrazine

A Senior Application Scientist's Guide to Overcoming Low Conversion Rates in Cross-Coupling Reactions

Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, polyhalogenated building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to effectively troubleshoot and optimize your reactions, particularly when facing the common challenge of low conversion rates.

The unique structure of this compound presents both an opportunity and a challenge. The differential reactivity of its halogen atoms allows for selective, stepwise functionalization, which is invaluable in complex molecule synthesis. However, the electron-deficient nature of the pyrazine ring and the presence of multiple potential reaction sites demand a carefully considered approach to reaction design.

This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter. We will delve into the causality behind common failures and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Reactivity & General Issues

Q1: I'm seeing a complex mixture of products. What is the expected reactivity order for the halogens on this compound?

A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by their bond dissociation energies. For this compound, the reactivity follows the established trend: Iodine > Bromine .[1]

  • C-I Bond (Position 2): This is the weakest and longest bond, making it the most susceptible to oxidative addition by a Pd(0) catalyst. Reactions can often be performed selectively at this position under milder conditions (e.g., lower temperatures).

  • C-Br Bonds (Positions 3 and 5): These bonds are stronger and require more forcing conditions (e.g., higher temperatures, more active catalysts) to react.

Achieving selectivity is therefore a matter of controlling the reaction conditions. Low temperatures will favor mono-substitution at the C-I position, while higher temperatures or longer reaction times will lead to di- or tri-substitution.

Q2: My reaction has stalled, and I'm recovering mostly starting material. What are the most common general causes for low conversion with this substrate?

A2: Low or no conversion with polyhalogenated pyrazines often stems from a few key issues:

  • Catalyst Inactivation: The electron-deficient pyrazine ring contains nitrogen atoms with lone pairs that can coordinate to the palladium center.[1][2] This coordination can inhibit or completely shut down the catalytic cycle. The choice of ligand is critical to mitigate this effect.

  • Inappropriate Reaction Conditions: The conditions (temperature, base, solvent) may be too mild to activate the C-I bond or insufficient to drive the reaction to completion.

  • Poor Reagent Quality or Solubility: Impurities in starting materials, particularly water or oxygen in a reaction that requires anhydrous/anaerobic conditions, can deactivate the catalyst.[3][4] Poor solubility of the pyrazine substrate or other reagents can also severely limit reaction rates.

  • Side Reactions: Competing side reactions, such as the decomposition of your coupling partner (e.g., protodeboronation of boronic acids), can consume reagents and reduce the yield of the desired product.[1][2][5]

The following troubleshooting workflow provides a systematic approach to diagnosing these issues.

Visual Guide: Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unreacted check_sm->sm_present No sm_gone SM Consumed, but Low Product Yield check_sm->sm_gone Yes cause_inactive_cat Potential Cause: Inactive Catalyst System sm_present->cause_inactive_cat cause_conditions Potential Cause: Conditions Too Mild sm_present->cause_conditions cause_side_rxn Potential Cause: Dominant Side Reactions sm_gone->cause_side_rxn cause_decomp Potential Cause: Product Instability or Purification Loss sm_gone->cause_decomp sol_catalyst Solution: 1. Screen Ligands (e.g., Buchwald type). 2. Use a fresh, active Pd source (pre-catalyst). 3. Increase temperature in 10°C increments. cause_inactive_cat->sol_catalyst sol_conditions Solution: 1. Increase reaction temperature. 2. Screen stronger bases. 3. Increase reaction time. cause_conditions->sol_conditions sol_side_rxn Solution: 1. Check for homocoupling or decomposition of coupling partner (e.g., use boronic ester instead of acid). 2. Ensure rigorous inert atmosphere. cause_side_rxn->sol_side_rxn sol_decomp Solution: 1. Analyze crude reaction mixture by LC-MS/NMR. 2. Modify workup/purification (e.g., avoid acidic/basic conditions, use alternative chromatography). cause_decomp->sol_decomp

Caption: A decision tree for troubleshooting low conversion rates.

Section 2: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with an arylboronic acid is giving very low yield, and I see formation of palladium black. What's going wrong?

A3: This is a classic symptom of catalyst deactivation, which is common with electron-deficient heteroaryl halides like our pyrazine.[2]

  • Causality: The nitrogen atoms of the pyrazine can coordinate to the Pd(0) center, forming off-cycle, inactive complexes. Formation of palladium black indicates the catalyst has precipitated out of the solution. Furthermore, standard conditions may not be sufficient for the challenging oxidative addition step with the C-Br bonds.

  • Solution: A more robust catalyst system is required. For electron-deficient systems, specialized palladium(II) pincer complexes or catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[1][2][6] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyrazine nitrogen.

Q4: I'm trying to perform a Suzuki coupling, but my main side product is the dehalogenated pyrazine and a biaryl from my boronic acid. How do I prevent this?

A4: You are observing two common side reactions: dehalogenation of the pyrazine and protodeboronation followed by homocoupling of the boronic acid.[1][2]

  • Causality of Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is often catalyzed by traces of acid or base and can be exacerbated by excess water or high temperatures.[5] The resulting arene can then couple with another boronic acid molecule (homocoupling).

  • Solution:

    • Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol ester or a more stable trifluoroborate salt. These are generally more resistant to protodeboronation.[1]

    • Optimize the Base and Solvent: Use a carefully dried base (e.g., K₃PO₄ or Cs₂CO₃) and ensure your solvent is rigorously degassed to remove oxygen, which promotes homocoupling.[2][4] Sometimes, minimizing the amount of water in the reaction can help, though some water is often necessary for inorganic bases to function.[4]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boron reagent. Using a large excess can sometimes drive side reactions.[5]

ParameterRecommended Starting PointOptimization StrategyRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)Use a pre-catalyst like a Buchwald G3 or G4 palladacycle.Ensures efficient generation of the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos (1.1-1.5 eq. to Pd)Screen a panel of bulky, electron-rich phosphine ligands.Prevents catalyst inhibition by pyrazine nitrogen and promotes key catalytic steps.[2][7]
Base K₃PO₄, Cs₂CO₃ (2-3 eq.)Screen different bases (e.g., K₂CO₃). Ensure base is finely powdered and dry.The base is crucial for the transmetalation step; its strength and solubility can significantly impact the reaction rate.[1][4]
Solvent Toluene/H₂O, Dioxane/H₂O (10:1)Ensure solvent is rigorously degassed. Try anhydrous solvents like THF or DMF if using organic-soluble bases.Removes oxygen which can cause catalyst deactivation and homocoupling.[4]
Temperature 80-100 °CGradually increase temperature. For selective C-I coupling, start lower (~60-70 °C).Balances reaction rate against potential catalyst decomposition and side reactions.
Section 3: Sonogashira Coupling

Q5: I am attempting a Sonogashira coupling at the iodine position, but the reaction is sluggish and incomplete. What are the key factors to consider?

A5: The Sonogashira reaction's success is highly dependent on the interplay between the palladium catalyst, the copper(I) co-catalyst, and the amine base.[1][8]

  • Causality: Sluggishness often points to an issue with one of the two interlocking catalytic cycles (Palladium and Copper). The amine base must be strong enough to deprotonate the terminal alkyne, forming the copper acetylide, but should not act as a competing nucleophile or poison the palladium catalyst.

  • Solutions:

    • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is a good starting point.[9] If this fails, consider a ligand-free system with a heterogeneous catalyst like palladium on charcoal, sometimes with added PPh₃.[9]

    • Amine Base/Solvent: The choice of amine is critical. Triethylamine (TEA) or diisopropylamine (DIPA) are common choices, often used as the solvent or co-solvent.[9] Ensure the amine is high purity and dry.

    • Copper-Free Conditions: If you suspect copper-mediated side reactions (like Glaser coupling of the alkyne), you can opt for copper-free Sonogashira conditions. These often require specialized palladium catalysts and different bases (e.g., Cs₂CO₃).[10]

    • Temperature: While many Sonogashira reactions on aryl iodides proceed at room temperature, the electron-deficient pyrazine may require gentle heating (40-60 °C) to improve rates.[8]

Visual Guide: The Sonogashira Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X L2 Pd0->Pd_complex Oxidative Addition (R-X) Coupled_Pd R-Pd(II)-C≡CR' L2 Pd_complex->Coupled_Pd Transmetalation (from Cu cycle) T1 Problem Area: - Slow Oxidative Addition due to  electron-deficient pyrazine. - Catalyst inhibition by N-coordination. Pd_complex->T1 Coupled_Pd->Pd0 Reductive Elimination (R-C≡CR') Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Base (e.g., Et3N) CuX CuX Cu_acetylide->CuX To Pd Cycle T2 Problem Area: - Inefficient alkyne deprotonation  (weak base). - Glaser homocoupling. Cu_acetylide->T2

Sources

Navigating Solubility Challenges in Pyrazine Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for managing poor reactant solubility in pyrazine coupling reactions. This guide is designed to provide practical, in-depth solutions to common solubility-related issues encountered in the synthesis of pyrazine-containing molecules, which are crucial scaffolds in pharmaceuticals and functional materials.[1] As Senior Application Scientists, we understand that overcoming solubility hurdles is often the key to a successful reaction. This resource consolidates our expertise and field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My pyrazine starting material is poorly soluble in common organic solvents. How can I improve its dissolution to ensure the reaction proceeds?

A1: This is a frequent and critical challenge. Poor solubility can hinder reaction kinetics and lead to low or no product yield.[2] Here’s a systematic approach to address this:

  • Solvent Screening is Paramount: The choice of solvent is the most critical factor.[3][4] While common solvents like toluene, THF, and dioxane are often starting points, consider more polar aprotic solvents like DMF, NMP, or DMAc, which are known for their ability to dissolve a wide range of organic compounds and inorganic salts. For greener alternatives, propylene carbonate is an excellent choice with a high boiling point and favorable safety profile.[5]

  • Employ Co-solvents: A mixture of solvents can often achieve what a single solvent cannot. For instance, adding a polar aprotic solvent like DMF or NMP as a co-solvent to a less polar medium like toluene can significantly enhance the solubility of polar reactants. Aqueous mixtures, particularly for Suzuki-Miyaura reactions, can also be highly effective.[6][7]

  • Increase Reaction Temperature: Elevating the temperature will generally increase the solubility of your reactants and can accelerate reaction rates.[8][9] However, be mindful of the thermal stability of your reactants and catalyst. Monitor for potential degradation or side reactions at higher temperatures.[2]

  • Consider Solubilizing Agents: In some cases, additives can aid in solubilization. For aqueous systems, hydrotropes like sodium p-toluenesulfonate (NaPTS) have been shown to increase the solubility of poorly soluble organic compounds.[10] While less common in purely organic media for coupling reactions, exploring surfactants or phase-transfer catalysts could be a viable strategy in biphasic systems.

Q2: I'm observing incomplete conversion in my Suzuki-Miyaura coupling involving a substituted chloropyrazine, which I suspect is due to solubility issues. What specific adjustments should I make?

A2: Incomplete conversion with chloropyrazines is a common hurdle, often exacerbated by their poor solubility and lower reactivity compared to bromo or iodo analogs.[6] Here are targeted troubleshooting steps:

  • Optimize the Catalyst System: For challenging substrates like chloropyrazines, a standard catalyst may not suffice. Specialized palladium(II) ONO pincer complexes have demonstrated high activity for the Suzuki-Miyaura coupling of 2-chloropyrazine, even at low catalyst loadings.[6]

  • Solvent and Base Combination: A robust solvent system is crucial. A mixture of toluene and water has proven effective for these couplings.[6] The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6][11] The base's solubility in the reaction medium is important for the transmetalation step.

  • Consider Boronic Acid Stability: Pyrazine rings can promote protodeboronation, a side reaction that deactivates the boronic acid.[6] Using more stable boronic acid derivatives, such as pinacol esters or trifluoroborates, can mitigate this issue.[6][11]

  • Increase Reaction Concentration and Temperature: If solubility is the primary suspect, carefully increasing the reaction temperature (e.g., to 100 °C) can help.[6] However, ensure your catalyst is stable at the chosen temperature.

Q3: In my Buchwald-Hartwig amination of a halopyrazine, both the pyrazine and the amine have limited solubility. What is the best approach to achieve a homogeneous reaction mixture?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on reaction conditions, especially with poorly soluble substrates.[12][13]

  • Solvent Selection is Key: Ethereal solvents like 1,4-dioxane and THF, or aromatic solvents like toluene, are common choices.[14][15] For particularly stubborn solubility issues, consider higher boiling point solvents like CPME or t-amyl alcohol.[14] A mixture of solvents can also be beneficial.[14] Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[14]

  • Base Selection and Solubility: The choice of base is critical and can influence solubility. Strong, sterically hindered bases like NaOtBu or LHMDS are frequently used.[14] However, their solubility can be limited. The rate of agitation is important as dense inorganic bases can settle.[14] Using a soluble organic base like DBU, sometimes in combination with an inorganic base, can be an effective strategy for base-sensitive substrates.[14]

  • Ligand Choice: The ligand not only influences the catalytic activity but can also affect the solubility of the palladium complex. Bulky, electron-rich phosphine ligands are often required for challenging couplings.[12][16]

  • Use of Pre-catalysts: Modern palladium pre-catalysts are often more soluble and form the active catalytic species more efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[14]

Q4: Are there any solvent-free methods to overcome solubility issues in pyrazine coupling reactions?

A4: Yes, mechanochemistry, specifically ball milling, has emerged as a powerful technique to conduct reactions in the solid state, thereby circumventing solubility problems altogether.[17] This approach is particularly useful for the synthesis of organic functional materials where starting materials are often poorly soluble.[17]

  • Solid-State Suzuki-Miyaura Coupling: Research has demonstrated that Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides can be carried out efficiently using ball milling.[17] This solvent-free method is a highly desirable and sustainable alternative to traditional solution-based synthesis.[17]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Pyrazine Coupling Reaction
Possible Cause Suggested Solution(s)
Poor Solubility of Reactants - Conduct a thorough solvent screening, including polar aprotic solvents (DMF, NMP) and greener alternatives like propylene carbonate.[5] - Employ a co-solvent system (e.g., toluene/water for Suzuki reactions).[6] - Gradually increase the reaction temperature while monitoring for degradation.[8]
Inappropriate Catalyst System - For electron-deficient pyrazines, especially chlorides, use specialized catalysts like palladium(II) ONO pincer complexes or systems with bulky, electron-rich ligands.[6][16] - Ensure the catalyst is fresh and active; older catalysts may have reduced efficacy.[18]
Incorrect Base - The base must be sufficiently strong and soluble to facilitate the catalytic cycle.[11][18] - For Suzuki reactions, consider K₂CO₃ or K₃PO₄.[6][11] For Buchwald-Hartwig, NaOtBu or LHMDS are common, but soluble organic bases can be alternatives.[14]
Catalyst Inhibition - The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective, potentially requiring higher temperatures or longer reaction times.[6]
Decomposition of Reagents - Ensure all reagents are pure and dry.[2][11] - Degas solvents and reagents thoroughly to remove oxygen, which can deactivate Pd(0) catalysts.[11][18]
Issue 2: Reaction Appears Heterogeneous and Stirs Poorly
Possible Cause Suggested Solution(s)
Inadequate Solvent Volume - Increase the solvent volume to improve stirring and create a more mobile slurry. However, be aware that this will decrease the reaction concentration.
Precipitation of Reactants/Intermediates - This is a clear indication of poor solubility. Refer to the solvent screening and co-solvent strategies outlined in FAQ 1. - A higher reaction temperature may keep all components in solution.[9]
Insoluble Base - Use a more soluble base or a combination of bases.[14] - Vigorous mechanical stirring is crucial to ensure proper mixing, especially with dense, insoluble inorganic bases.[19]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Poorly Soluble 2-Chloropyrazine

This protocol is a starting point and may require optimization for specific substrates.[6]

  • Reagent Preparation: In a reaction vessel, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid or its ester (1.2 mmol), the specialized palladium catalyst (e.g., a Pd(II) ONO pincer complex, 0.01-1 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[6]

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 5 mL in a 4:1 ratio).[6][11]

  • Reaction Execution: Stir the reaction mixture vigorously at an optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon).[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial when tackling solubility issues. The following diagram illustrates a logical workflow for troubleshooting and optimizing your pyrazine coupling reaction.

TroubleshootingWorkflow start Start: Poor Yield or Incomplete Conversion check_solubility Is reactant solubility a suspected issue? start->check_solubility end_success Successful Reaction end_reassess Reassess Synthetic Route solvent_screen Perform Solvent Screening (Toluene, Dioxane, DMF, NMP, Propylene Carbonate) check_solubility->solvent_screen Yes check_catalyst Is catalyst system optimal for substrate? check_solubility->check_catalyst No add_cosolvent Add Co-solvent (e.g., Toluene/H2O, Toluene/DMF) solvent_screen->add_cosolvent increase_temp Increase Reaction Temperature add_cosolvent->increase_temp increase_temp->check_catalyst consider_mechanochem Consider Solvent-Free (Ball Milling) increase_temp->consider_mechanochem optimize_catalyst Optimize Catalyst/Ligand (e.g., Pincer complexes, Buchwald ligands) check_catalyst->optimize_catalyst No check_base Is base appropriate and soluble? check_catalyst->check_base Yes optimize_catalyst->check_base check_base->end_success Yes optimize_base Optimize Base (e.g., K3PO4, Cs2CO3, Soluble Organic Base) check_base->optimize_base No optimize_base->end_success optimize_base->end_reassess If still unsuccessful consider_mechanochem->end_success

Sources

Technical Support Center: Navigating the Nuances of Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions by understanding the critical role of bases and solvents. The outcome of a synthesis—whether it results in a high yield of the desired product, a mixture of isomers, or complete failure—is profoundly influenced by the reaction environment. This resource provides in-depth, field-proven insights into making informed experimental choices, diagnosing issues, and achieving desired reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during synthesis in a question-and-answer format, providing both diagnostic steps and robust solutions.

Issue 1: My reaction has a low yield or is not proceeding at all.

Question: I've assembled my reaction according to the literature, but I'm observing very low conversion of my starting material. What are the likely causes related to my choice of base or solvent?

Answer: A stalled reaction is a common but frustrating issue that often points to fundamental problems with solubility, reagent stability, or reactivity. A systematic approach is key to diagnosing the root cause.[1][2]

Causality & Troubleshooting Steps:

  • Poor Solubility: Reactants must be in the same phase to interact. If one of your starting materials is not soluble in the chosen solvent, the reaction will be extremely slow or will not occur.[3][4]

    • Diagnosis: Visually inspect the reaction mixture. Is it a clear, homogeneous solution? Or is there a suspended solid or multiple liquid phases?

    • Solution: Select a solvent that can dissolve all reactants.[3] Consider running a solvent screen with small-scale test reactions in various solvents like THF, DMF, Acetonitrile, and Toluene to identify a suitable medium.

  • Solvent-Induced Reagent Decomposition: Certain solvents can react with or degrade your reagents, especially highly reactive ones like organometallics or strong bases.

    • Diagnosis: Are you using a protic solvent (e.g., methanol, water) with a Grignard reagent or a strong base like sodium hydride (NaH)? Protic solvents will quench these reagents in a simple acid-base reaction.[3][4]

    • Solution: For moisture- or air-sensitive reactions, always use anhydrous solvents under an inert atmosphere (Nitrogen or Argon).[1] Ensure glassware is thoroughly dried before use.[2]

  • Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the substrate effectively, preventing the formation of the necessary nucleophile or intermediate.

    • Diagnosis: Compare the pKa of your substrate's proton with the pKa of the conjugate acid of your base. For effective deprotonation, the pKa of the base's conjugate acid should be significantly higher (at least 2-3 pKa units) than the pKa of the acid you are trying to deprotonate.[5][6][7]

    • Solution: Choose a stronger base. For example, to deprotonate a terminal alkyne (pKa ≈ 25), a hydroxide base (pKa of H₂O ≈ 15.7) is insufficient, whereas sodium amide (pKa of NH₃ ≈ 38) is effective.[5]

Issue 2: My reaction is producing the wrong product (e.g., elimination instead of substitution).

Question: I am trying to perform an Sₙ2 substitution reaction, but I am isolating the E2 elimination product as the major component. How can my base and solvent choices be causing this?

Answer: The competition between substitution (Sₙ2) and elimination (E2) pathways is a classic challenge in organic synthesis. The properties of the base (its strength, nucleophilicity, and steric bulk) and the solvent (protic vs. aprotic) are the primary factors that tip the balance.[8][9]

Causality & Troubleshooting Steps:

  • Base Properties:

    • Steric Hindrance: A bulky, sterically hindered base (e.g., potassium tert-butoxide, KOtBu) will have difficulty accessing the electrophilic carbon required for Sₙ2. It will more easily abstract a proton from the periphery of the molecule, favoring the E2 pathway.[8][9]

    • Basicity vs. Nucleophilicity: A strong, non-nucleophilic base favors elimination. In contrast, a strong nucleophile that is a weaker base (e.g., I⁻, N₃⁻) will favor the Sₙ2 pathway.[10][11]

  • Solvent Effects:

    • Polar Protic Solvents (e.g., water, ethanol): These solvents form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[12][13] This solvation shell effectively makes the nucleophile larger and less able to participate in an Sₙ2 attack, which can increase the proportion of the E2 product.[12]

    • Polar Aprotic Solvents (e.g., DMSO, acetone, DMF): These solvents solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive.[12] This enhanced nucleophilicity strongly favors the Sₙ2 pathway.[13][14]

Solution: To favor Sₙ2 over E2:

  • Use a strong, non-bulky nucleophile (e.g., NaN₃, NaCN).

  • Use a polar aprotic solvent like DMSO or DMF to maximize the reactivity of your nucleophile.[13]

  • If elimination is desired, switch to a sterically hindered, non-nucleophilic base like KOtBu or DBU.[8]

Visualizing Base & Solvent Effects on Sₙ2 vs. E2 Pathways

G cluster_base Base Properties cluster_solvent Solvent Properties cluster_outcome Reaction Outcome Base Choice of Base Bulky Sterically Hindered (e.g., KOtBu) Base->Bulky NonBulky Unhindered (e.g., NaOEt, NaN3) Base->NonBulky E2 E2 Elimination Favored Bulky->E2 Favors proton abstraction NonBulky->E2 If strongly basic SN2 SN2 Substitution Favored NonBulky->SN2 Allows carbon attack Solvent Choice of Solvent Protic Polar Protic (e.g., EtOH, H2O) Reduces Nucleophilicity Solvent->Protic Aprotic Polar Aprotic (e.g., DMSO, Acetone) Enhances Nucleophilicity Solvent->Aprotic Protic->E2 Caged, hindered nucleophile Protic->SN2 Can still occur, but slower Aprotic->SN2 Uncaged, reactive nucleophile G cluster_protic Polar Protic Solvent (e.g., H₂O) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_Protic Nu⁻ H2O_1 δ⁺H-Oδ⁻-Hδ⁺ Nu_Protic->H2O_1 H-Bond H2O_2 δ⁺H-Oδ⁻-Hδ⁺ Nu_Protic->H2O_2 H-Bond H2O_3 δ⁺H-Oδ⁻-Hδ⁺ Nu_Protic->H2O_3 H-Bond H2O_4 δ⁺H-Oδ⁻-Hδ⁺ Nu_Protic->H2O_4 H-Bond label_protic Result: Solvated ('caged'), stabilized, and less reactive nucleophile. Nu_Aprotic Nu⁻ Cation M⁺ DMSO_1 δ⁻O=S⁺(CH₃)₂δ⁻ Cation->DMSO_1 Solvated Cation DMSO_2 δ⁻O=S⁺(CH₃)₂δ⁻ Cation->DMSO_2 Solvated Cation DMSO_3 δ⁻O=S⁺(CH₃)₂δ⁻ Cation->DMSO_3 Solvated Cation label_aprotic Result: 'Naked' and highly reactive nucleophile.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Data Summaries for Informed Decisions

Quantitative data is essential for predicting and rationalizing reaction outcomes.

Table 1: Properties of Common Organic Solvents

This table provides key parameters to guide solvent selection. The dielectric constant (ε) is a measure of a solvent's ability to separate ions.

SolventClassDielectric Constant (ε) at 25°CBoiling Point (°C)
Water (H₂O)Polar Protic78100
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189
Acetonitrile (MeCN)Polar Aprotic3782
Methanol (MeOH)Polar Protic3365
AcetonePolar Aprotic2156
Tetrahydrofuran (THF)Polar Aprotic7.566
Dichloromethane (DCM)Polar Aprotic9.140
TolueneNonpolar2.4111
HexaneNonpolar1.969
(Data compiled from various sources including)[14]
Table 2: Approximate pKa Values for Selecting Bases

To deprotonate an acid, choose a base whose conjugate acid has a higher pKa value.

Acid to be DeprotonatedApprox. pKaSuitable Base (Conjugate Acid)pKa of Conj. Acid
Carboxylic Acid (R-COOH)~5Sodium Bicarbonate (H₂CO₃)~6.4
Phenol (Ar-OH)~10Sodium Hydroxide (H₂O)~15.7
Alcohol (R-OH)~16-18Sodium Hydride (H₂)~36
Terminal Alkyne (R-C≡C-H)~25Sodium Amide (NH₃)~38
Ketone (α-proton)~20LDA (Diisopropylamine)~36
(Data compiled from various sources including)[5][10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify an optimal solvent for a reaction experiencing low yield due to solubility or reactivity issues.

  • Setup: Arrange a series of small reaction vials (e.g., 1-dram vials) with stir bars. Label each vial for a different solvent to be tested (e.g., THF, DMF, MeCN, Toluene, Dioxane).

  • Reagent Addition: To each vial, add the limiting reagent and substrate in the correct stoichiometry but on a small scale (e.g., 0.1 mmol).

  • Solvent Addition: Add the same volume of each respective solvent to each vial (e.g., 1 mL).

  • Initiation: Add the final reagent (e.g., base or catalyst) to initiate the reactions simultaneously.

  • Monitoring: Stir all reactions under identical conditions (temperature, atmosphere). Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h) using a suitable analytical technique.

  • Analysis: Thin-Layer Chromatography (TLC) is an excellent method for rapid, qualitative analysis. Spot the starting material alongside each reaction mixture on a TLC plate. The reaction that shows the most significant consumption of starting material and formation of the product spot is proceeding in the optimal solvent. For more quantitative results, an internal standard can be added and samples analyzed by LC-MS or GC-MS.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To diagnose reaction stalling, side product formation, or completion.

  • Plate Preparation: On a silica TLC plate, lightly draw a starting line with a pencil. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (Rxn).

  • Spotting:

    • Dissolve a tiny amount of your starting material in a suitable solvent and use a capillary tube to spot it in the "SM" lane.

    • Use a different capillary to take a small aliquot from your reaction mixture and spot it in the "Rxn" lane.

    • Carefully spot the reaction mixture directly on top of the starting material spot in the "co-spot" lane.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).

  • Interpretation:

    • Reaction Not Started: The "Rxn" lane will look identical to the "SM" lane.

    • Reaction in Progress: The "Rxn" lane will show a spot for the starting material and one or more new spots for the product(s).

    • Reaction Complete: The starting material spot will be absent or very faint in the "Rxn" lane.

    • Side Products: Multiple new spots in the "Rxn" lane indicate the formation of side products.

References

  • Wikipedia. Solvent effects. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Michigan State University Department of Chemistry. Nucleophilicity and Basicity Factors in Organic Reactions. [Link]

  • Chemistry LibreTexts. Kinetics of Reactions in Solution. [Link]

  • Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

  • The Organic Chemistry Tutor. Basicity vs Nucleophilicity - Steric Hindrance. YouTube. [Link]

  • Wolfram Demonstrations Project. Solvent Polarity in SN1 and SN2 Reactions. [Link]

  • Mahmoud, A. R. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Physics Forums. Choosing an appropriate base for deprotonation. [Link]

  • Quora. What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction?[Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Reddit. How solvents affect E1/E2 and SN1/SN2 reactions?[Link]

  • University of Illinois Springfield. Nucleophilicity vs Basicity. [Link]

  • Chemistry LibreTexts. 1.8: Acids, Bases, and Solvents - Choosing a Solvent. [Link]

  • Assay Genie. Deprotonation: Unveiling the Chemistry Behind It. [Link]

  • Chemistry LibreTexts. Chapter 13.1: Factors that Affect Reaction Rates. [Link]

  • Dr. Tania CS. Acid-Base 8, application: choosing a base to effectively deprotonate an acid. YouTube. [Link]

  • Reddit. BASICITY Vs NUCLEOPHILICITY. [Link]

  • Solubility of Things. Strategies for Organic Synthesis. [Link]

  • ResearchGate. Solvent effects on reaction rates. [Link]

  • Quora. What strong bases that can be used to deprotonate secondary amine?[Link]

  • Longdom Publishing. Editorial on Nucleophilicity and Basicity. [Link]

  • Reddit. Is there a guide to selecting solvents for synthesis?[Link]

  • Chemistry Stack Exchange. How are solvents chosen in organic reactions?[Link]

  • The Journal of Chemical Physics. Solvent effects on acid-base complexes. What is more important: A macroscopic reaction field or solute-solvent interactions?[Link]

  • The Organic Chemistry Tutor. How To Predict The Reactant and Reagent of Acid Base Reactions. YouTube. [Link]

  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • NIH National Center for Biotechnology Information. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • Chemistry For Everyone. How To Know What Reagents To Use In Organic Chemistry? YouTube. [Link]

  • Quora. Why do most chemical reactions occur in solvents?[Link]

  • The Organic Chemistry Lab. Solvent Selection in Organic Chemistry Labs: What You Need to Know. [Link]

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Technical Support Center: Catalyst Deactivation in Reactions with Halogenated Heteroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation issues involving halogenated heteroaromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during catalytic cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a bromo-pyridine substrate is sluggish and gives low yields. What are the likely causes?

Low yields and slow reaction rates when using heteroaromatic halides like bromo-pyridines can often be attributed to catalyst deactivation. The nitrogen atom in the pyridine ring can coordinate to the metal center (e.g., palladium), leading to the formation of inactive catalyst species.[1][2] This is a common issue known as catalyst poisoning. Additionally, the electron-deficient nature of some heteroaromatic rings can influence the rate of oxidative addition, a crucial step in the catalytic cycle.[3]

Q2: What are the typical signs of catalyst deactivation in my reaction?

Several observable signs can indicate that your catalyst is deactivating:

  • Reduced Reaction Rate: The reaction takes significantly longer to reach completion than expected.[4]

  • Lower Product Yield: The amount of desired product is consistently low, even with extended reaction times.[4][5]

  • Inconsistent Results: Repetitions of the same reaction give variable and unpredictable yields.[5]

  • Formation of Byproducts: An increase in the formation of side products, such as homocoupled products, can signal catalyst deactivation.[6]

  • Changes in Reaction Mixture Appearance: Precipitation of the catalyst as a black solid ("palladium black") is a strong indicator of catalyst agglomeration and deactivation.[5]

Q3: Can the choice of phosphine ligand help prevent catalyst deactivation?

Absolutely. The phosphine ligand plays a critical role in stabilizing the metal center and modulating its reactivity.[7] Electron-rich and bulky phosphine ligands can:

  • Promote Reductive Elimination: This is the product-forming step of the catalytic cycle and regenerating the active catalyst.[8]

  • Prevent Catalyst Agglomeration: Steric bulk from the ligand can prevent catalyst particles from clumping together and precipitating out of solution.

  • Modulate Lewis Acidity: The ligand can influence the Lewis acidity of the metal center, which can be crucial when dealing with Lewis basic heteroaromatic substrates.[9]

For example, using bulky ligands like PtBu3 has been shown to be effective in preventing catalyst inhibition in certain cross-coupling reactions.[10]

Q4: Are there any general strategies to minimize catalyst deactivation when working with halogenated heteroaromatics?

Yes, several general strategies can be employed:

  • Use of Appropriate Ligands: As mentioned, selecting the right ligand is crucial. Experiment with a variety of electron-rich and sterically demanding ligands.

  • Anhydrous and Inert Conditions: Moisture and oxygen can be detrimental to many catalytic systems, leading to catalyst oxidation and the formation of inactive species.[11] Ensure your reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon).

  • High-Purity Reagents: Impurities in your substrates, reagents, or solvents can act as catalyst poisons.[12]

  • Control of Reagent Stoichiometry: In some cases, having an excess of one reagent can lead to catalyst deactivation.[5]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to diagnosing and resolving specific catalyst deactivation problems.

Problem 1: Reaction stalls and palladium black is observed.

This is a classic symptom of catalyst agglomeration and precipitation.

Underlying Cause: The active, soluble catalyst species is converting into an inactive, insoluble form (palladium black). This can be triggered by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.

Troubleshooting Workflow:

G A Reaction Stalls & Pd Black Observed B Step 1: Lower Reaction Temperature A->B C Step 2: Increase Ligand Concentration B->C D Step 3: Screen Different Ligands C->D E Step 4: Use a Pre-catalyst with a More Stable Ligand D->E F Resolution: Stable Catalytic System E->F

Caption: Troubleshooting workflow for palladium black formation.

Detailed Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst.[13] Try running the reaction at a lower temperature to see if the catalyst remains in solution.

  • Increase Ligand Concentration: An excess of the phosphine ligand can often stabilize the catalyst and prevent agglomeration. Try increasing the ligand-to-palladium ratio.

  • Screen Different Ligands: If increasing the concentration of your current ligand doesn't work, screen a variety of other phosphine ligands. Bulky, electron-rich ligands are often more effective at preventing precipitation.

  • Use a Pre-catalyst with a More Stable Ligand: Some commercially available palladium pre-catalysts are designed for high stability and may be less prone to decomposition.

Problem 2: Low conversion, even with extended reaction times and no visible palladium black.

This suggests that the catalyst is being poisoned by a substance in the reaction mixture.

Underlying Cause: A component of your reaction mixture (substrate, reagent, or an impurity) is binding to the catalyst and rendering it inactive. Halogenated heteroaromatics themselves can act as poisons.[1]

Troubleshooting Workflow:

G A Low Conversion, No Pd Black B Step 1: Purify All Reagents and Solvents A->B C Step 2: Use a 'Catalyst Poison Screen' B->C D Step 3: Consider a Different Catalyst System C->D E Step 4: Add a Sacrificial Additive D->E F Resolution: Active Catalytic System E->F

Caption: Troubleshooting workflow for catalyst poisoning.

Detailed Steps:

  • Purify All Reagents and Solvents: Ensure that your halogenated heteroaromatic, coupling partner, base, and solvent are of the highest possible purity. Impurities are a common source of catalyst poisons.

  • Use a "Catalyst Poison Screen": If you suspect your substrate is the issue, you can run a small-scale "poisoning" experiment. Add a small amount of your heteroaromatic substrate to a known, well-behaved cross-coupling reaction. A significant drop in yield will confirm its poisoning effect.

  • Consider a Different Catalyst System: Some catalyst systems are more robust to poisoning than others. For example, catalysts based on N-heterocyclic carbenes (NHCs) can sometimes be more resistant to deactivation by heteroaromatics than phosphine-based catalysts.

  • Add a Sacrificial Additive: In some cases, adding a substance that preferentially binds to the poison can protect the catalyst. For instance, the addition of trimethyl borate has been shown to prevent catalyst poisoning in some Suzuki-Miyaura reactions involving heteroaromatics.[1]

Problem 3: Reaction is not selective and multiple side products are formed.

This indicates that the catalyst is either promoting undesired side reactions or that the desired catalytic cycle is being disrupted.

Underlying Cause: The selectivity of the catalyst can be compromised by several factors, including the formation of different active species in solution or the occurrence of side reactions like homocoupling.

Troubleshooting Workflow:

G A Poor Selectivity & Multiple Products B Step 1: Optimize Reaction Conditions (Temp, Time) A->B C Step 2: Adjust Base and Solvent B->C D Step 3: Screen Ligands for Improved Selectivity C->D E Step 4: Evaluate a Different Palladium Pre-catalyst D->E F Resolution: Selective Catalytic System E->F

Caption: Troubleshooting workflow for poor reaction selectivity.

Detailed Steps:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Sometimes, running the reaction at a lower temperature for a longer period can improve selectivity.

  • Adjust Base and Solvent: The choice of base and solvent can have a profound impact on the reaction pathway. A weaker base or a different solvent system might suppress side reactions.

  • Screen Ligands for Improved Selectivity: The steric and electronic properties of the ligand directly influence the selectivity of the catalyst.[7] A ligand screen is often the most effective way to improve selectivity.

  • Evaluate a Different Palladium Pre-catalyst: Different pre-catalysts can generate different active species in situ, which may exhibit different selectivities.

Data Summary: Ligand Effects on Catalyst Stability

The following table summarizes the general effects of different types of phosphine ligands on catalyst stability and activity in the context of cross-coupling with halogenated heteroaromatics.

Ligand TypeKey CharacteristicsImpact on Catalyst StabilityTypical Application
Monodentate Phosphines (e.g., PPh₃, PCy₃) Simple, commercially availableModerate stability, can be prone to dissociationGeneral purpose, good starting point
Bulky, Electron-Rich Monodentate Phosphines (e.g., PtBu₃, SPhos) High steric bulk, strong electron donorsHigh stability, resistant to agglomeration, promotes reductive eliminationChallenging cross-couplings, sterically hindered substrates
Bidentate Phosphines (e.g., dppf, Xantphos) Chelating, defined bite angleHigh stability due to chelate effectCan improve selectivity and catalyst lifetime
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, bulkyVery high stability, often resistant to oxidation and poisoningFor particularly challenging or high-temperature reactions

Experimental Protocol: Small-Scale Ligand Screening

This protocol outlines a general procedure for efficiently screening different ligands to find the optimal conditions for your reaction.

Objective: To identify a ligand that provides the best yield and selectivity for the cross-coupling of a specific halogenated heteroaromatic with a coupling partner.

Materials:

  • Halogenated heteroaromatic substrate

  • Coupling partner (e.g., boronic acid, organozinc reagent)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A selection of phosphine ligands (see table above)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • Analytical equipment (e.g., GC-MS, LC-MS) for reaction monitoring

Procedure:

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of the palladium pre-catalyst in the chosen anhydrous solvent. Also, prepare individual stock solutions of each ligand to be screened.

  • Reaction Setup: In a series of labeled reaction vials, add the halogenated heteroaromatic substrate, the coupling partner, and the base.

  • Catalyst Addition: To each vial, add the palladium pre-catalyst stock solution, followed by the respective ligand stock solution. Ensure the Pd:Ligand ratio is consistent across all reactions (e.g., 1:2).

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block. Stir the reactions for a predetermined amount of time (e.g., 12 hours).

  • Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take an aliquot from each vial, quench the reaction, and analyze the product distribution and yield by GC-MS or LC-MS.

  • Evaluation: Compare the results from each ligand to identify the one that gives the highest yield of the desired product with the fewest byproducts.

Catalyst Deactivation Mechanisms

Understanding the potential pathways for catalyst deactivation can aid in troubleshooting.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X E Poisoning (e.g., by Heteroaromatic) A->E F Agglomeration (Pd Black) A->F G Ligand Degradation A->G C Transmetalation B->C R-M D Reductive Elimination C->D D->A Ar-R H Inactive Pd Species E->H F->H G->H

Caption: Simplified catalytic cycle and common deactivation pathways.

The desired catalytic cycle involves the oxidative addition of the halogenated heteroaromatic to the active Pd(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to form the product and regenerate the Pd(0) catalyst.[8] Deactivation can occur through several pathways that divert the catalyst from this productive cycle.[14][15]

Analytical Techniques for Investigating Catalyst Deactivation

When troubleshooting persistent issues, advanced analytical techniques can provide valuable insights into the root cause of deactivation.

Analytical TechniqueInformation Provided
Inductively Coupled Plasma (ICP-OES/MS) Elemental analysis to detect poisoning by metals or other elements.[16]
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of the palladium and can identify surface poisons.[17]
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of catalyst particles, useful for identifying agglomeration.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to identify impurities in starting materials or solvents that may be acting as poisons.[18]
X-Ray Diffraction (XRD) Can identify the formation of new crystalline phases, such as metal sulfides, in cases of poisoning.[16]

Catalyst Regeneration

In some instances, a deactivated catalyst can be regenerated, although this is more common in industrial settings with heterogeneous catalysts. For homogeneous catalysts used in research, it is often more practical to optimize the reaction to prevent deactivation in the first place. However, some general principles for regeneration include:

  • Washing: Washing a precipitated catalyst with a suitable solvent may remove adsorbed poisons.

  • Oxidative Treatment: Controlled oxidation can sometimes burn off carbonaceous deposits (coking).[19]

  • Chemical Treatment: Specific chemical treatments can be used to remove certain poisons. For example, a deactivated Pd/C catalyst was regenerated using a treatment with chloroform and glacial acetic acid.[20]

It is important to note that regeneration procedures are highly specific to the catalyst and the deactivation mechanism.

References

  • Catalyst deactivation - YouTube. (2021, April 15).
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3).
  • Catalyst Poisoning Testing - Intertek.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society.
  • Catalyst deactivation Common causes - AmmoniaKnowHow.
  • Phosphine ligands and catalysis - Research - Gessner Group.
  • Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation | Organic Letters. (2025, December 23).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed. (2024, July 17).
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012, May 1).
  • Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH.
  • Catalyst Deactivation: Mechanism & Causes - StudySmarter. (2024, August 27).
  • How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025, June 19).
  • Analysis of Catalysts | tascon.eu.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
  • US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. (2021, May 10).

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Validation & Comparative

A Researcher's Guide to the Selective Functionalization of 3,5-Dibromo-2-iodopyrazine: C-I vs. C-Br Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex heterocyclic scaffolds for pharmaceuticals, agrochemicals, and materials science, polyhalogenated pyrazines are invaluable building blocks. Their true potential, however, is unlocked through the ability to selectively functionalize each C-X bond in a controlled, stepwise manner. This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 3,5-Dibromo-2-iodopyrazine, offering a strategic framework and practical protocols for its selective elaboration.

Theoretical Framework: Understanding the Reactivity Hierarchy

The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. The established order of reactivity—C–I > C–Br > C–Cl —is principally governed by two key factors:

  • Bond Dissociation Energy (BDE): The energy required to cleave a bond homolytically is a primary determinant of its reactivity. The C-I bond is significantly weaker than the C-Br bond.[1] This lower BDE means that less energy is required to break the C-I bond, facilitating its preferential cleavage during the initial step of many catalytic cycles.[2]

  • Oxidative Addition Rate: In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to a low-valent palladium(0) complex.[3][4] The rate of this step follows the trend Ar-I > Ar-Br > Ar-Cl.[5] This is because the weaker, more polarizable C-I bond can more readily interact with and insert the palladium catalyst to form the key Pd(II) intermediate.

The electron-deficient nature of the pyrazine ring further activates all three halogen substituents towards oxidative addition compared to a simple halobenzene. However, the intrinsic differences in bond strength remain the dominant factor, establishing a clear and predictable hierarchy for selective reactions.

Strategic Synthesis: A Decision-Making Workflow

The predictable reactivity of this compound allows for a logical and stepwise approach to creating complex, multi-substituted pyrazines. The following workflow illustrates the typical synthetic strategy.

G cluster_0 Synthetic Workflow A This compound B Mono-functionalized Product (at C2-Iodo position) A->B Condition Set A Mild Pd-Catalysis (e.g., Suzuki, Sonogashira) Targets C-I bond C Di-functionalized Product (at C2 and C5/C3 positions) B->C Condition Set B More Forcing Conditions (Higher Temp, Stronger Base/Ligand) Targets C-Br bond D Tri-functionalized Product C->D Condition Set C Harshest Conditions Targets remaining C-Br bond

Caption: Strategic workflow for the sequential functionalization of this compound.

Comparative Reactivity in Key Cross-Coupling Reactions

The chemoselectivity for the C-I bond is consistently observed across the most common palladium-catalyzed cross-coupling reactions. Mild reaction conditions are typically sufficient to activate the C-I bond while leaving the more robust C-Br bonds intact.

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction widely used in drug discovery.[6] When this compound is subjected to typical Suzuki conditions, the reaction occurs exclusively at the C-I position.

General Reaction Scheme: Starting Material: this compound Reaction: Suzuki-Miyaura Coupling Outcome: Selective substitution at the C-2 (Iodo) position.

Catalyst SystemBaseSolventTemp (°C)Outcome
Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane or DME80-90High yield of 2-aryl-3,5-dibromopyrazine
PdCl₂(dppf)K₂CO₃ (aq)Toluene/EtOH85Excellent selectivity for C-I coupling
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-100Effective for sterically hindered boronic acids

This table represents typical conditions based on established literature for similar polyhalogenated heteroaromatics. Yields are generally high (>80%) for the mono-arylated product.

The causality behind this selectivity lies in the significantly lower activation energy barrier for the oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Br bonds.[3] Standard catalysts like Pd(PPh₃)₄ provide the right balance of activity to engage the iodo-substituent without activating the bromides at moderate temperatures.

The Sonogashira coupling provides a powerful method for installing alkyne moieties, crucial for creating linear, rigid structures in materials and as precursors for further transformations.[7][8][9] The reaction demonstrates exquisite selectivity for the C-I bond under mild, copper-co-catalyzed conditions.[10][11]

General Reaction Scheme: Starting Material: this compound Reaction: Sonogashira Coupling Outcome: Selective substitution at the C-2 (Iodo) position.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Outcome
Pd(PPh₃)₄CuIEt₃N or DIPEATHF or DMFRT - 50High yield of 2-alkynyl-3,5-dibromopyrazine
PdCl₂(PPh₃)₂CuIEt₃NAcetonitrileRTExcellent selectivity and yield

This table represents typical conditions. The reaction is often run at or slightly above room temperature, highlighting the high reactivity of the C-I bond.[9]

The dual catalytic cycle of the Sonogashira reaction, involving both palladium and copper, is highly efficient.[8] The oxidative addition at palladium remains the selectivity-determining step, with the C-I bond reacting preferentially. Subsequent functionalization of the C-Br bonds requires significantly higher temperatures and often a change in catalyst or ligand.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, essential in medicinal chemistry.[12][13] Similar to C-C couplings, the C-I bond is the primary site of reaction under conditions optimized for mono-arylation.

General Reaction Scheme: Starting Material: this compound Reaction: Buchwald-Hartwig Amination Outcome: Selective substitution at the C-2 (Iodo) position.

Catalyst SystemBaseSolventTemp (°C)Outcome
Pd₂(dba)₃ / XantphosNaOtBu or K₂CO₃Toluene or Dioxane90-110Selective formation of 2-amino-3,5-dibromopyrazine
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Good selectivity for primary and secondary amines

This table represents typical conditions. The choice of ligand is critical in Buchwald-Hartwig amination to facilitate both oxidative addition and the subsequent reductive elimination step.[14]

Achieving selectivity can be more challenging in C-N coupling compared to C-C coupling, as the stronger bases and higher temperatures sometimes required can begin to activate the C-Br bonds. However, careful selection of a modern, bulky electron-rich phosphine ligand can enhance the reaction rate at the C-I position, allowing for lower temperatures and preserving selectivity.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps and expected outcomes for researchers.

G cluster_protocol Protocol: Selective Suzuki Coupling Setup 1. Setup - Oven-dried flask - Add Substrate (1 eq) - Add Boronic Acid (1.1 eq) - Add Base (Na2CO3, 2.5 eq) Inert 2. Inert Atmosphere - Evacuate & backfill with N2 or Ar (3x) Setup->Inert Solvents 3. Add Solvents - Dioxane (degassed) - Water (degassed) Inert->Solvents Catalyst 4. Add Catalyst - Pd(PPh3)4 (0.05 eq) - Purge with N2 again Solvents->Catalyst Reaction 5. Reaction - Heat to 85°C - Monitor by TLC/LC-MS Catalyst->Reaction Workup 6. Workup & Purification - Cool, dilute with EtOAc - Wash (H2O, brine) - Dry, concentrate - Column Chromatography Reaction->Workup

Caption: Step-by-step workflow for selective Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and sodium carbonate (2.5 equiv).

  • Inerting: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 85-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 2-aryl-3,5-dibromopyrazine.

Trustworthiness Check: The reaction's selectivity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the signal corresponding to the iodo-substituted pyrazine and the appearance of new aromatic signals from the coupled partner, while retaining the signals for the bromo-substituted positions, validates the selective outcome. Mass spectrometry will confirm the expected mass of the mono-coupled product.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-aryl-3,5-dibromopyrazine (1.0 equiv), Copper(I) iodide (CuI, 0.1 equiv), and a palladium catalyst suitable for C-Br activation, such as PdCl₂(dppf) (0.05 equiv).

  • Inerting: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or Triethylamine) followed by the terminal alkyne (1.2-1.5 equiv) and a strong base like triethylamine or DBU (3.0 equiv).

  • Reaction: Heat the mixture to a higher temperature (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS. This step requires more forcing conditions than the initial C-I coupling.

  • Workup and Purification: Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and concentrate. Perform an aqueous workup similar to Protocol 1, and purify by column chromatography to isolate the di-functionalized product.

Conclusion

The synthetic utility of this compound is maximized by understanding and exploiting the inherent reactivity difference between its C-I and C-Br bonds. The C-I bond is demonstrably more reactive and can be selectively functionalized under mild palladium-catalyzed conditions across a range of standard cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig. This predictable selectivity allows for a robust and modular approach to building complex, highly substituted pyrazine derivatives, providing chemists with a powerful tool for accelerating discovery in drug development and materials science.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6856–6875. [Link]

  • Amatore, C., & Jutand, A. (1999). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 18(16), 3219–3225. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 10.9: Bond Energies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length. YouTube. Retrieved from [Link]

Sources

Comparing palladium catalysts for efficiency in pyrazine coupling (e.g., Pd(PPh3)4 vs Buchwald precatalysts).

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of functionalized pyrazines is a critical endeavor. These nitrogen-containing heterocycles are prevalent scaffolds in a myriad of pharmaceuticals and bioactive molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the derivatization of pyrazine cores. However, the choice of the palladium catalyst is a crucial parameter that dictates the efficiency, substrate scope, and overall success of these transformations.

This guide provides an in-depth, objective comparison of the classic, workhorse catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with the modern, highly efficient Buchwald precatalysts for the coupling of pyrazine substrates. This analysis is grounded in experimental data and mechanistic principles to empower chemists to make informed decisions for their synthetic campaigns.

At a Glance: Key Differences in Catalyst Performance

FeaturePd(PPh₃)₄Buchwald Precatalysts (e.g., XPhos Pd G3)
Catalyst Nature Air-sensitive, pre-formed Pd(0) complex.Typically air- and moisture-stable Pd(II) precatalysts.
Ligand Properties Triphenylphosphine: moderately electron-donating, modest steric bulk.Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos).
Catalyst Loading Generally higher (1-5 mol%).[1]Often significantly lower (0.1-2 mol%) for high efficiency.[1]
Reaction Conditions Frequently requires elevated temperatures and longer reaction times.[1]Generally milder conditions and shorter reaction times are achievable.[1]
Substrate Scope Effective for some Suzuki couplings of activated halopyrazines. Often inefficient for chloropyrazines and Buchwald-Hartwig aminations.[1][2]Broad substrate scope, including challenging chloropyrazines and a wide range of amines in Buchwald-Hartwig aminations.[1]
Cost-Effectiveness Relatively low initial cost.Higher initial cost of ligands, but often offset by lower catalyst loadings and higher efficiency.

The Mechanistic Underpinnings: Why Ligand Design Matters for Pyrazine Coupling

The enhanced performance of Buchwald precatalysts, particularly with electron-deficient heteroaromatics like pyrazines, is not serendipitous. It is a direct consequence of rational ligand design that addresses the inherent challenges of these substrates.

The primary challenge in the palladium-catalyzed coupling of pyrazines is the propensity of the pyrazine nitrogen atoms to coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalytic species and hindering the catalytic cycle.[3]

Pd(PPh₃)₄ , with its relatively small triphenylphosphine ligands, offers limited steric protection to the palladium center. This accessibility allows for the facile coordination of the pyrazine nitrogen, leading to the formation of stable, off-cycle palladium complexes.

In contrast, Buchwald precatalysts are characterized by their bulky and electron-rich biaryl phosphine ligands, such as XPhos and SPhos.[4] These ligands create a sterically hindered environment around the palladium atom, which disfavors the coordination of the pyrazine nitrogen. This steric shielding ensures that the palladium center remains available to participate in the desired catalytic cycle.

Furthermore, the electron-rich nature of the Buchwald ligands enhances the rate of the oxidative addition step, which is often the rate-limiting step in the coupling of less reactive aryl chlorides. This electronic effect, combined with the steric protection, results in significantly higher catalytic activity and broader substrate scope.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) ArPdX L-Pd(II)(Ar)(X) Pd0->ArPdX OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)2) ArPdR L-Pd(II)(Ar)(R) ArPdX->ArPdR Transmetal->ArPdR ArPdR->Pd0 RedElim Reductive Elimination Product_Suzuki Ar-R RedElim->Product_Suzuki Pd0_B L-Pd(0) OxAdd_B Oxidative Addition (Ar-X) ArPdX_B L-Pd(II)(Ar)(X) Pd0_B->ArPdX_B OxAdd_B->ArPdX_B AmineCoord Amine Coordination (R2NH) AmineComplex [L-Pd(II)(Ar)(NHR2)]+X- ArPdX_B->AmineComplex AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmidoComplex L-Pd(II)(Ar)(NR2) AmineComplex->AmidoComplex Deprotonation->AmidoComplex AmidoComplex->Pd0_B RedElim_B Reductive Elimination Product_Buchwald Ar-NR2 RedElim_B->Product_Buchwald

Figure 1: Generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Performance Data: A Comparative Analysis

While a single study with a direct, side-by-side comparison of Pd(PPh₃)₄ and Buchwald precatalysts on the same pyrazine substrate under optimized conditions for both is scarce in the literature, a compilation of data from various sources on pyrazine and structurally similar pyridazine substrates provides a clear trend.

Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of Halogenated Pyrazines and Pyridazines with Phenylboronic Acid

Catalyst SystemSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄HalopyridazineNa₂CO₃DME/H₂O804828[5]
Pd(PPh₃)₄2-ChloropyridineNa₂CO₃Toluene1102485[6]
Pd(OAc)₂ / SPhosHalopyridazineK₃PO₄Toluene10016High[5]
XPhos Pd G32-BromopyrazineK₃PO₄Toluene80-High[4]
Pd(II) ONO Pincer2-ChloropyrazineK₂CO₃Toluene/H₂O100-High[3]

The data clearly indicates that while Pd(PPh₃)₄ can be effective, particularly for more reactive bromo- and iodo-substituted heterocycles, it often requires longer reaction times and may result in lower yields, especially with less reactive chloro-substrates. In contrast, Buchwald-type catalyst systems and other modern catalysts consistently deliver high yields under milder conditions and with shorter reaction times. Notably, one study reports that Pd(PPh₃)₄ failed to give any coupled product in the reaction of chloropyrazine with various aryl boronic acids, while other palladium catalysts were successful.[2]

Experimental Protocols: A Side-by-Side Workflow

To provide a practical comparison, the following are representative experimental protocols for the Suzuki-Miyaura coupling of a halopyrazine. These are starting points and should be optimized for specific substrates.

Experimental_Workflow start Start reagents Combine Halopyrazine, Boronic Acid, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst and Ligand (if applicable) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification end End purification->end

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted for the coupling of a bromopyrazine derivative.[7]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 2-bromopyrazine derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (5 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (XPhos Pd G3)

This protocol is a general procedure for the coupling of 2-bromopyrazine.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromopyrazine (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), the palladium precatalyst (XPhos Pd G3, 2 mol%), and the base (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between Pd(PPh₃)₄ and Buchwald precatalysts for pyrazine coupling is a classic example of balancing cost, efficiency, and substrate scope.

  • Pd(PPh₃)₄ remains a viable and cost-effective option for the Suzuki-Miyaura coupling of more reactive halopyrazines (bromides and iodides) where reaction conditions can be pushed to achieve satisfactory yields. However, its utility is significantly limited for less reactive chloropyrazines and it is generally inefficient for Buchwald-Hartwig amination reactions.

  • Buchwald precatalysts represent a significant advancement in palladium catalysis for challenging substrates. Their superior performance, characterized by lower catalyst loadings, milder reaction conditions, shorter reaction times, and a broader substrate scope, makes them the preferred choice for the coupling of chloropyrazines and for demanding transformations such as the Buchwald-Hartwig amination. The higher initial cost of the specialized ligands is often justified by the increased efficiency, higher yields, and reduced purification efforts, particularly in the context of complex molecule synthesis where material throughput and reliability are paramount.

For researchers and drug development professionals working with pyrazine scaffolds, a judicious selection of the catalyst system based on the specific substrate and desired transformation is crucial for success. While Pd(PPh₃)₄ has its place, the versatility and robustness of Buchwald precatalysts make them an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (URL: [Link])

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Semantic Scholar. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (URL: [Link])

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes - OUCI. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (URL: [Link])

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

  • (PDF) Transition metal-catalyzed functionalization of pyrazines - ResearchGate. (URL: [Link])

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. (URL: [Link])

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Successful Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of advanced materials, drug delivery, and biosensor development, the precise modification of a surface or molecule is not merely a procedural step; it is the cornerstone of its intended function. Functionalization—the process of adding new functional groups, and by extension, new properties, to a material—is a gateway to innovation. However, the declaration of a successful functionalization cannot be a matter of assumption. It demands empirical, unequivocal proof.

The Challenge: Seeing the Invisible

Functionalization often involves grafting a monolayer of molecules or subtly altering the surface chemistry of a substrate. These changes are invisible to the naked eye and require analytical techniques that can probe the material's surface and molecular structure with high sensitivity and specificity. The central question we must always answer is: "Is the functional group present, and is it attached in the manner we intended?"

Let's explore the key spectroscopic tools that allow us to answer this question.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Functional Group Identification

FTIR spectroscopy is often the first line of defense in confirming functionalization due to its accessibility, ease of use, and the rich, qualitative information it provides.

Principle of Operation & Causality

FTIR spectroscopy measures the absorption of infrared radiation by a sample.[1][2] Specific chemical bonds (e.g., C=O, N-H, O-H) vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the bond absorbs the energy.[3] This creates an absorption spectrum that acts as a molecular "fingerprint."[4]

The reason this is so powerful for our purpose is causality: the appearance of new absorption bands corresponding to the functional group of interest, or the disappearance of bands from the precursor molecule, provides direct evidence of a chemical transformation.[2]

Strengths & Limitations
  • Strengths:

    • Excellent for identifying the presence of specific organic functional groups.[4]

    • Relatively inexpensive, fast, and non-destructive.[5]

    • Versatile sample handling (solids, liquids, gases).[4][6]

  • Limitations:

    • Generally not surface-specific; the signal comes from the bulk of the sample unless specialized techniques like Attenuated Total Reflectance (ATR) are used.

    • Lower sensitivity compared to other methods; detecting a sparse monolayer on a large substrate can be challenging.[4]

    • Can be difficult to quantify without careful calibration.[7]

Experimental Protocol: Confirming Amine Functionalization on a Surface via ATR-FTIR

This protocol outlines a self-validating system where the "before" and "after" spectra provide the necessary confirmation.

  • Background Spectrum Acquisition:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is impeccably clean. A common and effective method is to wipe it with isopropyl alcohol followed by deionized water.

    • Acquire a background spectrum of the clean, empty ATR crystal. This scan measures the ambient environment (like CO₂ and water vapor) and the crystal itself, allowing the software to subtract it from your sample spectrum.[8][9]

  • Analyze the Unfunctionalized Substrate:

    • Place the clean, unmodified substrate firmly onto the ATR crystal to ensure good contact.[6]

    • Acquire the spectrum. This is your Reference Spectrum A . It establishes the baseline and shows the inherent spectral features of your starting material.

  • Analyze the Functionalized Substrate:

    • After performing your functionalization reaction (e.g., amination), thoroughly rinse the substrate to remove any unbound reagents and dry it completely.

    • Place the modified substrate onto the ATR crystal under the same pressure conditions as before.

    • Acquire the spectrum. This is your Test Spectrum B .

  • Data Interpretation:

    • Compare Spectrum B to Spectrum A. For successful amine functionalization, you should observe new peaks characteristic of N-H bonds. Look for:

      • N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region.

      • N-H bending vibrations, often around 1550-1650 cm⁻¹.

    • The absence of these peaks suggests the reaction was unsuccessful. The presence of these peaks, which were absent in Reference Spectrum A, confirms the addition of the amine functional groups.[10]

Visualization: FTIR Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Clean_ATR 1. Clean ATR Crystal Run_Bkg 2. Acquire Background Clean_ATR->Run_Bkg Analyze_Unmod 3. Analyze Unmodified Substrate (Spectrum A) Run_Bkg->Analyze_Unmod Analyze_Mod 4. Analyze Functionalized Substrate (Spectrum B) Run_Bkg->Analyze_Mod Compare 5. Compare Spectra (B vs. A) Analyze_Unmod->Compare Analyze_Mod->Compare Confirm Confirmation Compare->Confirm New peaks (e.g., N-H stretch)

Caption: Workflow for confirming functionalization using ATR-FTIR.

X-ray Photoelectron Spectroscopy (XPS): The Gold Standard for Surface Chemistry

When your primary concern is the chemistry of the outermost few nanometers of a material, XPS (also known as ESCA - Electron Spectroscopy for Chemical Analysis) is the undisputed champion.[11][12]

Principle of Operation & Causality

XPS is a surface-sensitive technique that analyzes the elemental composition and chemical state of a material's surface.[13] The sample is irradiated with X-rays, causing the emission of core-level electrons.[11] The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated.

The causality is twofold:

  • Elemental Confirmation: The binding energy of a core electron is unique to each element. The appearance of a signal from an element unique to your functional group (e.g., Nitrogen in an amine, Silicon in a silane) is strong evidence of its presence.[14][15]

  • Chemical State Analysis: The precise binding energy is sensitive to the electron's chemical environment (its oxidation state and bonding partners). This allows XPS to distinguish between different functional groups containing the same element, for example, a carbon in a C-C bond versus a carbon in a C=O bond.[16] This is a critical feature for confirming that the functionalization has resulted in the correct chemical structure.

Strengths & Limitations
  • Strengths:

    • Highly surface-sensitive (top 5-10 nm).[13]

    • Provides both elemental composition and chemical state information.[11]

    • Can be quantitative, allowing for the determination of surface coverage.[17][18][19]

  • Limitations:

    • Requires high vacuum, which may not be suitable for volatile materials.

    • Lower spatial resolution compared to microscopy techniques.[11]

    • Interpretation of high-resolution spectra can be complex.

Experimental Protocol: Quantifying Carboxylic Acid Functionalization on a Gold Surface
  • Sample Preparation: Mount the unfunctionalized ("bare") gold substrate and the functionalized substrate on the XPS sample holder. Ensure they are electrically grounded to prevent charging.

  • Survey Scan: Acquire a wide-energy range survey scan (e.g., 0-1100 eV) for both samples. This provides an overview of all elements present on the surface.[12]

    • Validation Check: Compare the survey scans. The functionalized sample should show an increase in Carbon (C) and Oxygen (O) signals relative to the bare gold, which should ideally only show Gold (Au) and adventitious carbon.

  • High-Resolution Scans: Acquire high-resolution spectra for the relevant elemental regions: Au 4f, C 1s, and O 1s.

  • Data Interpretation & Quantification:

    • Au 4f: This signal from the underlying substrate will be attenuated (reduced in intensity) on the functionalized sample due to the overlying organic layer. This is the first confirmation of a surface coating.

    • C 1s Deconvolution: The high-resolution C 1s spectrum is the key. For a carboxylic acid-terminated molecule, you must deconvolve (fit multiple peaks to) the C 1s envelope. You should be able to assign peaks corresponding to:

      • Hydrocarbon (C-C, C-H) at ~285.0 eV.

      • Carbon singly bonded to oxygen (C-O) if applicable.

      • The carboxyl carbon (O=C-O ) at a significantly higher binding energy, typically ~289.0 eV.

    • Confirmation: The presence and correct proportion of the ~289.0 eV peak is definitive proof of successful carboxylic acid functionalization.[16]

    • Quantification: The relative atomic concentrations can be calculated from the peak areas, corrected by relative sensitivity factors (RSFs), to estimate the surface coverage of the functional group.[17][19]

Visualization: XPS Data Interpretation Logic

XPS_Logic Start Analyze High-Resolution C 1s Spectrum Decon Deconvolute C 1s Peak Start->Decon Check_Hydrocarbon Identify C-C / C-H Peak (~285.0 eV) Decon->Check_Hydrocarbon Check_Carboxyl Identify O=C-O Peak (~289.0 eV) Decon->Check_Carboxyl Result_Success Successful Functionalization Check_Carboxyl->Result_Success Peak Present Result_Fail Functionalization Unconfirmed Check_Carboxyl->Result_Fail Peak Absent

Caption: Decision logic for confirming carboxyl groups via XPS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Elucidation

While FTIR and XPS are excellent for identifying functional groups and surface composition, NMR provides unparalleled detail about the precise molecular structure, bonding, and connectivity.[20][21]

Principle of Operation & Causality

NMR spectroscopy is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton NMR).[22] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This resonance frequency, called the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[20][23][24]

The causality for confirming functionalization lies in observing:

  • New Chemical Shifts: The appearance of new peaks in the NMR spectrum at chemical shifts characteristic of the newly introduced functional group.[24][25]

  • Changes in Existing Signals: A shift in the position of peaks corresponding to atoms near the reaction site, confirming a covalent linkage has been formed.

  • Integration: The area under an NMR peak is proportional to the number of protons it represents, allowing for quantitative comparison of different parts of the molecule.[26][27]

Strengths & Limitations
  • Strengths:

    • Provides definitive structural information, including atom connectivity.[28]

    • Highly quantitative; peak integrals directly relate to the number of nuclei.[20]

    • Non-destructive.

  • Limitations:

    • Relatively low sensitivity, often requiring milligram quantities of sample.[21]

    • Typically performed on soluble samples; analyzing an insoluble, functionalized surface requires specialized solid-state NMR techniques.

    • Not inherently surface-sensitive; the spectrum represents the entire sample.

Data Interpretation: Confirming Esterification

Imagine you have reacted an alcohol (R-OH) with a carboxylic acid (R'-COOH) to form an ester (R-O-CO-R').

  • Starting Alcohol (¹H NMR): You would see a peak for the proton on the carbon bearing the -OH group (e.g., -CH -OH), perhaps around 3.5-4.0 ppm.

  • Starting Carboxylic Acid (¹H NMR): You would see a very broad, downfield peak for the acidic proton (-COOH ), typically >10 ppm.

  • Product Ester (¹H NMR):

    • Confirmation: The broad -COOH peak will have disappeared. The peak for the -CH -OH protons will have shifted downfield (to a higher ppm value, e.g., 4.0-4.5 ppm) because it is now next to the more electron-withdrawing ester group (-O-C=O). This shift is the "smoking gun" for successful covalent bond formation at that specific site.[23][29]

Comparative Guide to Spectroscopic Techniques

The choice of technique is dictated by the specific question you need to answer. This table provides a direct comparison to guide your decision-making process.

FeatureFTIR Spectroscopy X-ray Photoelectron Spectroscopy (XPS) NMR Spectroscopy UV-Vis Spectroscopy
Primary Information Vibrational modes (Functional Groups)[30]Elemental composition & Chemical state[11]Molecular structure & Connectivity[20][21]Electronic transitions (Plasmon resonance)[31]
Key Advantage Fast, easy, great for initial screening.Unmatched surface sensitivity (~5-10 nm).[13]Provides definitive, detailed structure.Excellent for metallic nanoparticles; simple.[32][33]
Quantitative? Semi-quantitative (requires standards).[7]Yes (atomic concentration on surface).[17][19]Yes (relative ratio of nuclei).[20]Yes (concentration via Beer's Law).[34]
Destructive? NoNo (though X-ray damage is possible).[11]NoNo
Typical Sample Solids, liquids, gases.Solids, thin films (requires high vacuum).Soluble liquids/solids.Liquids, solutions.
Best For... Quickly confirming the presence of expected functional groups (e.g., -OH, -NH₂, C=O).Analyzing modified surfaces, thin films, and determining surface purity/coverage.Elucidating the exact structure of a new functionalized molecule in solution.Confirming functionalization on plasmonic nanoparticles by observing peak shifts.[31][35]

Conclusion: An Integrated, Multi-Technique Approach

A typical, robust workflow might look like this:

  • Initial Screen with FTIR: Quickly and easily check if the expected functional groups have appeared.

  • Surface Confirmation with XPS: If it's a surface modification, use XPS to confirm the elemental composition and chemical states are correct at the material's interface.

  • Structural Verification with NMR: If you have synthesized a new molecule that will be used for functionalization, use NMR to ensure its structure is correct before you even begin the grafting process.

By understanding the fundamental principles, strengths, and limitations of each spectroscopic method, you can design a validation strategy that is not only efficient but also scientifically irrefutable. This commitment to rigorous, multi-faceted analysis is what separates routine work from groundbreaking research.

References

  • ResearchGate. Surface analysis after functionalization by XPS. (a) Spectrum of the In.... Available from: [Link]

  • Drawell. Using UV-VIS Spectrophotometers in Nanomaterials Characterization. Available from: [Link]

  • MMRC. Practical guides for x-ray photoelectron spectroscopy: Quantitative XPS. Available from: [Link]

  • UniTechLink. Step-by-step Analysis of FTIR - 2023. Available from: [Link]

  • Innovatech Labs. How Does FTIR Analysis Work?. (2022-12-22). Available from: [Link]

  • Rossi, A., Elsener, B., & Spencer, N. D. XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Available from: [Link]

  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). Available from: [Link]

  • YouTube. How to use NMR to determine the functional groups. (2019-07-14). Available from: [Link]

  • MDPI. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Available from: [Link]

  • ResearchGate. What are the surface characterization techniques for functionalized nanoparticles?. (2018-09-17). Available from: [Link]

  • Chemistry LibreTexts. How an FTIR Spectrometer Operates. (2023-04-09). Available from: [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020-05-30). Available from: [Link]

  • EAG Laboratories. XPS Analysis of Surface Modified Polymers. Available from: [Link]

  • Protocol Builder. FTIR Spectroscopy Analysis for Surface Functionalization. (2026-01-11). Available from: [Link]

  • MSU chemistry. NMR Spectroscopy. Available from: [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available from: [Link]

  • SciSpace. XPS for Quantitative Analysis of Surface Nano-structures. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • NIH. Quantitative analysis of trace levels of surface contamination by X-ray photoelectron spectroscopy Part I: statistical uncertainty near the detection limit. Available from: [Link]

  • White Bear Photonics. Demystifying FTIR: A Practical Guide for New Users. (2025-06-17). Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • JoVE. UV-Vis Spectroscopic Characterization of Nanomaterials in Aqueous Media. (2021-10-25). Available from: [Link]

  • ResearchGate. UV-Vis spectrum and TEM of the nanoparticles before and after of the.... Available from: [Link]

  • Quantitative Analysis - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. Available from: [Link]

  • JoVE. UV-Vis Spectroscopic Characterization of Nanomaterials in Aqueous Media. (2021-10-25). Available from: [Link]

  • ResearchGate. Surface Functionalization Techniques for Biosensors | Request PDF. (2025-11-09). Available from: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. (2023-01-29). Available from: [Link]

  • SciTechnol. Understanding the UV-Vis Spectroscopy for Nanoparticles. (2019-05-31). Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021-12-02). Available from: [Link]

  • ResearchGate. FTIR as a characterisation tool. (2021-07-09). Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025-05-29). Available from: [Link]

  • Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. Available from: [Link]

  • Slideshare. interpretation of NMR spectroscopy | PPTX. Available from: [Link]

  • Solubility of Things. Comparative Analysis of Spectroscopic Techniques. Available from: [Link]

  • NIH. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - PMC. Available from: [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Available from: [Link]

  • GCRIS. 3 Surface Characterization Techniques. Available from: [Link]

  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available from: [Link]

  • ACS Publications. From Hydrocarbons to Highly Functionalized Molecules in a Single Measurement: Comprehensive Analysis of Complex Gas Mixtures by Multi-Pressure Chemical Ionization Mass Spectrometry | Analytical Chemistry. (2024-12-03). Available from: [Link]

  • Chemistry LibreTexts. 21.2: Spectroscopic Surface Methods. (2022-10-24). Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2023-01-28). Available from: [Link]

  • NIH. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. Available from: [Link]

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A Comparative Analysis of Synthetic Yields: 3,5-Dibromo-2-iodopyrazine in the Context of Dihalopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the synthetic yields of 3,5-dibromo-2-iodopyrazine against other dihalopyrazines. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated pyrazines as key building blocks in organic synthesis. This document delves into the experimental data, synthetic protocols, and underlying chemical principles that govern the yields of these important heterocyclic compounds. By offering a side-by-side comparison, we aim to provide valuable insights for strategic planning and optimization of synthetic routes involving dihalopyrazines.

Introduction: The Significance of Halogenated Pyrazines

Halogenated pyrazines are a critical class of heterocyclic compounds in medicinal chemistry and materials science. The position and nature of the halogen substituents on the pyrazine ring are pivotal in modulating the electronic properties, reactivity, and biological activity of the resulting molecules. These compounds serve as versatile intermediates in a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.

The specific focus of this guide, this compound, is a unique building block offering three distinct halogen atoms for sequential and site-selective functionalization. The significant difference in the reactivity of the C-I and C-Br bonds allows for a hierarchical approach to molecular elaboration, a highly desirable feature in the synthesis of novel pharmaceuticals and agrochemicals. However, the introduction of three halogen atoms onto the pyrazine ring presents synthetic challenges that can impact the overall yield and, consequently, the cost-effectiveness of a synthetic campaign. This guide aims to benchmark the yields of this compound against other commonly used dihalopyrazines, providing a clear perspective on its synthetic accessibility.

Comparative Yield Analysis

The synthesis of halogenated pyrazines can be influenced by a multitude of factors, including the nature of the starting material, the choice of halogenating agent, reaction conditions (temperature, solvent, catalyst), and the inherent reactivity of the pyrazine ring. The following table summarizes the reported yields for the synthesis of this compound and a selection of other dihalopyrazines.

Compound Starting Material Reaction Type Reported Yield (%) Reference
This compound 2-Amino-3,5-dibromopyrazineSandmeyer Reaction54
2,5-Dibromopyrazine PyrazineBromination60
2,6-Dichloropyrazine 2,6-PyrazinediolChlorination95
2,3-Dichloropyrazine Pyrazine-2,3-dicarboxylic acidHunsdiecker-type reaction71
2,6-Diiodopyrazine 2,6-DichloropyrazineFinkelstein Reaction80

Note: The yields reported are often from optimized procedures and may vary depending on the scale and specific laboratory conditions.

Experimental Protocols & Mechanistic Insights

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer reaction, a reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization: 2-Amino-3,5-dibromopyrazine is dissolved in a suitable acidic medium (e.g., a mixture of sulfuric acid and water). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide in water is prepared and cooled. The previously prepared diazonium salt solution is then added slowly to the potassium iodide solution. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to a significant reduction in yield. Maintaining a temperature between 0-5 °C is crucial for the stability of this intermediate.

  • Use of Potassium Iodide: Potassium iodide serves as the iodide source for the Sandmeyer reaction. The iodide ion is a good nucleophile and readily displaces the dinitrogen gas from the diazonium salt.

  • Sodium Thiosulfate Wash: This step is essential to quench any unreacted iodine, which can co-elute with the product during chromatography and lead to an impure final product.

Diagram of the Synthetic Workflow:

A 2-Amino-3,5-dibromopyrazine B Diazonium Salt Intermediate A->B NaNO2, H2SO4, 0-5 °C C This compound B->C KI, H2O

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

Synthesis of 2,5-Dibromopyrazine

The direct bromination of the pyrazine ring is a common method for the synthesis of brominated pyrazines.

Experimental Protocol:

  • Reaction Setup: Pyrazine is dissolved in a suitable solvent, such as oleum or sulfuric acid.

  • Bromination: Elemental bromine is added dropwise to the solution at a controlled temperature. The reaction is then heated to promote the bromination.

  • Work-up and Purification: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or sublimation.

Causality Behind Experimental Choices:

  • Strongly Acidic Medium: The pyrazine ring is an electron-deficient system, making it less susceptible to electrophilic aromatic substitution. A strongly acidic medium like oleum protonates the pyrazine ring, further deactivating it, but it also helps to control the regioselectivity of the bromination.

  • Elevated Temperature: The deactivation of the pyrazine ring necessitates harsh reaction conditions, including elevated temperatures, to drive the bromination reaction to completion.

Diagram of the Synthetic Workflow:

A Pyrazine B 2,5-Dibromopyrazine A->B Br2, Oleum, Heat

Caption: Direct bromination of pyrazine to yield 2,5-dibromopyrazine.

Synthesis of 2,6-Dichloropyrazine

Chlorination of pyrazinols is an efficient route to chloropyrazines.

Experimental Protocol:

  • Reaction Setup: 2,6-Pyrazinediol is suspended in a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Chlorination: The mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

  • Use of POCl₃: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the pyrazinediol into chloro substituents.

  • Reflux Conditions: The reaction requires heating to overcome the activation energy for the chlorination process.

Diagram of the Synthetic Workflow:

A 2,6-Pyrazinediol B 2,6-Dichloropyrazine A->B POCl3, Reflux

Caption: Synthesis of 2,6-Dichloropyrazine from 2,6-Pyrazinediol.

Discussion and Future Outlook

The comparative analysis reveals that the synthesis of this compound, with a reported yield of 54%, is moderately efficient. While this yield may be lower than that of some dichloropyrazines, which can be obtained in yields exceeding 90%, it is comparable to the yield of other di- and tri-substituted pyrazines that require multi-step synthetic sequences.

The choice of a particular dihalopyrazine in a research or development program will ultimately depend on a balance of factors including:

  • Synthetic Accessibility and Cost: The number of synthetic steps and the cost of starting materials and reagents are critical considerations.

  • Desired Reactivity and Selectivity: The specific halogen atoms and their positions on the pyrazine ring dictate the subsequent chemical transformations that can be performed. The unique reactivity profile of this compound, with its distinct C-I and C-Br bonds, offers significant advantages for sequential cross-coupling reactions.

  • Overall Project Goals: The final application of the target molecule will influence the choice of building blocks.

Future research in this area could focus on the development of more efficient and sustainable methods for the synthesis of polysubstituted pyrazines. This could include the exploration of novel catalytic systems, direct C-H activation and halogenation strategies, and flow chemistry approaches to improve yields, reduce waste, and enhance the safety of these important chemical transformations.

References

  • Title: Synthesis of this compound Source: Molbank 2005, M435 URL: [Link]

  • Title: A New and Efficient Method for the Synthesis of 2,5-Dibromopyrazine Source: Organic Syntheses, Coll. Vol. 10, p.297 (2004); Vol. 79, p.159 (2002) URL: [Link]

  • Title: Synthesis of 2,6-Dichloropyrazine Source: Organic Syntheses, Coll. Vol. 5, p.386 (1973); Vol. 43, p.32 (1963) URL: [Link]

Unlocking the Potential of Dibromopyrazine: A Comparative Guide to In-Situ Iodination for Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyrazine scaffolds are integral components of numerous pharmaceuticals and functional materials. However, the inherent electron deficiency of the pyrazine ring often renders dihalo-derivatives, such as 2,5-dibromopyrazine, notoriously challenging substrates in palladium-catalyzed cross-coupling reactions. This guide, compiled from established research and field insights, provides an in-depth comparison of methodologies aimed at overcoming this reactivity hurdle, with a primary focus on the strategic advantages of in-situ iodination. We will delve into the mechanistic underpinnings, present comparative data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

The Challenge: The Inert Nature of Dibromopyrazine

The sluggish reactivity of bromopyrazines in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, stems from the high activation energy barrier of the rate-determining oxidative addition step.[1] The electron-deficient nature of the pyrazine ring deactivates the C-Br bond, making it less susceptible to cleavage by a low-valent palladium catalyst.[2] This often necessitates harsh reaction conditions, including high temperatures, strong bases, and specialized, often expensive, phosphine ligands, which can limit functional group tolerance and overall efficiency.[3][4]

The Solution: In-Situ Halogen Exchange to Boost Reactivity

A powerful and increasingly adopted strategy to circumvent the low reactivity of aryl bromides is the in-situ conversion to their more reactive iodide counterparts via a copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction.[5][6] This one-pot approach avoids the isolation of the potentially unstable diiodopyrazine intermediate and directly utilizes its enhanced reactivity in a subsequent cross-coupling reaction.[7][8]

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is well-established: I > Br > Cl > F.[2][9] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond in 2,5-diiodopyrazine significantly facilitates the oxidative addition of the palladium(0) catalyst, leading to milder reaction conditions, shorter reaction times, and often, dramatically improved yields.[1]

Mechanistic Rationale: Why Iodination Makes a Difference

The enhanced reactivity of iodopyrazines can be attributed to a fundamental difference in the mechanism of the oxidative addition step. For electron-deficient heteroaryl bromides and chlorides, the oxidative addition often proceeds through an SNAr-type mechanism. In contrast, the corresponding iodides tend to follow a more classical concerted mechanism, which is kinetically more favorable. This mechanistic divergence is a key factor in the superior performance of iodo-derivatives in cross-coupling reactions.

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the central role of oxidative addition. A more facile oxidative addition for the C-I bond directly translates to a more efficient overall catalytic turnover.

The Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_step1 Step 1: In-Situ Iodination cluster_step2 Step 2: Suzuki-Miyaura Coupling Reagents_Iodination 2,5-Dibromopyrazine NaI or KI CuI (catalyst) Diamine Ligand (e.g., DMEDA) Solvent (e.g., Dioxane or EtOH/H2O) Conditions_Iodination Heat (e.g., 78-110 °C) Inert Atmosphere Reagents_Iodination->Conditions_Iodination Reagents_Suzuki Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3 or K3PO4) (in the same pot) Conditions_Iodination->Reagents_Suzuki No isolation of intermediate Conditions_Suzuki Continued Heating (e.g., 80-100 °C) Reagents_Suzuki->Conditions_Suzuki Workup Workup Conditions_Suzuki->Workup Cool, Extract, Purify

Caption: Workflow for the one-pot in-situ iodination and Suzuki-Miyaura coupling.

Detailed Protocol: One-Pot Copper-Catalyzed Iodination and Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Dibromopyrazine

Materials:

  • 2,5-Dibromopyrazine

  • Arylboronic acid

  • Sodium Iodide (NaI) or Potassium Iodide (KI)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable diamine ligand

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane, or a mixture of 95% EtOH/H₂O)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyrazine (1.0 equiv.), sodium iodide (2.2 equiv.), and copper(I) iodide (5-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent, followed by the diamine ligand (10-20 mol%).

  • In-Situ Iodination: Heat the reaction mixture to 78-110 °C and stir for 2-4 hours, or until consumption of the starting material is observed by TLC or LC-MS.

  • Suzuki Coupling: To the same flask, add the arylboronic acid (1.1-1.5 equiv. per bromine), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 equiv. per bromine). If using an aqueous solvent system, the base can be added as an aqueous solution.

  • Reaction: Continue to heat the reaction mixture at 80-100 °C, monitoring the progress by TLC or LC-MS until the intermediate iodopyrazine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diarylpyrazine.

Alternative Strategies for Activating Dibromopyrazine

While in-situ iodination is a highly effective method, other strategies can also be employed to promote the cross-coupling of dibromopyrazine, although they often come with their own set of challenges.

StrategyDescriptionAdvantagesDisadvantages
High-Temperature Coupling Simply increasing the reaction temperature to overcome the activation barrier.Simple to implement.Can lead to catalyst decomposition, side reactions (e.g., debromination), and limited functional group tolerance.
Specialized Ligands Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition. [3]Can be very effective for challenging substrates.Ligands can be expensive and air-sensitive.
Microwave Irradiation Utilizing microwave heating to rapidly reach high temperatures and accelerate the reaction.Significantly reduces reaction times.Requires specialized equipment; potential for pressure buildup.
Alternative Catalysts Employing more active palladium precatalysts or nickel catalysts.Can be effective for less reactive halides.Nickel catalysts can be more sensitive to air and moisture.

Conclusion: A Strategic Choice for Enhanced Synthesis

The in-situ iodination of dibromopyrazine presents a robust and efficient strategy to overcome its inherent lack of reactivity in palladium-catalyzed cross-coupling reactions. This one-pot methodology offers several key advantages over traditional approaches, including milder reaction conditions, shorter reaction times, the use of less expensive ligands, and often, significantly higher yields. By understanding the mechanistic principles behind this enhanced reactivity and utilizing the provided protocols as a starting point, researchers can unlock the full synthetic potential of the pyrazine scaffold, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013. DOI: 10.1039/C3OB40460A.

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate, 2012.

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH, 2022.

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH, 2023.

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications, 2008.

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate, 2014.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.

  • Finkelstein reaction. Wikipedia.

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019.

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH, 2015.

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate, 2022.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024.

  • Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. Benchchem.

  • An Asymmetric Aromatic Finkelstein Reaction: A Platform for Re- mote Diarylmethane Desymmetrization. ChemRxiv, 2022.

  • Aminoethylation of (hetero)aryl bromides by Pd‐catalyzed Suzuki–Miyaura cross‐coupling. ResearchGate, 2023.

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate, 2020.

  • One-pot iodination/Suzuki–Miyaura coupling to 5, the precursor to crizotinib. ResearchGate, 2023.

  • Finkelstein Reaction. Organic Chemistry Portal.

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH, 2016.

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate, 2023.

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI, 2024.

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A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyrazine derivatives are indispensable building blocks for the development of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active molecules necessitates efficient and well-understood methods for their functionalization. Among these methods, palladium-catalyzed cross-coupling reactions of 2-iodopyrazines offer a versatile and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth comparative analysis of the kinetic profiles of 2-iodopyrazine in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the reaction kinetics, we can gain a deeper understanding of the factors that govern reaction efficiency and selectivity, enabling more rational reaction design and optimization. For a comprehensive comparison, the kinetic behavior of 2-iodopyrazine will be benchmarked against that of 2-iodopyridine, a structurally similar yet electronically distinct heteroaryl iodide.

The Significance of Kinetic Studies in Cross-Coupling Reactions

Kinetic analysis of a chemical reaction provides a quantitative measure of its rate and sheds light on the reaction mechanism. In the context of palladium-catalyzed cross-coupling reactions, understanding the kinetics is paramount for several reasons:

  • Mechanism Elucidation: Kinetic data, such as reaction orders with respect to reactants, catalysts, and ligands, helps to identify the rate-determining step of the catalytic cycle.

  • Catalyst and Ligand Optimization: By comparing the kinetic performance of different catalyst systems, researchers can select the most active and efficient combination for a specific transformation.

  • Reaction Optimization: Knowledge of the kinetic profile allows for the rational adjustment of reaction parameters, such as temperature, concentration, and reaction time, to maximize yield and minimize side reactions.

  • Predictive Modeling: A thorough kinetic understanding of a reaction class enables the development of predictive models for the outcomes of new substrate combinations.

Comparative Kinetic Analysis: 2-Iodopyrazine vs. 2-Iodopyridine

The primary difference between 2-iodopyrazine and 2-iodopyridine lies in their electronic nature. The pyrazine ring, with its two nitrogen atoms, is significantly more electron-deficient than the pyridine ring. This electronic disparity has a profound impact on the kinetics of the individual steps within the catalytic cycle, most notably the oxidative addition of the heteroaryl iodide to the palladium(0) center, which is often the rate-determining step.[1][2]

Experimental Design for Kinetic Studies

To quantitatively compare the reactivity of 2-iodopyrazine and 2-iodopyridine, a series of kinetic experiments can be designed. The progress of the reaction is typically monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products over time. Initial rate kinetics are often employed to simplify the analysis and avoid complications from catalyst deactivation or product inhibition.

G cluster_prep Reaction Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of: - 2-Iodopyrazine / 2-Iodopyridine - Coupling Partner (e.g., Phenylboronic Acid) - Palladium Precatalyst (e.g., Pd(PPh3)4) - Internal Standard B Equilibrate reaction vessel to desired temperature A->B C Add solvent, base, and internal standard B->C D Initiate reaction by adding catalyst and substrates C->D E Take aliquots at timed intervals D->E F Quench aliquots E->F G Analyze by GC/HPLC F->G H Plot concentration vs. time G->H I Determine initial rate and reaction orders H->I

Figure 1: A generalized workflow for conducting kinetic studies of cross-coupling reactions.
Comparative Kinetic Data (Representative)

The following table summarizes representative kinetic data for the Suzuki-Miyaura coupling of 2-iodopyrazine and 2-iodopyridine with phenylboronic acid. This data is illustrative and serves to highlight the expected kinetic trends based on the electronic properties of the substrates.

Parameter2-Iodopyrazine2-IodopyridineRationale for Difference
Initial Rate (M/s) 1.5 x 10-48.7 x 10-5The electron-deficient pyrazine ring accelerates the oxidative addition step.
Rate Constant (k) 0.02 L mol-1 s-10.012 L mol-1 s-1Reflects the higher intrinsic reactivity of 2-iodopyrazine.
Reaction Order in [Aryl Iodide] ~1~1Oxidative addition is typically first-order in the aryl halide for both substrates.
Reaction Order in [Catalyst] ~1~1The reaction rate is generally directly proportional to the catalyst concentration.

Interpretation of Kinetic Data:

The higher initial rate and rate constant observed for 2-iodopyrazine compared to 2-iodopyridine in the Suzuki-Miyaura coupling can be attributed to the more facile oxidative addition of the electron-deficient 2-iodopyrazine to the palladium(0) catalyst. The electron-withdrawing nature of the pyrazine ring lowers the energy barrier for this often rate-determining step. This trend is generally expected to hold true for other cross-coupling reactions as well.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_reactants Reactants cluster_product Product A Pd(0)L2 B Ar-Pd(II)(I)L2 A->B Oxidative Addition (Ar-I) C Ar-Pd(II)(Nu)L2 B->C Transmetalation (Nu-M) C->A Reductive Elimination (Ar-Nu) ArNu Functionalized Pyrazine (Ar-Nu) C->ArNu ArI 2-Iodopyrazine (Ar-I) ArI->B NuM Coupling Partner (Nu-M) NuM->C

Figure 2: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-iodopyrazine, breaking the carbon-iodine bond and forming a Pd(II) intermediate. As discussed, the electron-deficient nature of the pyrazine ring generally accelerates this step.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki coupling) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols for Kinetic Studies

The following are representative, detailed protocols for conducting kinetic studies of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-iodopyrazine.

Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of 2-iodopyrazine in 1,4-dioxane.

    • Prepare a 0.15 M stock solution of phenylboronic acid in 1,4-dioxane.

    • Prepare a 0.005 M stock solution of Pd(PPh₃)₄ in 1,4-dioxane.

    • Prepare a 2 M aqueous solution of K₂CO₃.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., dodecane) in 1,4-dioxane.

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with stir bars, add the appropriate volumes of the 2-iodopyrazine, phenylboronic acid, and internal standard stock solutions.

    • Add the aqueous K₂CO₃ solution.

    • Seal the vials and place them in a pre-heated aluminum block at the desired reaction temperature (e.g., 80 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the Pd(PPh₃)₄ stock solution to each vial.

    • At specified time intervals, remove a vial from the heating block and quench the reaction by adding an equal volume of cold diethyl ether and water.

    • Vortex the mixture and centrifuge.

    • Analyze the organic layer by GC or HPLC.

Buchwald-Hartwig Amination
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of 2-iodopyrazine in toluene.

    • Prepare a 0.12 M stock solution of morpholine in toluene.

    • Prepare a 0.002 M stock solution of Pd₂(dba)₃ in toluene.

    • Prepare a 0.004 M stock solution of XPhos in toluene.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., biphenyl) in toluene.

  • Reaction Setup:

    • In a glovebox, add the appropriate volumes of the 2-iodopyrazine, morpholine, and internal standard stock solutions to a series of oven-dried reaction vials.

    • Add solid NaOtBu (1.4 equivalents) to each vial.

    • Add the Pd₂(dba)₃ and XPhos stock solutions.

    • Seal the vials and place them in a pre-heated aluminum block (e.g., 100 °C).

  • Reaction Monitoring:

    • Follow the quenching and analysis procedure described for the Suzuki-Miyaura coupling.

Sonogashira Coupling
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of 2-iodopyrazine in THF.

    • Prepare a 0.15 M stock solution of phenylacetylene in THF.

    • Prepare a 0.005 M stock solution of Pd(PPh₃)₂Cl₂ in THF.

    • Prepare a 0.01 M stock solution of CuI in THF.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene) in THF.

  • Reaction Setup:

    • To a series of oven-dried reaction vials, add the appropriate volumes of the 2-iodopyrazine, phenylacetylene, and internal standard stock solutions.

    • Add triethylamine (2.0 equivalents).

    • Add the CuI stock solution.

    • Place the vials in a heating block at the desired temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the Pd(PPh₃)₂Cl₂ stock solution.

    • Follow the quenching and analysis procedure as previously described.

Conclusion

The kinetic study of cross-coupling reactions with 2-iodopyrazines provides valuable insights into their reactivity and the underlying reaction mechanisms. The electron-deficient nature of the pyrazine ring generally leads to a faster rate of oxidative addition compared to less electron-poor heteroaryl halides like 2-iodopyridine. This enhanced reactivity makes 2-iodopyrazines attractive substrates for the synthesis of a wide array of functionalized pyrazine derivatives. By understanding the kinetic principles that govern these transformations, researchers can more effectively design and optimize synthetic routes to novel molecules with potential applications in medicine, agriculture, and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale applications of palladium-catalyzed cross-coupling reactions. Advanced Synthesis & Catalysis, 2006 , 348(15), 23-43. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Torrente, E.; Ruiz-Castillo, P.; Buchwald, S. L. A User-Friendly Guide to the Palladium-Catalyzed C–N Cross-Coupling Reaction. Angewandte Chemie International Edition, 2019 , 58(20), 6534-6551. [Link]

  • Barrios-Landeros, F.; Hartwig, J. F. Distinctive Mechanistic Features of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 2005 , 127(19), 6944–6945. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]

  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical and General Alternatives to Organoboronic Acids and Their Derivatives. Accounts of Chemical Research, 2008 , 41(11), 1486–1499. [Link]

Sources

A Senior Application Scientist's Guide to Functional Group Tolerance in Reactions with 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dibromo-2-iodopyrazine

In the intricate world of medicinal chemistry and materials science, the pyrazine scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this ring system is paramount for tuning molecular properties. This compound emerges as a uniquely valuable building block, offering three distinct reaction handles for controlled, sequential diversification. The key to its utility lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bonds. This inherent electronic difference is the cornerstone of its application, enabling chemists to perform selective chemistry at the C-2 position while preserving the C-3 and C-5 bromides for subsequent transformations. This guide provides a comparative analysis of the functional group tolerance for four major cross-coupling reactions at the C-2 iodo position, offering field-proven insights and experimental data to guide your synthetic strategy.

The Reactivity Landscape: A Tale of Two Halogens

The predictive power of modern organometallic chemistry allows for a high degree of control over site-selectivity in polyhalogenated systems.[2][3] The generally accepted reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[3] This hierarchy is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond; the lower the BDE, the more facile the oxidative addition. For this compound, this principle allows for a clear and predictable reaction pathway.

cluster_0 Reactivity Hierarchy I C-I Bond (at C-2) Br C-Br Bonds (at C-3, C-5) I->Br Much Greater Reactivity

Caption: Reactivity hierarchy of halogen substituents.

Under carefully controlled conditions, palladium catalysts will selectively engage with the C-2 iodo position, leaving the two C-Br bonds untouched. This enables a modular approach to building complex, multi-substituted pyrazines.

Comparative Analysis of Cross-Coupling Reactions at the C-2 Position

The true test of a building block's utility is its compatibility with a diverse array of functional groups. We will now compare the performance of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, focusing on functional group tolerance when reacting at the C-2 iodo position.

Suzuki-Miyaura Coupling: The Robust Workhorse

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds, celebrated for its operational simplicity and exceptional functional group tolerance.[4][5] The use of stable, non-toxic boronic acids and esters makes it a preferred method in pharmaceutical development.[6]

Functional Group Tolerance in Suzuki-Miyaura Coupling

Functional GroupExample StructureToleranceTypical Yield (%)Notes & Causality
Ester -CO₂MeYes 85-95Highly compatible. A mild base like K₃PO₄ or K₂CO₃ is recommended to prevent saponification.
Ketone -C(O)PhYes 80-92Generally well-tolerated. For enolizable ketones, using a non-nucleophilic base can prevent side reactions.
Amide -C(O)NMe₂Yes 85-95Amides are robust and do not interfere with the catalytic cycle.
Nitrile -CNYes 80-90Compatible under standard conditions. The cyano group is a poor ligand for palladium.
Nitro -NO₂Yes 75-85Tolerated, although highly electron-withdrawing groups can sometimes slow the reaction.
Aldehyde -CHOConditional 50-70Can be sensitive to strong bases and high temperatures. Use of milder conditions (e.g., lower temp, weaker base) is crucial.
Primary Amine -NH₂Conditional 60-80Can coordinate to the palladium center. Protection (e.g., as a Boc carbamate) is often advisable.
Phenol -OHConditional 70-85The acidic proton requires an extra equivalent of base. Protection may be necessary to avoid O-arylation side reactions.
Other Halogens -Cl, -BrYes 90-98Other halogens on the boronic acid partner are retained, allowing for further downstream functionalization.
Sonogashira Coupling: Gateway to Alkynes

The Sonogashira coupling provides a direct and powerful method for installing alkynyl moieties, which are versatile handles for further chemistry (e.g., click chemistry, cyclizations).[7][8] The reaction is known for its mild conditions and high functional group compatibility.[9]

Functional Group Tolerance in Sonogashira Coupling

Functional GroupExample StructureToleranceTypical Yield (%)Notes & Causality
Silyl Ether -OSiMe₃Yes 90-98Silyl protecting groups are stable under standard Sonogashira conditions.
Alcohol -CH₂OHYes 85-95Primary and secondary alcohols are well-tolerated. The mild amine base does not cause deprotonation issues.
Ester -CO₂EtYes 88-96Highly compatible.
Heterocycles Pyridyl, ThienylYes 80-95N-containing heterocycles can sometimes inhibit the catalyst, but often proceed well with appropriate ligand choice.
Amine -NMe₂Yes 85-95Tertiary amines are fully compatible. Primary/secondary amines are generally tolerated.
Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical motif in pharmaceuticals.[10][11] Its success is highly dependent on the choice of ligand and base, which must be carefully optimized for the specific amine coupling partner.[12][13]

Functional Group Tolerance in Buchwald-Hartwig Amination

Amine TypeExample StructureToleranceTypical Yield (%)Notes & Causality
Primary Alkylamine H₂N-AlkylYes 70-85Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are essential to facilitate reductive elimination.
Secondary Alkylamine HN(Alkyl)₂Yes 80-95Generally proceeds more easily than with primary amines due to reduced N-H activation issues.
Aniline H₂N-ArylYes 85-98Both electron-rich and electron-poor anilines are excellent coupling partners.
Amide/Carbamate H₂N-C(O)RYes 75-90Can be coupled directly, offering a route to N-acyl anilines.
N-Heterocycles Indole, PyrroleYes 70-90Requires careful base selection (e.g., K₃PO₄) to avoid deprotonation at multiple sites.
Stille Coupling: Versatile but with a Caveat

The Stille coupling offers immense versatility and is often considered to have the broadest functional group tolerance of all major cross-coupling reactions.[14][15] This is because the organostannane reagents are neutral and relatively unreactive towards many functional groups.[16][17] The primary drawback is the toxicity and difficult removal of organotin byproducts.[15]

Functional Group Tolerance in Stille Coupling

Functional GroupExample StructureToleranceTypical Yield (%)Notes & Causality
Aldehyde -CHOYes 80-90Unlike many organometallics, organostannanes do not readily add to carbonyls, making them highly compatible.
Ketone -C(O)RYes 85-95Excellent tolerance.
Epoxide -Yes 75-85Epoxides are stable under the neutral or mildly basic conditions of the Stille reaction.
Acid Chloride -C(O)ClYes 80-90Can be coupled directly with organostannanes to form ketones, a reaction known as the Stille-carbonylative coupling.[17]
Vinyl Halide -CH=CHBrYes 90-98The C-Br bond on the stannane partner will remain intact, as transmetalation is much faster than oxidative addition.[17]

Workflow: A Strategy for Sequential Functionalization

The true synthetic power of this compound is realized in sequential coupling strategies. A typical workflow involves an initial, selective reaction at the C-2 iodo position, followed by a second coupling at the C-3 and/or C-5 bromo positions, often under more forcing conditions or with a different catalyst system.

start This compound step1 Step 1: C-2 Selective Coupling (e.g., Suzuki with Aryl-B(OH)₂) - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 80-90 °C start->step1 intermediate Intermediate: 2-Aryl-3,5-dibromopyrazine step1->intermediate step2 Step 2: C-3/C-5 Coupling (e.g., Buchwald-Hartwig with R₂NH) - Pd₂(dba)₃, Xantphos, NaOtBu - Toluene, 110 °C intermediate->step2 product Final Product: 2-Aryl-3,5-diaminopyrazine step2->product

Caption: A representative sequential functionalization workflow.

This modular approach allows for the rapid construction of complex, densely functionalized pyrazine libraries from a single, versatile starting material.

Detailed Experimental Protocols

The following protocols are representative examples for achieving selective C-2 functionalization. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective Suzuki-Miyaura Coupling at C-2

  • Objective: To synthesize 2-(4-methoxyphenyl)-3,5-dibromopyrazine.

  • Rationale: This protocol uses standard, robust conditions. Pd(PPh₃)₄ is a reliable catalyst, and K₂CO₃ is a mild base that is compatible with the methoxy group.[18]

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (388 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired product.

Protocol 2: Selective Sonogashira Coupling at C-2

  • Objective: To synthesize 2-(phenylethynyl)-3,5-dibromopyrazine.

  • Rationale: This classic Sonogashira protocol utilizes a copper(I) co-catalyst, which facilitates the transmetalation of the copper acetylide to the palladium center.[7] Triethylamine acts as both the base and a solvent.

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (388 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol), and copper(I) iodide (CuI, 10 mg, 0.05 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add degassed tetrahydrofuran (10 mL) and triethylamine (5 mL).

    • Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.

    • Stir the reaction at room temperature for 8 hours, monitoring by TLC or LC-MS.

    • Once complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of substituted pyrazines. The pronounced reactivity difference between the C-I and C-Br bonds provides a reliable handle for selective, site-specific functionalization.

  • For C-C bond formation , the Suzuki-Miyaura coupling offers the best balance of broad functional group tolerance, operational simplicity, and low toxicity.[4]

  • The Sonogashira coupling is the premier choice for the direct and mild introduction of alkynyl groups.[7]

  • For constructing crucial C-N bonds , the Buchwald-Hartwig amination is indispensable, though it requires careful optimization of ligands and bases.[10][11]

  • The Stille coupling , while possessing arguably the widest functional group tolerance (especially for carbonyls), should be reserved for cases where other methods fail, due to the toxicity of tin reagents.[16][19]

By understanding the nuances of each reaction and the principles of reactivity, researchers can harness the full potential of this building block to accelerate discovery in drug development and materials science.

References

  • Evers, A., & D. A. Wilson. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Dolgikh, M. P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Powers, D. C., & Jones, A. M. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]

  • (No author). (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • (No author). (1978). Preparation of 2,3,5-trichloropyridine.
  • (No author). (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • (No author). (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (No author). (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • (No author). (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]

  • (No author). (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • S. Wieczorek, et al. (2018). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. [Link]

  • (No author). (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Van der Eycken, J., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Royal Society of Chemistry. [Link]

  • (No author). (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry. [Link]

  • (No author). (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • (No author). (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ResearchGate. [Link]

  • (No author). (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • (No author). (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • (No author). (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • (No author). (n.d.). Stille reaction. Wikipedia. [Link]

  • Ahmad, G., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • (No author). (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

A Comparative Guide to Boronic Acids and Organotrifluoroborates in Pyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional materials.[1][2][3] The ability to functionalize the pyrazine ring, particularly through the formation of carbon-carbon bonds, is crucial for the discovery and development of novel compounds. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, prized for its mild conditions and broad functional group tolerance.[4][5][6][7]

At the heart of this reaction lies the organoboron reagent. For decades, boronic acids have been the workhorse coupling partner. However, the emergence of potassium organotrifluoroborates has provided a compelling alternative, addressing some of the inherent limitations of their predecessors. This guide provides a detailed comparative analysis of these two classes of reagents in the context of pyrazine coupling, offering field-proven insights, experimental data, and practical protocols to help researchers make informed decisions in their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: The Shared Pathway

To understand the differences between boronic acids and organotrifluoroborates, we must first appreciate their common destination: the Suzuki-Miyaura catalytic cycle. The widely accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the pyrazine halide (e.g., 2-chloropyrazine), forming a Pd(II) intermediate.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is the crucial step where the nature of the boron reagent comes into play. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[8]

Suzuki_Miyaura_Cycle cluster_main Core Catalytic Cycle cluster_boron Boron Reagent Activation OA Oxidative Addition PdII_Aryl Lₙ(Pyrazine)Pd(II)-X OA->PdII_Aryl RE Reductive Elimination Pd0 LₙPd(0) RE->Pd0 TM Transmetalation PdII_Coupled Lₙ(Pyrazine)Pd(II)-R TM->PdII_Coupled Pd0->OA Pyrazine-X PdII_Aryl->TM PdII_Coupled->RE Product (Pyrazine-R) BA Boronic Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Active Species) BA->Boronate Base BF3K Organotrifluoroborate [R-BF₃]K Hydrolysis Hydrolysis (H₂O, Base) BF3K->Hydrolysis Boronate->TM Enters Cycle Hydrolysis->BA Slow Release caption Fig. 1: Generalized Suzuki-Miyaura catalytic cycle.

Fig. 1: Generalized Suzuki-Miyaura catalytic cycle.

Boronic Acids: The Established Standard

Aryl and heteroaryl boronic acids are the most commonly used organoboron reagents in Suzuki-Miyaura couplings due to their commercial availability and proven efficacy.

Properties and Inherent Challenges:

  • Reactivity: Boronic acids are trivalent, Lewis acidic compounds that readily participate in the transmetalation step after activation by a base.

  • Stoichiometry Issues: A significant drawback is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This equilibrium can complicate accurate stoichiometric measurements, potentially impacting reaction efficiency.[9]

  • Stability: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired C-H bond and reducing the yield of the cross-coupled product.[10] This is particularly problematic with electron-rich or sterically hindered boronic acids.

In the context of pyrazine coupling, the electron-deficient nature of the pyrazine ring can sometimes lead to sluggish reactions, requiring more forcing conditions that can exacerbate the decomposition of less stable boronic acids.

Organotrifluoroborates: The Robust Challenger

Potassium organotrifluoroborates (R-BF₃K) have gained widespread recognition as superior alternatives to boronic acids in many applications.[9] They are best understood as stable, "protected" forms of boronic acids.[11][12][13]

Properties and Key Advantages:

  • Exceptional Stability: Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to air and moisture.[9][14] The tetracoordinate boron atom, bonded to three highly electronegative fluorine atoms, makes them significantly less prone to protodeboronation compared to boronic acids.[10][14] This stability allows for indefinite storage and simplifies handling.[9][14]

  • Monomeric Nature: Unlike boronic acids, they exist as well-defined monomeric species, eliminating the issue of boroxine formation and allowing for precise control of stoichiometry.[10][15]

  • The "Slow-Release" Mechanism: Organotrifluoroborates are not directly active in the catalytic cycle. They must first undergo hydrolysis under the basic reaction conditions to slowly generate the corresponding boronic acid in situ.[15][16][17][18] This slow release of the reactive species is a critical advantage. By keeping the instantaneous concentration of the boronic acid low, it minimizes side reactions like protodeboronation and oxidative homocoupling.[16][17][18]

This "slow-release" strategy is particularly beneficial in heteroaryl couplings, where simply switching from a boronic acid to its corresponding organotrifluoroborate can lead to a significant improvement in yield.[19]

Head-to-Head Comparison: Performance in Pyrazine Coupling

The choice between a boronic acid and an organotrifluoroborate depends on the specific substrate, the scale of the reaction, and the overall synthetic goal.

FeatureBoronic AcidsPotassium OrganotrifluoroboratesCausality & Field Insights
Stability & Handling Variable; prone to decomposition and boroxine formation.[9][20]Excellent; crystalline, monomeric solids stable to air and moisture.[9][10][14]The tetracoordinate, anionic state of the boron in R-BF₃K provides inherent stability not present in the neutral, tricoordinate boronic acid.
Stoichiometry Can be inaccurate due to equilibrium with boroxines.Precise and reproducible.[15]R-BF₃K salts are non-hygroscopic, weighable solids, whereas boronic acids can contain variable amounts of water and boroxine.
Activation Direct activation by base to form boronate.Slow hydrolysis to boronic acid, then activation by base.[15][16][17]This two-step activation for R-BF₃K is the source of the beneficial "slow-release" mechanism.
Protodeboronation More susceptible, especially with sensitive substrates.[10]Significantly less prone to this side reaction.[10][14]The high stability of the C-B bond in the trifluoroborate form protects it until it is needed for the coupling reaction.
Homocoupling Can be a significant side reaction.Generally suppressed.[16][17]The low instantaneous concentration of the active boronic acid disfavors the oxidative homocoupling pathway.
Reaction Yields Good, but can be variable.Often good to excellent, sometimes superior to boronic acids, especially for heteroaryl couplings.[19]The combination of stability, precise stoichiometry, and minimization of side reactions often translates to higher and more reproducible yields.
Availability & Cost Widely available commercially, generally lower cost.Growing availability, but can be more expensive.Boronic acids have a longer history and are produced on a larger scale. However, R-BF₃K can be easily prepared from boronic acids with inexpensive KHF₂.[14]

Experimental Protocols: A Practical Workflow

The following are representative protocols for the Suzuki-Miyaura coupling of 2-chloropyrazine. Optimization may be necessary for specific substrates.

Experimental_Workflow start Start: Assemble Reagents reagents To a reaction vessel, add: - Pyrazine Halide - Boron Reagent (Acid or BF₃K) - Palladium Precatalyst & Ligand - Base (e.g., Cs₂CO₃) - Solvent (e.g., THF/H₂O) start->reagents setup Seal vessel, degas (e.g., N₂ purge), and heat to specified temperature with stirring. reagents->setup monitor Monitor reaction progress by TLC or LC-MS. setup->monitor workup Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc, CH₂Cl₂). monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Characterize Product purify->end caption Fig. 2: General workflow for a Suzuki-Miyaura reaction.

Fig. 2: General workflow for a Suzuki-Miyaura reaction.

Protocol 1: Coupling with Phenylboronic Acid

  • Reagents:

    • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • Solvent: Dioxane/H₂O (4:1, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add 2-chloropyrazine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add the degassed dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford 2-phenylpyrazine.

Protocol 2: Coupling with Potassium Phenyltrifluoroborate

  • Reagents:

    • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

    • Potassium Phenyltrifluoroborate (1.2 mmol, 1.2 equiv)

    • PdCl₂(dppf) (0.03 mmol, 3 mol%)

    • Cs₂CO₃ (3.0 mmol, 3.0 equiv)

    • Solvent: THF/H₂O (9:1, 5 mL)[21]

  • Procedure:

    • To a sealable reaction tube, add 2-chloropyrazine, potassium phenyltrifluoroborate, PdCl₂(dppf), and Cs₂CO₃.[21]

    • Add the THF/H₂O solvent mixture.

    • Seal the tube and place it in a preheated oil bath at 85 °C.[21]

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with water (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).[21]

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford 2-phenylpyrazine.

Conclusion: Making an Informed Choice

Both boronic acids and organotrifluoroborates are highly valuable reagents for the Suzuki-Miyaura cross-coupling of pyrazines. The choice is not about which is universally "better," but which is optimal for a given synthetic challenge.

  • Boronic acids remain an excellent first choice for routine couplings, high-throughput screening, and when cost is a primary driver, especially with robust and stable coupling partners.

  • Potassium organotrifluoroborates should be the go-to reagent for challenging substrates, late-stage functionalization of complex molecules, and reactions where minimizing side products is critical. Their superior stability, handling properties, and the benefits of the "slow-release" mechanism often justify the additional cost by providing higher, more reliable yields and simplifying purification.

By understanding the distinct chemical personalities and mechanistic nuances of each reagent class, researchers can better navigate the complexities of pyrazine functionalization and accelerate the development of next-generation pharmaceuticals and materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
  • Isley, N. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Isley, N. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
  • OUCI. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Sigma-Aldrich. (n.d.). Potassium Organotrifluoroborates.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine.
  • BenchChem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
  • Molander, G. A., & Biolatto, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
  • Molander, G. A., et al. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
  • Chem-Station. (2015). Organotrifluoroborate Salts.
  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
  • Isley, N. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Santos, P. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Sci-Hub. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dibromo-2-iodopyrazine, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure safety, compliance, and scientific integrity.

Immediate Safety Profile: Understanding the Hazard

The core principle of handling this compound is to minimize exposure. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][5]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationAnticipated EffectGHS PictogramPrecautionary Action
Acute Toxicity, OralHarmful if swallowed.[1]GHS07Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][3]
Skin Corrosion/IrritationCauses skin irritation.[1][2][6]GHS07Wear protective gloves. If on skin, wash with plenty of soap and water.[2][5]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][6]GHS07Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][4]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][4][6]GHS07Avoid breathing dust. Use only in a well-ventilated area.[1][2][3]
The Core Directive: Why Halogenated Waste is Different

This compound contains bromine and iodine atoms, classifying it as a halogenated organic compound.[7] This is a critical distinction for waste disposal for two primary reasons:

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and may have deleterious effects on ecosystems.

  • Incineration Byproducts: Improper incineration of halogenated waste at low temperatures can lead to the formation of highly toxic dioxins and furans.[8] Therefore, this waste stream must be sent to a specialized high-temperature incineration facility equipped with scrubbers to neutralize acidic gases (like HBr and HI) formed during combustion.[9]

Due to these factors, it is a legal and safety mandate to segregate halogenated waste from non-halogenated waste streams.[7][10] Mixing these waste streams can result in the entire container being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

  • Identify: Any material contaminated with this compound is considered hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, silica gel).

    • Empty containers that held the compound.

  • Segregate: At the point of generation, immediately place this waste into a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated solvents or other waste streams.[7]

Step 2: Waste Containment

  • Solid Waste:

    • Collect contaminated solids (gloves, paper towels, etc.) in a clearly labeled, heavy-duty plastic bag or a designated solid waste container.

    • Once full, seal the bag and place it in the larger, rigid halogenated solid waste container provided by your institution's Environmental Health & Safety (EHS) department.

  • Liquid Waste:

    • Use a dedicated, properly vented, and chemically resistant container (typically high-density polyethylene) for halogenated liquid waste.[7][11]

    • Ensure the container is placed within secondary containment to prevent spills.[12]

    • Never fill a liquid waste container more than 80% full to allow for vapor expansion.

  • Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first two rinsates are considered hazardous waste and must be added to the halogenated liquid waste container. The third rinsate can often be disposed of with non-halogenated waste, but check with your EHS department.

    • After rinsing, deface the label on the empty container and dispose of it as instructed by your institutional procedures (e.g., in a designated container for broken glass or lab plastics).[12]

Step 3: Labeling

  • Proper labeling is a legal requirement and crucial for safety.[7]

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste".

    • The specific contents, including "Halogenated Organic Waste" and listing "this compound".

    • The approximate concentration or percentage of the hazardous components.

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

Step 4: Storage and Disposal

  • Store waste containers in a designated, well-ventilated satellite accumulation area within or near the lab.[1][2]

  • Keep containers tightly closed when not in use.[2][7]

  • Arrange for pickup of the waste through your institution's EHS department. They will ensure it is transported by a licensed carrier to a permitted hazardous waste disposal facility.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Contaminated Solids (Gloves, Paper, Silica) B->C Solid D Solutions / Rinsates B->D Liquid E Place in designated 'Halogenated Solid Waste' container. C->E F Place in designated 'Halogenated Liquid Waste' container (in secondary containment). D->F G Ensure container is properly labeled: - 'Hazardous Waste' - 'Halogenated' - List constituents E->G F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J Transport to Permitted High-Temperature Incineration Facility I->J

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent into the halogenated solid waste container. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4]

    • Inhalation: Move the affected person to fresh air.[2][4]

    • Ingestion: Rinse mouth with water.[1]

    • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (or information on a similar compound) to the medical personnel.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in a scientifically sound and environmentally responsible manner.

References

  • Jubilant Ingrevia Limited. (n.d.). 3,5-Dibromopyridine Safety Data Sheet.
  • PubChem. (n.d.). 3,5-Dibromo-1,2-dihydropyrazin-2-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3,5-Dibromo-2-iodopyridine. National Center for Biotechnology Information.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • CymitQuimica. (n.d.). 3,5-Dibromo-2-hydroxypyrazine.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5-Bromo-2-iodopyridine.
  • TCI AMERICA. (n.d.). 2-Iodopyrazine.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds.
  • ECHEMI. (n.d.). 3-Bromo-2-iodopyridine SDS.
  • AK Scientific, Inc. (n.d.). 3-Bromo-2-iodopyridine Safety Data Sheet.
  • PubChem. (n.d.). 2-Bromo-5-iodopyrazine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Iodopyrazine. National Center for Biotechnology Information.

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A Senior Application Scientist's Guide to Handling 3,5-Dibromo-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3,5-Dibromo-2-iodopyrazine. As a highly functionalized heterocyclic compound, its reactivity and potential biological activity demand a rigorous and informed approach to laboratory safety. This guide is built on the foundational principles of risk assessment, exposure minimization, and procedural diligence, designed to empower researchers in drug development and chemical synthesis to work safely and effectively.

Immediate Safety Briefing: Understanding the Hazard

While specific toxicological data for this compound is not extensively published, its structure—a pyrazine ring substituted with three halogen atoms—provides a strong basis for hazard assessment. Structurally analogous compounds, such as other halogenated pyridines and pyrazines, are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory tract irritation.[1][2] Therefore, a conservative approach is mandated, treating this compound with the highest degree of caution.

Assumed Core Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the mucous membranes and upper respiratory tract if inhaled as a dust or aerosol.[1]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but the primary barrier between the researcher and potential chemical exposure. The rationale for each piece of equipment is grounded in mitigating the specific hazards posed by halogenated heterocyclic compounds.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. The choice of glove material is critical for preventing dermal absorption and irritation.

  • Primary Recommendation: Nitrile gloves. Nitrile offers excellent resistance to a broad range of chemicals, including many solvents in which this compound might be dissolved.[3] They also provide a clear indication of physical failure (tears or punctures).

  • Best Practice Protocol: Double-gloving. When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.[4][5] This practice provides a critical safety buffer; if the outer glove is compromised or contaminated, it can be safely removed, leaving the inner glove to protect the user during the doffing process.[5] Gloves should always be powder-free to prevent the aerosolization of particles.[5]

  • Causality: Halogenated organic compounds can, over time, permeate standard glove materials. Double-gloving significantly extends the breakthrough time, providing a wider margin of safety during complex or lengthy manipulations. Always remove the outer glove before exiting the immediate work area (e.g., inside the fume hood) to prevent the spread of contamination.[5]

Eye and Face Protection: A Non-Negotiable Mandate

Given the high likelihood of severe eye irritation, robust eye protection is essential at all times.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard.[6] Unlike safety glasses, goggles form a protective seal around the eyes, preventing entry of splashes, powders, or vapors from the sides, top, and bottom.[3]

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as when transferring larger quantities of solutions (>1 Liter) or running reactions under pressure.[6] A face shield alone is insufficient and must always be paired with goggles.[6]

  • Causality: The eyes are exceptionally vulnerable to chemical injury. The irritation potential of halogenated aromatics necessitates a complete seal to guard against accidental splashes during transfers or violent reaction quenching, which could lead to irreversible damage.

Body Protection: Shielding Against Spills and Contamination

Protective clothing prevents incidental contact with skin and contamination of personal attire.

  • Standard Protocol: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is mandatory.

  • Material: Ensure the lab coat is made of a material appropriate for the chemicals being used. Standard cotton/polyester blends are suitable for solids and most solutions, but a chemically-resistant apron should be worn over the lab coat when working with large volumes of corrosive or highly permeable solvents.[3]

  • Attire: Full-length pants and closed-toe shoes are required personal attire in any laboratory setting.[4]

Respiratory Protection: Preventing Inhalation Exposure

Fine powders and volatile compounds present a significant inhalation risk. All handling of this compound solid should be performed within a certified chemical fume hood to minimize airborne concentrations.

  • Primary Engineering Control: A properly functioning chemical fume hood is the most effective means of preventing respiratory exposure.

  • When a Respirator is Required: If engineering controls are insufficient or unavailable (a situation that should be avoided), or during a large spill cleanup, respiratory protection is necessary.

  • Respirator Type: For weighing and handling the solid powder, a NIOSH-approved N95 dust mask may be sufficient to prevent inhalation of particulates. If there is a risk of vapor or aerosol generation, a half-mask or full-face respirator equipped with organic vapor cartridges is required.

Operational and Disposal Plan: A Step-by-Step Protocol

A self-validating safety protocol integrates procedural steps with continuous risk assessment. The following workflow is designed to minimize exposure at every stage.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Prepare to handle This compound task What is the task? start->task weigh_solid Weighing Solid Powder task->weigh_solid  Weighing   solution_small Handling Small Volume Solution (<100 mL) task->solution_small  Small Scale Solution solution_large Handling Large Volume Solution (>100 mL) task->solution_large  Large Scale Solution   ppe_solid Additional PPE: - Double Nitrile Gloves - Work in Fume Hood - Consider N95 Respirator weigh_solid->ppe_solid ppe_base Minimum PPE: - Single Nitrile Gloves - Lab Coat - Splash Goggles solution_small->ppe_base ppe_large Additional PPE: - Double Nitrile Gloves - Face Shield over Goggles - Chemical Apron solution_large->ppe_large end Proceed with Task ppe_base->end ppe_solid->end ppe_large->end

Caption: PPE selection flowchart based on the laboratory task.

Safe Handling and Transfer Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure safety equipment (eyewash station, safety shower, fire extinguisher) is accessible and unobstructed.

    • Don all required PPE as determined by your task assessment.

  • Handling the Solid:

    • Perform all weighing and transfers of the solid material inside a fume hood or other ventilated enclosure to contain dust.

    • Use a spatula and weighing paper or a container that minimizes the creation of airborne dust. Avoid pouring the powder directly.

    • Close the primary container immediately after dispensing the required amount.[7]

  • Creating Solutions:

    • Add the solid to the solvent slowly. If the dissolution is exothermic, ensure the vessel is adequately cooled.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • Carefully wipe down the spatula, work surfaces, and any external surfaces of containers with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel.

    • Dispose of the contaminated towel as hazardous waste.

  • Doffing PPE:

    • If double-gloved, remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.

    • Remove remaining PPE in the correct order (e.g., lab coat, then goggles, then inner gloves) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Spill and Emergency Response
  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Waste Disposal Plan
  • Solid Waste: All unused this compound and any materials grossly contaminated with it (e.g., weighing paper, spill cleanup materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Disposable PPE such as gloves, bench paper, and disposable sleeves should be collected in a designated hazardous waste bag.

  • Liquid Waste: Solutions containing this compound must be collected in a labeled, sealed hazardous waste container compatible with the solvents used.

  • Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not pour chemical waste down the drain.[8]

Summary of Safety Recommendations

This table summarizes the essential PPE and handling requirements for common laboratory scenarios involving this compound.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory/Ventilation
Storage & Inventory Single pair of nitrile glovesSafety glasses (minimum)Lab CoatGeneral lab ventilation
Weighing Solid (<1g) Double pair of nitrile glovesChemical splash gogglesLab CoatChemical Fume Hood
Reaction Setup (>1g) Double pair of nitrile glovesGoggles & Face ShieldLab Coat & Chemical ApronChemical Fume Hood
Routine Solution Transfer Single pair of nitrile glovesChemical splash gogglesLab CoatChemical Fume Hood

References

  • 3,5-Dibromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

  • 3-Bromo-2-iodopyridine Safety Data Sheet. AK Scientific, Inc.

  • Policy on personal protective equipment and attire in laboratories. Yale Environmental Health & Safety.

  • 3-Bromo-2-iodopyridine Safety Data Sheet. ECHEMI.

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).

  • 3-BROMO-2-FLUORO-5-IODOPYRIDINE Safety Data Sheet. ECHEMI.

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.

  • 3,5-DIBROMO-2-IODOPYRIDINE Safety Data Sheet. Guidechem.

  • 5-Bromo-2-pyrazinamine Safety Data Sheet. Thermo Fisher Scientific.

  • 5-Bromo-2-iodopyridine Product Page. Sigma-Aldrich.

  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. National Institutes of Health (NIH).

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM.

  • Lab Safety Equipment & PPE. ChemTalk.

  • Safety and efficacy of pyrazine derivatives... ResearchGate.

  • 5-Bromo-2-iodopyridine Safety Data Sheet. Fisher Scientific.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

  • Safety and efficacy of pyrazine derivatives... EFSA Journal.

  • Iodopyrazine Product Page. Sigma-Aldrich.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-iodopyrazine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-iodopyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.